molecular formula C11H9NO3 B1282018 Methyl 3-hydroxyquinoline-4-carboxylate CAS No. 73776-18-8

Methyl 3-hydroxyquinoline-4-carboxylate

Cat. No.: B1282018
CAS No.: 73776-18-8
M. Wt: 203.19 g/mol
InChI Key: NHVBBJBFKMAMEH-UHFFFAOYSA-N
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Description

Methyl 3-hydroxyquinoline-4-carboxylate (CAS 73776-18-8) is a high-value chemical building block in organic and medicinal chemistry research. This compound, with the molecular formula C11H9NO3 and a molecular weight of 203.19 g/mol, serves as a versatile precursor for the synthesis of diverse quinoline derivatives . Its structure is particularly significant for accessing 3-hydroxyquinoline-4-carboxylic acid scaffolds, which are prominent in pharmaceutical development . This ester is a critical intermediate in the Pfitzinger reaction, a classic method for synthesizing quinoline-4-carboxylic acids from isatin and carbonyl compounds . Researchers actively utilize this and related compounds to create novel molecules for biological evaluation. Recent studies highlight the application of similar 3-hydroxyquinoline-4-carboxylic acid derivatives in the design and synthesis of new compounds with potent antioxidant activity, as measured by ABTS radical cation decolorization assays . These hybrid structures, especially when fused with other pharmacophores like benzimidazole, have shown activity that surpasses standard antioxidants such as ascorbic acid, making them promising subjects for further investigation into oxidative stress-related pathologies . WARNING: This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-hydroxyquinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H9NO3/c1-15-11(14)10-7-4-2-3-5-8(7)12-6-9(10)13/h2-6,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVBBJBFKMAMEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NC2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90502346
Record name Methyl 3-hydroxyquinoline-4-carboxylate
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Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73776-18-8
Record name Methyl 3-hydroxyquinoline-4-carboxylate
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Record name methyl 3-hydroxyquinoline-4-carboxylate
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Foundational & Exploratory

"synthesis of Methyl 3-hydroxyquinoline-4-carboxylate from isatin"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Methyl 3-hydroxyquinoline-4-carboxylate from Isatin

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry and drug development. Its derivatives are known to possess a wide array of biological activities, including antimalarial, antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] this compound, in particular, serves as a crucial chemical building block for accessing more complex 3-hydroxyquinoline-4-carboxylic acid derivatives, which are actively explored for novel therapeutic applications, such as potent antioxidants.[4][5]

This guide provides a comprehensive overview of the synthesis of this compound, starting from the readily available precursor, isatin. We will delve into the mechanistic underpinnings of the key transformations, provide detailed experimental protocols, and discuss the rationale behind the selection of reagents and reaction conditions, grounding the synthesis in established chemical principles.

Overall Synthetic Strategy

The transformation of isatin into this compound is efficiently achieved via a two-step sequence. The core of this strategy is a variation of the classic Pfitzinger reaction, which constructs the quinoline-4-carboxylic acid framework, followed by a standard esterification to yield the final methyl ester.

Synthetic_Pathway Isatin Isatin Intermediate 3-Hydroxy-2-methylquinoline- 4-carboxylic Acid Isatin->Intermediate  Step 1: Pfitzinger-type Condensation (Haloacetone, Base)   FinalProduct Methyl 3-hydroxyquinoline- 4-carboxylate Intermediate->FinalProduct  Step 2: Esterification (Methanol)  

Caption: High-level overview of the two-step synthesis.

Part 1: Synthesis of 3-Hydroxy-2-methylquinoline-4-carboxylic Acid

The foundational step in this synthesis is the construction of the quinoline ring from isatin. This is accomplished through a base-catalyzed condensation with a haloacetone, a process that builds upon the principles of the Pfitzinger reaction.[2][6]

Reaction Mechanism: A Pfitzinger-Type Transformation

The Pfitzinger reaction traditionally involves the condensation of isatin with a carbonyl compound containing an α-methylene group under basic conditions to yield substituted quinoline-4-carboxylic acids.[3][7] The mechanism proceeds through several distinct stages:

  • Isatin Ring Opening: The reaction initiates with the base-catalyzed hydrolysis of the amide bond within the isatin ring. This ring-opening step forms the salt of isatic acid, a key keto-acid intermediate.[3][7]

  • Condensation: The aniline moiety of the opened isatic acid intermediate then reacts with the carbonyl group of the haloacetone (e.g., bromoacetone) to form an imine.

  • Cyclization & Dehydration: The enolate of the haloacetone moiety then attacks the ketone of the isatic acid portion. This intramolecular cyclization, followed by dehydration, results in the formation of the aromatic quinoline ring system.[7]

Pfitzinger_Mechanism cluster_0 Step 1: Isatin Ring Opening cluster_1 Step 2: Condensation & Cyclization Isatin Isatin O N-H IsaticAcid Isatic Acid Salt (Intermediate 2) COO⁻ NH₂ Isatin->IsaticAcid OH⁻ (Base) Imine Imine (Intermediate 3) IsaticAcid->Imine + Bromoacetone Haloacetone Bromoacetone Enamine Enamine (Intermediate 4) Imine->Enamine Tautomerization Cyclized Cyclized Intermediate Enamine->Cyclized Intramolecular Cyclization Product 3-Hydroxy-2-methylquinoline- 4-carboxylic Acid (5) Cyclized->Product - H₂O (Dehydration)

Caption: Mechanism of the Pfitzinger-type reaction.

Experimental Protocol: Base-Catalyzed Condensation

This protocol is adapted from the methodologies described by W. Pfitzinger and later refined in patented procedures, which emphasize the use of alkaline-earth hydroxides for improved yields and reaction times.[6]

Materials:

  • Isatin (49 parts by weight)

  • Quicklime (Calcium Oxide, CaO) (56 parts by weight)

  • Bromoacetone (35 parts by weight)

  • Water (2000 parts by volume)

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • Prepare a milk of lime suspension by carefully stirring the quicklime (56 parts) into water (2000 parts) in a reaction vessel equipped with a mechanical stirrer and heating mantle.

  • To the stirred suspension, add isatin (49 parts). Heat the mixture to approximately 80°C. The heating and stirring facilitate the hydrolysis of isatin to form the calcium salt of isatic acid.

  • Once the isatin has dissolved and the salt has formed (indicated by a change in the solution's appearance), carefully add bromoacetone (35 parts) dropwise to the reaction mixture while maintaining the temperature at 80°C.

  • Continue stirring the reaction mixture at 80°C for several hours (typically 4-5 hours) to ensure the completion of the condensation and cyclization.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly acidify the reaction mass with dilute hydrochloric acid until the solution is acidic to Congo red paper. This will precipitate the product.

  • Collect the resulting light-yellow precipitate by suction filtration.

  • Wash the filter cake thoroughly with water to remove any inorganic salts.

  • Dry the product. The 3-Hydroxy-2-methylquinoline-4-carboxylic acid is obtained as a light-yellow solid.

Causality Behind Experimental Choices:

  • Alkaline-Earth Hydroxide: The use of Ca(OH)₂ (formed from CaO and water) instead of stronger alkali hydroxides like NaOH or KOH is reported to provide a smoother reaction and higher yields.[6] This is likely due to the controlled basicity and the potential role of the Ca²⁺ ion in templating the reaction intermediates.

  • Haloacetone: Chloro-, bromo-, or iodoacetone can be used. Bromoacetone is often a good compromise between reactivity and stability. This specific reactant is crucial as it provides the C2-methyl and C3-hydroxyl (after tautomerization) functionalities to the final quinoline ring.

Data Summary: Reaction Variants

The foundational patent literature demonstrates the versatility of this reaction with different haloacetones, consistently achieving high yields.

Reactant (Isatin)Carbonyl CompoundBase SystemTemp.TimeYield (%)Reference
49 partsBromoacetone (35 parts)CaO (56 parts) in H₂O80°CSeveral hrs~99%[6]
49 partsIodoacetone (50 parts)CaO (56 parts) in H₂O80°C~5 hrs~90%[6]

Part 2: Esterification to this compound

With the quinoline acid in hand, the final step is a straightforward esterification of the carboxylic acid group at the 4-position. While standard Fischer-Speier esterification is a viable option, alternative methods can offer advantages, particularly if the substrate is prone to side reactions under harsh acidic conditions.[8]

Methodology Comparison
  • Fischer-Speier Esterification: This is the classic method involving refluxing the carboxylic acid in an excess of the alcohol (methanol) with a strong acid catalyst (e.g., H₂SO₄).[5] While effective for many substrates, it can sometimes lead to low yields with complex heterocyclic acids.[8]

  • Esterification via Cesium Salt: A milder and often higher-yielding alternative involves a two-step process: first, the formation of a cesium salt of the carboxylic acid, followed by alkylation with an alkyl halide (iodomethane).[8] The high solubility of the cesium carboxylate in organic solvents like DMF and the high nucleophilicity of the carboxylate anion drive the reaction to completion under mild conditions.

Detailed Protocol: Cesium Salt Esterification

This protocol is based on modern methods reported for the esterification of substituted quinoline-4-carboxylic acids.[8]

Materials:

  • 3-Hydroxy-2-methylquinoline-4-carboxylic acid (1 equivalent)

  • Cesium Carbonate (Cs₂CO₃) (0.5-1.0 equivalents)

  • Iodomethane (MeI) (1.1-1.5 equivalents)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve the 3-Hydroxy-2-methylquinoline-4-carboxylic acid in anhydrous DMF in a round-bottom flask.

  • Add cesium carbonate to the solution. Stir the mixture at room temperature. The formation of the cesium salt is often accompanied by effervescence (release of CO₂).

  • Once salt formation is complete, add iodomethane to the mixture.

  • Stir the reaction at room temperature overnight or until TLC/LCMS analysis indicates the complete consumption of the starting material.

  • Upon completion, quench the reaction by adding water. This will often precipitate the methyl ester product.

  • Collect the precipitate by filtration, wash with water, and dry.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).

Product Characterization

The final product, this compound, can be characterized using standard analytical techniques.

PropertyValueReference
CAS Number 73776-18-8[4]
Molecular Formula C₁₁H₉NO₃[4]
Molecular Weight 203.19 g/mol [4]
Appearance Solid (typically off-white to yellow)
Melting Point 235 °C (for the parent acid, dec.)

References

  • Pfitzinger reaction. In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Al-Ostoot, F. H., et al. (2012). Formation of Quinoline Derivatives Using Multicomponent Reaction of Isatine. E-Journal of Chemistry, 9(4), 2377-2382.
  • Schmidt, O., & Andersag, H. (1937). U.S. Patent No. US2082358A. U.S.
  • Jiao, Y., & Zhu, J. (2021). Access to Spiro-Quinazolines via an Acid-Catalyzed Ring-Opening of Isatins with N-Alkylureas. The Journal of Organic Chemistry, 86(17), 11847–11858.
  • Reddy, C. R., et al. (2017). Isatin ring-opening vs. annulations and regioselective synthesis of isoxazole fused quinoline scaffolds in water. Green Chemistry, 19(17), 4141-4146.
  • Lindsley, C. W., et al. (2012). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters, 3(7), 552-556.
  • Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 194-204.
  • Vasava, D. J., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
  • Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19.
  • Al-Salahi, R., et al. (2018). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1046-1055.
  • Reitsema, R. H. (1949). 3-Hydroxyquinoline. Organic Syntheses, 29, 59.
  • Kovalenko, S. M., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(18), 4238.
  • Saleh, M. M., & Khaleel, M. I. (2015). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. International Journal of Science and Research (IJSR), 4(8), 2083-2089.
  • Saleh, M. M., & Khaleel, M. I. (2015). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. International Journal of Science and Research (IJSR), 4(8).
  • Kovalenko, S. M., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(18), 4238.
  • 4-Quinolinecarboxylic acid, 3-hydroxy-2-methyl-. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

Sources

A Technical Guide to the Chemical Properties of 3-Hydroxy-2-methyl-4-quinolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid (CAS No. 117-57-7). This quinoline derivative is a pivotal intermediate in the synthesis of complex organic molecules, particularly in the dyestuff and pharmaceutical industries.[1][2][3] This document details its molecular structure, physicochemical characteristics, spectroscopic profile, and chemical reactivity. Furthermore, it presents established protocols for its synthesis via the Pfitzinger reaction and its analysis by High-Performance Liquid Chromatography (HPLC), offering valuable insights for researchers, chemists, and professionals in drug development.

Molecular Structure and Nomenclature

3-Hydroxy-2-methyl-4-quinolinecarboxylic acid is a heterocyclic compound featuring a quinoline core. The quinoline system is substituted with a methyl group at position 2, a hydroxyl group at position 3, and a carboxylic acid group at position 4.

  • IUPAC Name: 3-hydroxy-2-methylquinoline-4-carboxylic acid[4]

  • CAS Number: 117-57-7[3][5][6][7]

  • Molecular Formula: C₁₁H₉NO₃[4][6][7]

  • Molecular Weight: 203.19 g/mol [4][6][7]

  • Common Synonyms: 3-Hydroxy-2-methylcinchoninic acid, 3-Hydroxyquinaldine-4-carboxylic acid[8]

  • InChI Key: RVGATDHHYVSTQG-UHFFFAOYSA-N[6]

Tautomerism

As with many hydroxyquinolines, this molecule can exhibit keto-enol tautomerism. The 3-hydroxyquinoline form is in equilibrium with its corresponding 3-quinolone keto form. While the hydroxy (enol) form is commonly depicted, the predominant tautomer can be influenced by the solvent and physical state. This equilibrium is a critical consideration in its reactivity and spectroscopic analysis.

Synthesis and Mechanistic Pathways

The synthesis of quinoline-4-carboxylic acids is well-established, with several named reactions providing access to this scaffold. The most direct and industrially relevant method for preparing 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid and its analogs is the Pfitzinger reaction .[9][10]

The Pfitzinger Reaction: A Primary Synthetic Route

The Pfitzinger reaction provides a powerful method for constructing quinoline-4-carboxylic acids from isatin (or substituted isatins) and a carbonyl compound containing an α-methylene group, under basic conditions.[10] The choice of isatin as a starting material is strategic; its five-membered ring is readily opened by a base to form an intermediate that can then condense with the carbonyl compound to build the new pyridine ring of the quinoline system.

The overall transformation involves the reaction of isatin with a suitable keto-precursor, such as chloroacetone or bromoacetone, in the presence of a base like calcium hydroxide or sodium hydroxide.[11]

Reaction Mechanism: Pfitzinger Synthesis

The mechanism proceeds through several key steps:

  • Base-catalyzed ring-opening of isatin to form an isatinate salt.

  • Condensation between the isatinate intermediate and the enolate of the carbonyl compound.

  • Intramolecular cyclization via an aldol-type reaction.

  • Dehydration to form the aromatic quinoline ring.

Pfitzinger_Mechanism Pfitzinger Reaction Mechanism Isatin Isatin Isatinate Isatinate Intermediate Isatin->Isatinate + OH⁻ (Ring Opening) Adduct Condensation Adduct Isatinate->Adduct + Enolate (Condensation) Enolate Keto-Precursor Enolate Enolate->Adduct Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization Dehydrated Dehydrated Intermediate Cyclized->Dehydrated - H₂O (Dehydration) Product 3-Hydroxy-2-methyl-4- quinolinecarboxylic Acid Dehydrated->Product Tautomerization

Caption: Workflow of the Pfitzinger reaction for synthesis.

Experimental Protocol: Synthesis via Pfitzinger Reaction

This protocol is adapted from established methodologies for the synthesis of 2-methyl-3-hydroxyquinoline-4-carboxylic acids.[11]

  • Preparation: In a suitable reaction vessel, prepare a milk of lime by stirring calcium oxide (56 parts by weight) in water (2000 parts by weight).

  • Isatin Addition: To the stirred milk of lime, add isatin (49 parts by weight) and warm the mixture. The isatin ring will open to form the calcium salt of isatic acid.

  • Reagent Addition: While maintaining the temperature between 80-90°C, slowly add bromoacetone (35 parts by weight) to the reaction mixture over the course of 2 hours.

  • Reaction: Continue stirring the mixture at temperature for an additional 5-6 hours to ensure the reaction goes to completion.

  • Isolation: Allow the reaction mixture to cool to room temperature. Acidify the solution with dilute hydrochloric acid until the pH is acidic to Congo paper.

  • Purification: The product, 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid, will precipitate as a light-yellow solid. Filter the precipitate by suction, wash thoroughly with water to remove salts, and dry. The yield is typically high (over 80%).[11]

Physicochemical Properties

The compound is a solid at room temperature and exhibits low solubility in water but is soluble in basic aqueous solutions due to the formation of its carboxylate salt.[5][11] Its high melting point is characteristic of a rigid, aromatic carboxylic acid with intermolecular hydrogen bonding capabilities.

PropertyValueReference(s)
CAS Number 117-57-7[5][6]
Molecular Formula C₁₁H₉NO₃[4][6]
Molecular Weight 203.19 g/mol [4][6]
Appearance Yellow to green powder[4]
Melting Point 235 °C (decomposes)[5]
Water Solubility 0.04 g/L (at 20 °C)[5]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H NMR spectrum in a suitable solvent (e.g., DMSO-d₆) would exhibit the following characteristic signals:

  • Carboxylic Acid Proton (1H): A very broad singlet, significantly downfield (>12 ppm), which disappears upon D₂O exchange.

  • Hydroxyl Proton (1H): A broad singlet, typically in the 9-11 ppm range, which also disappears upon D₂O exchange.

  • Aromatic Protons (4H): A series of doublets and triplets between 7.5 and 8.5 ppm, corresponding to the protons on the benzene portion of the quinoline ring.

  • Methyl Protons (3H): A sharp singlet around 2.5-2.7 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹³C NMR spectrum would show 11 distinct signals:

  • Carboxylic Carbonyl Carbon: A signal in the 165-175 ppm range.

  • Aromatic & Heterocyclic Carbons: Multiple signals between approximately 115 and 150 ppm. The carbons bearing the hydroxyl group (C3) and nitrogen (C2) would be distinctly shifted.

  • Methyl Carbon: An upfield signal around 20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.[12]

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from 2500-3300 cm⁻¹, characteristic of a hydrogen-bonded dimer.

  • C-H Stretch (Aromatic/Alkyl): Sharp peaks around 2900-3100 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

  • C=C & C=N Stretches (Aromatic Ring): Multiple sharp absorptions in the 1450-1650 cm⁻¹ region.

  • O-H Bend: A broad band in the 1300-1440 cm⁻¹ range.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound.

  • Molecular Ion (M⁺): A prominent peak at m/z = 203, corresponding to the molecular formula C₁₁H₉NO₃.[4]

  • Key Fragmentation Patterns: Common fragmentation pathways include the loss of water (-18), carbon monoxide (-28), and the carboxyl group (-45).

Chemical Reactivity and Stability

Thermal Stability and Decomposition

The compound is stable under normal ambient conditions.[5] However, upon heating to its melting point, it undergoes decomposition.[5] A key thermal reaction is decarboxylation (loss of CO₂), which is a common reaction for carboxylic acids with a hydroxyl group in a nearby position, to yield 3-hydroxy-2-methylquinoline.[11]

Reactivity of Functional Groups

The molecule's rich functionality allows for a wide range of chemical transformations, making it a versatile synthetic building block.[2]

  • Carboxylic Acid Group: This group can undergo standard transformations such as esterification (reaction with alcohols under acidic conditions) and amidation (reaction with amines, often via an activated acyl chloride or with coupling agents).[2]

  • Hydroxyl Group: The phenolic hydroxyl group can be alkylated or acylated. Its electron-donating nature also activates the quinoline ring towards electrophilic substitution.

  • Azo Coupling: The activated ring system makes the compound a suitable coupling component in the synthesis of azo dyes.[1]

Incompatibilities

The compound should be stored away from strong oxidizing agents to prevent unwanted reactions.[5]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

A reliable method for assessing the purity of 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid is reverse-phase HPLC.[6]

HPLC_Workflow HPLC Analysis Workflow Sample Sample Preparation (Dissolve in Mobile Phase) Injection Inject Sample into HPLC Sample->Injection Column Separation on C18 Column (e.g., Newcrom R1) Injection->Column Detection UV Detection (e.g., at 310 nm) Column->Detection Data Data Analysis (Chromatogram Peak Area) Detection->Data

Sources

A Technical Guide to the Spectroscopic Characterization of Methyl 3-hydroxyquinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 3-hydroxyquinoline-4-carboxylate (CAS 73776-18-8), a key intermediate in medicinal and organic chemistry. While direct experimental spectra for this specific ester are not widely published in public-domain databases, this document leverages established spectroscopic principles and data from structurally similar analogs—primarily its corresponding carboxylic acids—to present a robust, predictive analysis. We detail the theoretical underpinnings, standard acquisition protocols, and in-depth interpretation for Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C). This guide is intended for researchers and drug development professionals seeking to synthesize, identify, or utilize this versatile quinoline scaffold.

Introduction and Molecular Overview

This compound is a heterocyclic compound featuring a quinoline core, a C3 hydroxyl group, and a C4 methyl ester. Its molecular formula is C₁₁H₉NO₃, with a monoisotopic mass of approximately 203.06 Da.[1] This structure is a valuable precursor for synthesizing a variety of more complex molecules, particularly those with potential antioxidant or other biological activities.[1]

Accurate structural confirmation is paramount in any synthetic workflow. Spectroscopic methods provide a non-destructive and highly informative means of verifying molecular identity and purity. This guide explains how MS, IR, and NMR data collectively provide an unambiguous "fingerprint" of the target molecule.

Molecular Structure Diagram

The diagram below illustrates the IUPAC numbering scheme for the quinoline ring system and the key functional groups of the target molecule.

Caption: Structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, offering direct evidence of its elemental composition and structural motifs.

Expertise & Causality: Predicting the Mass Spectrum

For this compound (C₁₁H₉NO₃), the expected nominal mass is 203 Da. Electron Ionization (EI) is a common technique that imparts high energy, leading to predictable fragmentation. The primary molecular ion peak (M⁺) is expected at m/z = 203. Key fragmentation pathways would likely involve the ester group, which is a common point of cleavage.

  • Loss of Methoxy Radical (•OCH₃): A significant fragmentation is the cleavage of the O-CH₃ bond, resulting in the loss of a methoxy radical (31 Da). This would produce a prominent acylium ion peak at m/z = 172 .

  • Loss of Methyl Formate (HCOOCH₃): While less common, fragmentation could involve a rearrangement and loss of methyl formate (60 Da), which would lead to a peak at m/z = 143 .

  • Decarbonylation: The acylium ion at m/z 172 could further lose carbon monoxide (CO, 28 Da) to yield a fragment at m/z = 144 .

Experimental Protocol: Electron Ionization MS (EI-MS)
  • Sample Preparation: Dissolve a small quantity (~0.1 mg) of the purified compound in a volatile solvent like methanol or dichloromethane.

  • Instrument: Utilize a direct insertion probe on a magnetic sector or quadrupole mass spectrometer.

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Analysis: Scan a mass range from m/z 40 to 400 to capture the molecular ion and all significant fragments.

  • Validation: Calibrate the instrument using a known standard (e.g., perfluorotributylamine, PFTBA) to ensure mass accuracy.

Predicted Data Summary: Mass Spectrometry
m/z (Predicted)Proposed IdentityRationale
203[M]⁺Molecular Ion (C₁₁H₉NO₃)⁺
172[M - •OCH₃]⁺Loss of the methoxy radical from the ester.
144[M - •OCH₃ - CO]⁺Subsequent loss of carbon monoxide.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expertise & Causality: Interpreting the IR Spectrum

The IR spectrum of this compound is predicted to be dominated by absorptions from the O-H, C=O, and aromatic C=C/C=N bonds.

  • O-H Stretch: The phenolic hydroxyl group will produce a broad, strong absorption band in the region of 3200-3500 cm⁻¹ . The broadness is due to hydrogen bonding.

  • C-H Stretches: Aromatic C-H stretching vibrations will appear as a series of sharp, medium-intensity peaks just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹ ). Aliphatic C-H stretching from the methyl ester will be found just below 3000 cm⁻¹ (typically 2950-2980 cm⁻¹ ).

  • C=O Stretch: This is one of the most characteristic peaks. The ester carbonyl group, being conjugated with the aromatic quinoline ring, will exhibit a very strong and sharp absorption band around 1700-1725 cm⁻¹ . This is slightly lower than a typical aliphatic ester due to resonance.

  • C=C / C=N Stretches: The aromatic quinoline ring will show multiple sharp peaks of variable intensity in the fingerprint region, typically between 1500-1620 cm⁻¹ .

  • C-O Stretch: The C-O stretching vibrations of the ester and phenol groups will produce strong bands in the 1100-1300 cm⁻¹ region.

Experimental Protocol: KBr Pellet Method
  • Sample Preparation: Grind 1-2 mg of the dry, solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a thin, transparent KBr pellet.

  • Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer.

  • Analysis: Collect the spectrum, typically by averaging 16 or 32 scans, over a range of 4000 to 400 cm⁻¹. A background spectrum of an empty sample holder or a pure KBr pellet must be collected first and subtracted from the sample spectrum.

Predicted Data Summary: Infrared Spectroscopy
Wavenumber (cm⁻¹) (Predicted)Functional GroupVibrational ModeExpected Intensity
3200-3500Phenol O-HStretchStrong, Broad
3050-3150Aromatic C-HStretchMedium, Sharp
2950-2980Aliphatic C-H (Methyl)StretchMedium, Sharp
1700-1725Ester C=OStretchStrong, Sharp
1500-1620Aromatic C=C / C=NStretchMedium-Strong, Sharp
1100-1300C-OStretchStrong, Sharp

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.

Expertise & Causality: Predicting the NMR Spectra

Predictions are based on standard chemical shifts, electronic effects (induction, resonance), and data from the closely related analog, 3-hydroxy-2-methylquinoline-4-carboxylic acid.[2][3] The esterification of the carboxylic acid and removal of the 2-methyl group are the primary structural differences influencing the predicted shifts.

Workflow for NMR Data Acquisition & Processing

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve 5-10 mg of sample in ~0.7 mL CDCl₃ or DMSO-d₆ B Add Tetramethylsilane (TMS) as internal standard (0 ppm) A->B C Transfer to 5 mm NMR tube B->C D Place tube in NMR spectrometer (e.g., 400 MHz) C->D E Lock, Tune, Shim for field homogeneity D->E F Acquire ¹H and ¹³C Spectra (FID signal) E->F G Apply Fourier Transform to FID F->G H Phase Correction G->H I Baseline Correction and Integration H->I J Reference to TMS (0 ppm) I->J K K J->K Final Spectrum for Interpretation

Caption: Standard workflow for acquiring and processing NMR spectra.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
  • Solvent Choice: DMSO-d₆ is often preferred for compounds with acidic protons (like the phenol O-H) as it allows for their observation, whereas they might rapidly exchange and disappear in other solvents.

  • Phenolic Proton (OH): A broad singlet is expected at a high chemical shift, likely ~10-12 ppm . Its broadness is due to hydrogen bonding and exchange.

  • Aromatic Protons (Quinoline Ring): The four protons on the benzo portion of the quinoline ring (H5, H6, H7, H8) will appear between 7.5 and 8.5 ppm . They will form a complex multiplet pattern due to spin-spin coupling. H5 is often the most downfield due to its proximity to the ring nitrogen and the anisotropic effect of the second ring. H8 may also be shifted downfield.

  • H2 Proton: The proton at the C2 position is on a carbon adjacent to the ring nitrogen, which is deshielding. A singlet is expected for this proton around ~8.8-9.0 ppm .

  • Methyl Protons (OCH₃): The three protons of the methyl ester group are in an aliphatic environment but attached to an oxygen. They will appear as a sharp singlet, typically around 3.9-4.1 ppm .

Chemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignmentRationale
~11.0Broad Singlet1HOHAcidic proton, hydrogen-bonded.
~8.9Singlet1HH2Adjacent to electronegative ring nitrogen.
~8.3Doublet1HH5Peri-position to nitrogen and deshielded.
~8.0Doublet1HH8Deshielded by aromatic system.
~7.8Triplet1HH7Aromatic proton coupled to H6 and H8.
~7.6Triplet1HH6Aromatic proton coupled to H5 and H7.
~4.0Singlet3HOCH₃Methyl group of the ester function.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
  • Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded and will appear significantly downfield, predicted around 168-172 ppm .

  • Aromatic Carbons: The nine carbons of the quinoline ring will appear in the range of 115-160 ppm . Carbons attached to heteroatoms (C3-OH, C2, C8a, C4a) will be at the lower field (higher ppm) end of this range. C3, attached to the hydroxyl group, is expected around 155-160 ppm .

  • Methyl Carbon (OCH₃): The aliphatic methyl carbon of the ester will be the most upfield signal, expected around 52-55 ppm .

Chemical Shift (δ, ppm) (Predicted)AssignmentRationale
~170C=OEster carbonyl carbon.
~158C3Aromatic carbon attached to hydroxyl group.
~145-150C2, C8aAromatic carbons adjacent to nitrogen.
~115-140C4, C4a, C5, C6, C7, C8Remaining aromatic carbons.
~53OCH₃Aliphatic methyl carbon of the ester.

Integrated Spectroscopic Analysis & Conclusion

The true power of spectroscopic analysis lies in the integration of data from all techniques. For this compound:

  • MS would confirm the molecular weight is 203 Da and show fragmentation consistent with a methyl ester ([M-31]⁺).

  • IR would confirm the presence of a phenol (broad O-H stretch), an aromatic system (C=C/C-H stretches), and a conjugated ester (strong C=O stretch ~1710 cm⁻¹).

  • ¹H and ¹³C NMR would provide the final, unambiguous proof of structure, showing the correct number of protons and carbons in their distinct chemical environments, including the characteristic methyl singlet, the isolated H2 singlet, and the complex aromatic multiplets.

Together, these techniques provide a self-validating system for the structural confirmation of this compound, ensuring its identity and purity for subsequent use in research and development.

References

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Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Determination of 3-Hydroxy-2-methyl-4-quinolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of 3-Hydroxy-2-methyl-4-quinolinecarboxylic Acid

3-Hydroxy-2-methyl-4-quinolinecarboxylic acid (C₁₁H₉NO₃, CAS No: 117-57-7) is a quinoline derivative of considerable interest.[1][2] The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The specific substitutions on this molecule—a hydroxyl group at the 3-position, a methyl group at the 2-position, and a carboxylic acid at the 4-position—confer upon it a unique combination of hydrogen bond donors and acceptors, as well as aromatic functionalities.[3][4] These features suggest a high potential for forming specific intermolecular interactions that dictate its crystal packing, and in turn, its physical properties such as solubility, stability, and bioavailability.

Understanding the three-dimensional arrangement of molecules in the solid state is paramount in drug development. It influences everything from formulation and manufacturing to drug efficacy and safety. Therefore, a detailed knowledge of the crystal structure of 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid is a critical step in unlocking its full therapeutic potential. This guide will provide a roadmap for achieving this.

Synthesis and Purification: The Foundation of Quality Crystals

The journey to a crystal structure begins with the synthesis of high-purity material. The Pfitzinger reaction is a classical and effective method for the synthesis of quinoline-4-carboxylic acids.[5][6]

Synthetic Protocol: Modified Pfitzinger Reaction

This protocol outlines a typical synthesis of 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid.

Reactants:

  • Isatin

  • Pyruvic acid

  • Aniline

  • Ethanol (solvent)

  • Potassium hydroxide (catalyst)

Procedure:

  • A solution of isatin in ethanolic potassium hydroxide is prepared.

  • Pyruvic acid is added dropwise to the solution while stirring.

  • The mixture is refluxed for a specified period to facilitate the condensation and cyclization reactions.[7][8]

  • Upon cooling, the reaction mixture is acidified to precipitate the crude product.

  • The precipitate is collected by filtration, washed with cold water, and dried.

Causality of Choices: The Pfitzinger reaction is chosen for its reliability in forming the quinoline ring system with the desired carboxylic acid functionality at the 4-position. The use of a strong base like potassium hydroxide is crucial for the initial ring-opening of isatin.[5]

Purification and Characterization of the Synthesized Compound

Prior to crystallization attempts, the purity of the synthesized 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid must be rigorously established.

Table 1: Analytical Techniques for Purity Assessment

TechniquePurposeExpected Results
High-Performance Liquid Chromatography (HPLC) To determine the purity of the compound.A single major peak indicating >99% purity.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the molecular structure.Spectra consistent with the proposed structure of 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid.[9][10][11]
Mass Spectrometry (MS) To confirm the molecular weight.A molecular ion peak corresponding to the exact mass of C₁₁H₉NO₃.[9][10]
Infrared (IR) Spectroscopy To identify functional groups.Characteristic absorption bands for O-H, C=O, C=C, and C-N bonds.[9][12]

Crystallization: From Powder to Single Crystal

The growth of a high-quality single crystal is often the most challenging step in crystal structure determination. A suitable crystal should be of an appropriate size (typically 0.1-0.3 mm) and free from defects.[13][14]

Solvent Screening and Recrystallization Techniques

A systematic solvent screening is essential to identify suitable conditions for crystal growth.

Protocol for Solvent Screening:

  • Small amounts of the purified compound are placed in separate vials.

  • A range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane) are added to each vial.

  • The solubility at room temperature and upon heating is observed.

  • Vials where the compound is sparingly soluble at room temperature but readily soluble upon heating are selected for crystallization trials.[15][16][17]

Common Recrystallization Methods:

  • Slow Evaporation: The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly at a constant temperature.[13][18]

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled to induce crystallization.[18][19]

  • Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, leading to crystal growth.

Single-Crystal X-ray Diffraction (SCXRD): Deciphering the Atomic Arrangement

SCXRD is the definitive technique for determining the three-dimensional structure of a crystalline solid at the atomic level.[15][20]

Experimental Workflow

The following diagram illustrates the key steps in an SCXRD experiment.

SCXRD_Workflow cluster_0 Data Collection cluster_1 Data Processing cluster_2 Structure Solution and Refinement CrystalMounting Crystal Mounting Diffractometer Data Collection on Diffractometer CrystalMounting->Diffractometer Mount on Goniometer Integration Integration of Diffraction Spots Diffractometer->Integration Raw Diffraction Images Scaling Scaling and Merging Integration->Scaling Intensity Data StructureSolution Structure Solution (e.g., Direct Methods) Scaling->StructureSolution hkl File Refinement Structure Refinement StructureSolution->Refinement Initial Model Validation Structure Validation Refinement->Validation Final Model

Caption: Workflow for Single-Crystal X-ray Diffraction.

4.1.1. Data Collection: A suitable single crystal is mounted on a goniometer and placed in a modern X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.[14][21][22]

4.1.2. Data Processing: The raw diffraction images are processed to integrate the intensities of the individual reflections. These intensities are then scaled and merged to produce a unique dataset.[22]

4.1.3. Structure Solution and Refinement: The "phase problem" is solved using methods such as direct methods or Patterson methods to obtain an initial electron density map.[21][23] An atomic model is built into this map and then refined against the experimental data using least-squares methods. This iterative process optimizes the atomic positions, thermal parameters, and occupancies until the calculated diffraction pattern matches the observed pattern.[24]

Powder X-ray Diffraction (PXRD): A Complementary Technique

PXRD is a powerful tool for the characterization of polycrystalline materials and is particularly valuable in pharmaceutical development for phase identification and quality control.[2][4][25][26]

Applications of PXRD
  • Phase Purity: To confirm that the bulk material consists of a single crystalline phase.

  • Polymorph Screening: To identify different crystalline forms (polymorphs) of the compound.

  • Crystallinity Assessment: To determine the degree of crystallinity of a sample.

Table 2: Comparison of SCXRD and PXRD

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Powder X-ray Diffraction (PXRD)
Sample Single crystal (0.1-0.3 mm)Polycrystalline powder (mg to g)
Information Obtained Precise 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistry.Crystal system, unit cell parameters, phase identification, crystallinity.
Primary Use De novo structure determination.Phase analysis, quality control, polymorph screening.

Computational Analysis: Deeper Insights into Crystal Packing

Computational methods provide a powerful complement to experimental crystallographic data, offering deeper insights into the intermolecular interactions that govern the crystal structure.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions in a crystal.[1][3][27][28][29] The Hirshfeld surface is a 3D surface that represents the space around a molecule in a crystal that is "owned" by that molecule.

Hirshfeld_Analysis cluster_0 Hirshfeld Surface Generation cluster_1 Visualization and Analysis CIF Crystallographic Information File (CIF) HS_Calc Hirshfeld Surface Calculation CIF->HS_Calc d_norm d_norm Surface HS_Calc->d_norm FP 2D Fingerprint Plot d_norm->FP Quantitative Analysis

Caption: Workflow for Hirshfeld Surface Analysis.

By mapping properties like dnorm (a normalized contact distance) onto the Hirshfeld surface, close intermolecular contacts can be visualized as red spots, indicating hydrogen bonds and other strong interactions. The 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts.

Crystal Structure Prediction (CSP)

CSP methods use computational algorithms to predict the most stable crystal structures of a molecule based on its chemical diagram.[30][31][32][33] While challenging, CSP can be a valuable tool in polymorph screening and in understanding the factors that favor the formation of a particular crystal structure.

Conclusion: From Structure to Function

The determination of the crystal structure of 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid is a crucial endeavor for understanding its solid-state properties and for its rational development as a pharmaceutical or material. This technical guide has outlined a comprehensive, step-by-step approach, from synthesis and crystallization to advanced crystallographic and computational analysis. By following this framework, researchers can obtain a detailed understanding of the three-dimensional architecture of this important molecule, paving the way for its effective utilization in various scientific and technological applications. The interplay between the molecular structure and the crystal packing, as revealed by these methods, will provide the fundamental knowledge required to control and exploit its solid-state behavior.

References

  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (n.d.). Scirp.org. Retrieved January 17, 2026, from [Link]

  • Quantification of Pharmaceutical Compounds Based on Powder X-Ray Diffraction with Chemometrics. (n.d.). J-Stage. Retrieved January 17, 2026, from [Link]

  • The Hirshfeld Surface. (n.d.). CrystalExplorer. Retrieved January 17, 2026, from [Link]

  • Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. (2014, February 17). American Pharmaceutical Review. Retrieved January 17, 2026, from [Link]

  • Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. (2026, January 7). Oreate AI Blog. Retrieved January 17, 2026, from [Link]

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  • A practical guide to pharmaceutical analyses using X-ray powder diffraction. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • (PDF) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Crystal Structure Determination & Refinement. (n.d.). Mathematical Crystallography Class Notes. Retrieved January 17, 2026, from [Link]

  • Daygroup - Crystal structure prediction. (n.d.). Google Sites.
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). NSB. Retrieved January 17, 2026, from [Link]

  • Recrystallization. (n.d.). University of Wisconsin-Madison. Retrieved January 17, 2026, from [Link]

  • Applications of Powder X-Ray Diffraction in Small Molecule Pharmaceuticals: Achievements and Aspirations. (2018). Journal of Pharmaceutical Sciences, 107(12), 2969-2982. [Link]

  • Organic Chemistry/Spectroscopy. (n.d.). Wikibooks. Retrieved January 17, 2026, from [Link]

  • Seventh Crystal Structure Prediction Blind Test brings new challenges for computational chemists. (2020, November 5). International Union of Crystallography. Retrieved January 17, 2026, from [Link]

  • The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. (2020, July 1). Spectroscopy Online. Retrieved January 17, 2026, from [Link]

  • Hirshfeld surface analysis. (n.d.). CrystEngComm (RSC Publishing). Retrieved January 17, 2026, from [Link]

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  • Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. (n.d.). Academia.edu. Retrieved January 17, 2026, from [Link]

  • Solution and Refinement of Crystal Structures. (n.d.). Oxford Academic. Retrieved January 17, 2026, from [Link]

  • Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. (n.d.). Maricopa Open Digital Press. Retrieved January 17, 2026, from [Link]

  • What is Crystal Structure Prediction? And why is it so difficult?. (2021, April 9). CCDC. Retrieved January 17, 2026, from [Link]

  • Principles of Organic Spectroscopy. (2023, June 30). Open Access Journals. Retrieved January 17, 2026, from [Link]

  • Recrystallization - Single Solvent. (n.d.). University of Calgary. Retrieved January 17, 2026, from [Link]

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  • Single crystal X-ray diffraction. (n.d.). Fiveable. Retrieved January 17, 2026, from [Link]

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  • Recrystallization1. (n.d.). University of Missouri–St. Louis. Retrieved January 17, 2026, from [Link]

  • Structure Refinement. (n.d.). The University of Oklahoma. Retrieved January 17, 2026, from [Link]

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Navigating the Solubility Landscape of Methyl 3-hydroxyquinoline-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-hydroxyquinoline-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility in these fields is intrinsically linked to its physicochemical properties, among which solubility in organic solvents is paramount for synthesis, purification, formulation, and biological screening. This in-depth technical guide provides a comprehensive overview of the solubility of this compound. In the absence of extensive published quantitative data, this guide focuses on the theoretical principles governing its solubility, qualitative solubility information, and a detailed experimental protocol for the systematic determination of its thermodynamic solubility. This document is intended to serve as a foundational resource for researchers, enabling them to understand, predict, and experimentally determine the solubility of this compound in various organic media.

Introduction: The Significance of Solubility in the Application of this compound

The quinoline scaffold is a cornerstone in the development of therapeutic agents and functional organic materials.[1] this compound, an ester derivative of 3-hydroxyquinoline-4-carboxylic acid, presents a unique combination of functional groups—a hydroxyl group, a methyl ester, and a quinoline core—that dictate its interaction with various solvents. Understanding its solubility is not merely an academic exercise; it is a critical parameter that influences:

  • Synthetic Work-up and Purification: Efficient crystallization and chromatography, essential for obtaining a pure compound, are solubility-dependent processes.

  • Formulation Development: For pharmaceutical applications, achieving a desired concentration in a suitable solvent system is fundamental for preclinical and clinical studies.

  • Biological Assays: The concentration of a compound in a screening assay directly impacts the reliability and reproducibility of the obtained biological data.

This guide will delve into the molecular characteristics of this compound to provide a predictive framework for its solubility and equip researchers with the methodology to precisely measure this vital property.

Physicochemical Profile and Theoretical Solubility Considerations

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." The interplay of intermolecular forces—hydrogen bonding, dipole-dipole interactions, and van der Waals forces—between the solute and solvent molecules determines the extent of dissolution.

Molecular Structure and Properties

The structure of this compound features both polar and non-polar characteristics. The parent compound, 3-hydroxyquinoline-4-carboxylic acid, has a molecular weight of approximately 189.17 g/mol , a calculated XLogP3 of 1.9, two hydrogen bond donors, and four hydrogen bond acceptors.[2] The esterification to this compound will slightly increase the molecular weight and the lipophilicity (XLogP3).

Key Molecular Features Influencing Solubility:

  • Quinoline Ring System: The bicyclic aromatic structure is largely non-polar and will favor interactions with aromatic and non-polar solvents.

  • Hydroxyl Group (-OH): This group can act as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents like alcohols.

  • Methyl Ester Group (-COOCH₃): The carbonyl oxygen can act as a hydrogen bond acceptor, contributing to solubility in polar solvents. The methyl group adds a degree of lipophilicity.

  • Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between the 3-hydroxyl group and the 4-carboxylate group can influence the availability of these groups for intermolecular interactions with solvents, potentially decreasing solubility in some polar solvents.

Predicted Solubility in Different Classes of Organic Solvents

Based on the molecular structure, we can predict the general solubility behavior of this compound:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of the hydroxyl group suggests that the compound should exhibit moderate to good solubility in these solvents, particularly with heating, as they can participate in hydrogen bonding. Recrystallization of related quinoline derivatives from ethanol supports this.[3]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors, interacting with the hydroxyl group of the solute. Qualitative data indicates that a related compound is slightly soluble in heated DMSO and DMF.[4][5] The solubility in acetonitrile is likely to be lower than in DMSO or DMF due to its lower polarity.

  • Non-Polar Solvents (e.g., Toluene, Hexane): The large, polar functional groups are expected to result in poor solubility in non-polar solvents.

  • Chlorinated Solvents (e.g., Dichloromethane): These solvents have intermediate polarity and may offer limited solubility.

Quantitative Solubility Data

SolventTypeReported SolubilityCitation
Dimethylformamide (DMF)Polar AproticSlightly soluble (heated)[4][5]
Dimethyl sulfoxide (DMSO)Polar AproticSlightly soluble (heated)[4][5]
EthanolPolar ProticSoluble (in refluxing conditions for synthesis)[3]

This highlights a critical knowledge gap and underscores the importance of the experimental protocol detailed in the following section.

Experimental Determination of Thermodynamic Solubility: A Step-by-Step Protocol

The most reliable method for determining the thermodynamic (or equilibrium) solubility is the shake-flask method .[6] This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. The saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the filtrate is determined by a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • This compound (purity >99%)

  • Organic solvents of analytical grade (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, DMSO, DMF)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, compatible with the organic solvent)

  • Syringes

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis) and column

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep1 Weigh excess compound into vial prep2 Add known volume of solvent prep1->prep2 Step 1 & 2 equil Agitate at constant temperature (e.g., 24-48 hours) prep2->equil sample1 Allow solid to settle equil->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through 0.22 µm syringe filter sample2->sample3 sample4 Dilute filtrate sample3->sample4 sample5 Analyze by HPLC sample4->sample5 quant Calculate concentration using calibration curve sample5->quant

Caption: Workflow for thermodynamic solubility determination using the shake-flask method.

Detailed Step-by-Step Methodology
  • Preparation of Stock Solutions for Calibration:

    • Accurately prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO or a mobile phase component).

    • Perform serial dilutions to create a series of calibration standards of known concentrations.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a series of vials. A general guideline is to add an amount that is visibly in excess after equilibration.

    • Pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and a moderate agitation speed.

    • Allow the samples to equilibrate for a predetermined time (e.g., 24 to 48 hours). It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) for a new compound to ensure that equilibrium has been reached (i.e., the measured solubility does not change with longer incubation times).

  • Sampling and Analysis:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. The first few drops should be discarded to saturate the filter material.

    • Accurately dilute the filtrate with the mobile phase to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted samples and the calibration standards by HPLC.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area from the HPLC analysis against the known concentrations of the standards.

    • Use the regression equation from the calibration curve to determine the concentration of the diluted sample.

    • Calculate the original solubility in the organic solvent, accounting for the dilution factor.

Factors Influencing Solubility and Experimental Causality

The solubility of this compound is not an intrinsic constant but is influenced by several external factors. Understanding these allows for better experimental design and interpretation of results.

Temperature

Solubility is generally temperature-dependent. For most solid solutes, solubility increases with increasing temperature. This is why heating is often employed to dissolve compounds for recrystallization or to increase the concentration in a solution. When reporting solubility data, it is crucial to specify the temperature at which the measurement was made.

Purity of the Compound and Solvent

Impurities in either the solute or the solvent can significantly affect the measured solubility. The presence of a more soluble impurity can lead to an overestimation of the solubility of the target compound. Therefore, using highly pure materials is a prerequisite for obtaining accurate thermodynamic solubility data.

Solid-State Form (Polymorphism)

Different crystalline forms (polymorphs) of a compound can have different lattice energies and, consequently, different solubilities. The most stable polymorph will have the lowest solubility. It is important to characterize the solid form of the material being tested, for example, by X-ray powder diffraction (XRPD), to ensure consistency between experiments.

The following diagram illustrates the relationship between the physicochemical properties of the solute and solvent and the resulting solubility.

G cluster_solute Solute Properties cluster_solvent Solvent Properties solute_hbond_d H-Bond Donors solubility Solubility solute_hbond_d->solubility solute_hbond_a H-Bond Acceptors solute_hbond_a->solubility solute_polarity Polarity solute_polarity->solubility solute_size Molecular Size solute_size->solubility solvent_hbond_d H-Bond Donors solvent_hbond_d->solubility solvent_hbond_a H-Bond Acceptors solvent_hbond_a->solubility solvent_polarity Polarity solvent_polarity->solubility solvent_dielectric Dielectric Constant solvent_dielectric->solubility

Caption: Factors influencing the solubility of a compound in a given solvent.

Conclusion

While a comprehensive quantitative solubility profile for this compound in various organic solvents is not yet established in the literature, this guide provides a robust framework for researchers to approach this challenge. By understanding the interplay of its molecular features with different solvent classes, and by implementing the detailed shake-flask protocol, scientists can generate the high-quality, reproducible solubility data necessary to advance their research in drug discovery and materials science. The principles and methodologies outlined herein are designed to ensure scientific integrity and empower researchers to navigate the critical parameter of solubility with confidence.

References

  • U.S. Patent 2,082,358. (1937). 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them.
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A Comprehensive Technical Guide to the Physical Characteristics of 3-Hydroxy-2-methyl-4-quinolinecarboxylic Acid Powder

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

3-Hydroxy-2-methyl-4-quinolinecarboxylic acid, a heterocyclic compound with the chemical formula C₁₁H₉NO₃, is a molecule of significant interest in various scientific domains.[1] It serves as a crucial intermediate in the synthesis of disperse and solvent dyes and is a subject of investigation in pharmaceutical research.[2][3] A thorough understanding of the physical characteristics of its powdered form is paramount for its effective application in research and development, particularly in areas such as formulation science, process chemistry, and quality control. The physical properties of an active pharmaceutical ingredient (API) or a key intermediate can profoundly influence its handling, stability, and bioavailability.

This technical guide provides a detailed examination of the known physical characteristics of 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid powder. It is designed to offer researchers and drug development professionals a foundational understanding of this compound's solid-state properties, drawing from available scientific data and established analytical principles.

Molecular and Chemical Identity

A clear definition of the molecule is the cornerstone of any technical guide. The fundamental properties of 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid are summarized in the table below.

PropertyValueSource
Chemical Name 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid
CAS Number 117-57-7
Molecular Formula C₁₁H₉NO₃[1]
Molecular Weight 203.19 g/mol [1]
Appearance Yellow to green powder[4]

Visual and Morphological Properties

The initial assessment of any powdered substance begins with a visual inspection. 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid is consistently described as a yellow to green powder .[4] In various synthesis procedures, it has been observed as a "light-yellow magma" or a "yellow precipitate" upon formation.[5] The color of a chemical powder can be an important preliminary indicator of its purity, although it should be noted that variations in color can also arise from differences in particle size and crystalline form.

Experimental Protocol: Particle Size Analysis by Laser Diffraction

To address this knowledge gap, a standard methodology for determining particle size is presented below. This protocol is a self-validating system for obtaining reliable and reproducible data.

Objective: To determine the particle size distribution of 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid powder.

Apparatus: A laser diffraction particle size analyzer.

Methodology:

  • Sample Preparation:

    • Disperse a small, representative sample of the powder in a suitable non-solvent dispersant. The choice of dispersant is critical to prevent dissolution of the analyte. Given the low aqueous solubility of the compound, deionized water with a small amount of surfactant to ensure proper wetting could be a starting point.

    • Alternatively, a dry powder dispersion method can be employed.

  • Instrument Setup:

    • Allow the instrument to warm up as per the manufacturer's instructions.

    • Perform a background measurement with the clean dispersant.

  • Measurement:

    • Introduce the dispersed sample into the analyzer's circulation system.

    • Ensure a stable obscuration level, typically in the range of 10-20%, to achieve an optimal signal-to-noise ratio.

    • Acquire the diffraction pattern data over a specified measurement duration.

  • Data Analysis:

    • Utilize the appropriate optical model (e.g., Fraunhofer or Mie theory) to calculate the particle size distribution from the scattered light data. The Mie theory is generally preferred for its accuracy with particles in the micron and sub-micron range, but it requires knowledge of the refractive index of the material.

    • The results are typically reported as D10, D50 (median particle size), and D90 values, which represent the particle diameters at which 10%, 50%, and 90% of the sample's mass is comprised of smaller particles, respectively.

Thermal Properties

The thermal behavior of a compound provides insights into its purity, stability, and polymorphic form.

Melting Point

The melting point of 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid is consistently reported to be 235 °C, with decomposition . This indicates that the compound breaks down chemically at its melting temperature. The decomposition is a critical factor to consider during manufacturing processes that involve heating, as it can lead to the formation of impurities.

Experimental Protocol: Melting Point Determination with Decomposition

Objective: To accurately determine the melting point and observe the decomposition of 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid.

Apparatus: A digital melting point apparatus with a heating block and a means for visual observation.

Methodology:

  • Sample Preparation:

    • Finely powder a small amount of the sample.

    • Pack the powder into a capillary tube to a height of 2-3 mm.

  • Instrument Setup:

    • Set the starting temperature to approximately 20 °C below the expected melting point.

    • Set a slow ramp rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

  • Measurement:

    • Place the capillary tube in the heating block.

    • Observe the sample closely as the temperature increases.

    • Record the temperature at which the first signs of melting are observed (onset) and the temperature at which the last solid particle melts (endset).

    • Carefully note any changes in the sample's appearance, such as color change, bubbling, or charring, which are indicative of decomposition. The temperature at which these phenomena begin should also be recorded.

Solubility Profile

The solubility of a compound is a critical physical property that influences its suitability for various applications, from chemical reactions to pharmaceutical formulations.

Aqueous Solubility

3-Hydroxy-2-methyl-4-quinolinecarboxylic acid exhibits very low solubility in water, with a reported value of 0.04 g/L at 20 °C . This poor aqueous solubility is a key consideration for its use in biological systems and for the development of aqueous formulations.

Solubility in Alkaline Solutions

A notable characteristic of this compound is its solubility in alkaline solutions. It is described as being easily soluble in dilute and warm sodium carbonate solutions .[5] This is due to the acidic nature of the carboxylic acid group, which reacts with the base to form a more soluble salt. This property is often exploited during its purification, where the compound can be dissolved in a basic solution and then reprecipitated by the addition of an acid.[5]

Solubility in Organic Solvents
Experimental Protocol: Determination of Solubility in Organic Solvents

Objective: To determine the approximate solubility of 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid in various organic solvents.

Apparatus: Analytical balance, vials, magnetic stirrer, and a means for visual or spectroscopic analysis.

Methodology:

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane).

  • Equilibrium Solubility Method:

    • Add an excess amount of the powder to a known volume of each solvent in separate vials.

    • Stir the suspensions at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant and filter it to remove any remaining solid particles.

    • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

    • The solubility is then expressed in terms of mass per unit volume (e.g., mg/mL).

Solid-State Characterization: Polymorphism

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in drug development. Different polymorphs of a compound can exhibit different physical properties, including solubility, melting point, and stability. There is currently no publicly available information on whether 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid exhibits polymorphism. Investigating this possibility is a crucial step in its comprehensive physical characterization.

Investigative Workflow for Polymorphism

The following diagram illustrates a logical workflow for the investigation of polymorphism in 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid powder.

Polymorphism_Investigation cluster_screening Polymorph Screening cluster_analysis Solid-State Analysis Recrystallization Recrystallization from various solvents PXRD Powder X-Ray Diffraction (PXRD) Recrystallization->PXRD Characterize solid Slurry_Conversion Slurry conversion in different solvents Slurry_Conversion->PXRD Characterize solid Grinding Mechanical grinding Grinding->PXRD Characterize solid DSC Differential Scanning Calorimetry (DSC) PXRD->DSC Identify unique patterns TGA Thermogravimetric Analysis (TGA) DSC->TGA Investigate thermal events Microscopy Hot-Stage Microscopy DSC->Microscopy Visualize transitions

Caption: A workflow for the investigation of polymorphism.

Stability and Storage

Understanding the stability of 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid powder is essential for ensuring its quality and shelf-life.

General Stability

The compound is reported to be stable under normal temperatures and pressures . It is, however, a combustible solid .

Conditions to Avoid

To maintain the integrity of the compound, the following conditions should be avoided:

  • Incompatible materials: Strong oxidizing agents.

  • Dust generation: As with many fine powders, dust formation can create an explosion hazard.

  • Excess heat: As noted, the compound decomposes at its melting point.

Recommended Storage

For long-term storage, it is recommended to keep 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances .

Conclusion

This technical guide has synthesized the available information on the physical characteristics of 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid powder. While key data on its appearance, melting point with decomposition, and solubility in aqueous and alkaline solutions are established, significant gaps remain in the public domain concerning its solubility in organic solvents, particle size distribution, and potential for polymorphism. The experimental protocols and workflows provided herein offer a robust framework for researchers to generate this critical data, thereby enabling a more complete understanding of this important chemical compound and facilitating its application in scientific and industrial endeavors.

References

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The Versatile Scaffold: Unlocking the Therapeutic Potential of Quinoline-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry.[1][2] Among its myriad derivatives, those featuring a carboxylic acid at the 4-position have garnered significant attention, demonstrating a vast spectrum of biological activities.[3][4][5] This guide provides a comprehensive technical overview of the primary therapeutic applications of quinoline-4-carboxylic acid derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the molecular mechanisms of action, explore critical structure-activity relationships (SAR), and provide detailed, field-proven protocols for their biological evaluation. This document is intended to serve as a foundational resource for researchers and drug development professionals dedicated to leveraging this versatile chemical entity for next-generation therapeutics.

The Anticancer Potential: Targeting Malignant Proliferation

Quinoline-4-carboxylic acid derivatives have emerged as potent anticancer agents, acting through diverse and targeted mechanisms to disrupt tumor growth and survival.[6] Their efficacy stems from the inhibition of key enzymes essential for the rapid proliferation of cancer cells.

Mechanism of Action: Key Enzymatic Inhibition

1.1.1. Dihydroorotate Dehydrogenase (DHODH) Inhibition

A primary mechanism for the anticancer activity of this class is the inhibition of human dihydroorotate dehydrogenase (hDHODH).[7] This mitochondrial enzyme is critical for the de novo pyrimidine biosynthesis pathway, which supplies the necessary building blocks for DNA and RNA synthesis.[7] Cancer cells, with their high proliferative rate, are heavily reliant on this pathway. By blocking DHODH, these compounds effectively starve cancer cells of essential pyrimidines, leading to cell growth arrest.[7]

The structure-activity relationship for DHODH inhibitors has been extensively studied. Three regions of the molecule are critical for potent inhibition: a bulky, hydrophobic substituent at the C-2 position, the mandatory carboxylic acid at the C-4 position which forms key interactions in the enzyme's binding pocket, and specific substitutions on the benzo portion of the quinoline ring.[8] The carboxylate group, for instance, is known to form a salt bridge with Arginine residue R136 in the DHODH binding site.[8]

Signaling Pathway: DHODH Inhibition

DHODH_Inhibition cluster_pathway De Novo Pyrimidine Biosynthesis cluster_cell Cellular Impact Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP ... Arrest Cell Growth Arrest Orotate->Arrest Depletion of Pyrimidines DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Proliferation Cancer Cell Proliferation DNA_RNA->Proliferation Inhibitor Quinoline-4-Carboxylic Acid Derivative Inhibitor->Orotate Inhibits

Caption: Inhibition of DHODH by quinoline derivatives blocks orotate synthesis, depleting pyrimidines and halting cancer cell proliferation.

1.1.2. Sirtuin (SIRT) and Histone Deacetylase (HDAC) Inhibition

Other quinoline-4-carboxylic acid derivatives have been developed as inhibitors of sirtuins (SIRTs) and histone deacetylases (HDACs), enzymes that play a crucial role in epigenetic regulation.[9][10] Overexpression of certain isoforms, like SIRT3 or HDAC3, is common in various cancers. Selective inhibition of these enzymes can induce cell cycle arrest, differentiation, and apoptosis in malignant cells.[10][11] For example, compound P6, a 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative, was identified as a selective SIRT3 inhibitor, inducing G0/G1 phase cell cycle arrest and differentiation in leukemic cell lines.[9][11]

Comparative Anticancer Activity Data

The efficacy of these compounds is quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

| Table 1: Anticancer Activity of Selected Quinoline-4-Carboxylic Acid Derivatives | | :--- | :--- | :--- | :--- | :--- | | Compound ID | Target Enzyme | Cancer Cell Line | IC50 | Reference | | Brequinar | DHODH | HCT-116 (Colon) | 0.679 µM |[12] | | Compound 41 | DHODH | HCT-116 (Colon) | 3.02 µM |[8][12] | | Compound 43 | DHODH | HCT-116 (Colon) | 1.94 µM |[8][12] | | P6 | SIRT3 | MLLr leukemia cells | Potent Inhibition |[6][9] | | D28 | HDAC3 | K562 (Leukemia) | Potent Inhibition |[10] | | 9e | COX-2 | (Anti-inflammatory target) | 0.043 µM |[13] |

Experimental Protocol: MTT Assay for Cytotoxicity Evaluation

The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[6] It measures the metabolic activity of cells, as viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt MTT to a purple formazan product.[14]

Principle: The amount of purple formazan produced is directly proportional to the number of viable cells. A reduction in formazan indicates a loss of cell viability due to the compound's cytotoxic effects.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, K562) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[14]

  • Compound Preparation: Prepare a stock solution of the quinoline-4-carboxylic acid derivative in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in culture medium to achieve the desired final concentrations for testing.

  • Cell Treatment: After 24 hours, remove the old medium and add 100 µL of the medium containing the various concentrations of the test compound to the wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like cisplatin).[15][16] Incubate the plate for another 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and determine the IC50 value using non-linear regression analysis. A lower IC50 value signifies greater cytotoxic potency.[17]

The Antimicrobial Frontier: Combating Pathogenic Microbes

Quinoline-4-carboxylic acid derivatives have a storied history as antimicrobial agents, forming the backbone of the quinolone class of antibiotics.[7] Their broad-spectrum activity covers both Gram-positive and Gram-negative bacteria.[3][18]

Mechanism of Action: Disruption of DNA Synthesis

The primary antibacterial mechanism involves the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[7] These enzymes are vital for managing DNA supercoiling, a process necessary for DNA replication, transcription, and repair.[7]

  • DNA Gyrase: Primarily responsible for introducing negative supercoils into the bacterial chromosome. Inhibition is the main driver of activity against Gram-negative bacteria.

  • Topoisomerase IV: Responsible for decatenating (unlinking) daughter chromosomes after replication. Inhibition is the main driver of activity against Gram-positive bacteria.

The quinolone molecule binds to and stabilizes the enzyme-DNA complex, which traps the enzyme on the DNA, prevents the re-ligation of the DNA strands, and leads to the accumulation of double-stranded DNA breaks, ultimately causing rapid bacterial cell death.[7] The carboxylic acid group is essential for this activity.[7]

Workflow: Antimicrobial Efficacy Screening

Antimicrobial_Screening cluster_primary Primary Screening (Qualitative) cluster_secondary Secondary Screening (Quantitative) start Synthesized Quinoline Derivative kirby Kirby-Bauer Disk Diffusion Test start->kirby result_kirby Measure Zone of Inhibition (ZOI) kirby->result_kirby mic Broth Microdilution (MIC Assay) result_kirby->mic Active Compounds mbc Subculture from MIC (MBC Assay) mic->mbc result_mic Determine Minimum Inhibitory Concentration mic->result_mic result_mbc Determine Minimum Bactericidal Concentration mbc->result_mbc end Identify Lead Compound result_mic->end result_mbc->end

Caption: A typical workflow for evaluating the antimicrobial potential of new quinoline derivatives, from initial screening to quantitative analysis.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[19][20] The broth microdilution method is a standardized and widely accepted technique for determining MIC values.[19]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the test bacterium. Growth is assessed visually or by measuring optical density after incubation.

Step-by-Step Methodology:

  • Bacterial Inoculum Preparation: Culture the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) on an appropriate agar plate overnight. Pick several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

  • Compound Dilution: In a 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12. Prepare a 2X concentrated solution of the quinoline derivative in CAMHB and add 100 µL to well 1.

  • Serial Dilution: Transfer 50 µL from well 1 to well 2, mixing thoroughly. Continue this two-fold serial dilution process across the plate to well 10. Discard the final 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile broth only. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, examine the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[20]

Anti-Inflammatory Applications: Modulating the Immune Response

Beyond their cytotoxic and antimicrobial roles, quinoline-4-carboxylic acids also exhibit significant anti-inflammatory properties.[15][16] Inflammation is a complex biological response implicated in numerous diseases, from arthritis to autoimmune disorders.[21]

Mechanism of Action: COX-2 Inhibition

A key mechanism for the anti-inflammatory effects of some derivatives is the selective inhibition of cyclooxygenase-2 (COX-2).[13] The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective COX-2 inhibitors can therefore reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.

Molecular modeling studies have shown that certain quinoline-4-carboxylic acid derivatives can fit snugly into the binding site of the COX-2 enzyme.[13] The carboxyl group can interact with key residues like Arg120, while other substituents on the quinoline ring can occupy secondary pockets, enhancing both potency and selectivity.[13]

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin E2 (PGE2) by purified COX-1 and COX-2 enzymes.

Principle: The amount of PGE2 produced by the enzymes is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA). A reduction in PGE2 levels in the presence of the test compound indicates enzymatic inhibition. Comparing the inhibition of COX-1 and COX-2 allows for the determination of selectivity.

Step-by-Step Methodology:

  • Enzyme and Compound Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in a reaction buffer (e.g., Tris-HCl). Prepare various concentrations of the test quinoline derivative and a reference drug (e.g., celecoxib) in a suitable solvent.[13]

  • Reaction Incubation: In separate tubes or wells, pre-incubate the enzyme (either COX-1 or COX-2) with the test compound or vehicle control for a short period (e.g., 15 minutes) at 37°C.

  • Initiate Reaction: Add arachidonic acid (the substrate) to each reaction tube to initiate the enzymatic reaction.

  • Stop Reaction: After a defined incubation period (e.g., 10 minutes), stop the reaction by adding a solution of HCl.

  • PGE2 Quantification (ELISA): Dilute the reaction mixtures and quantify the amount of PGE2 produced using a commercial PGE2 ELISA kit, following the manufacturer’s instructions.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the compound concentration to determine the IC50 value for both COX-1 and COX-2. The selectivity index (SI) is calculated as the ratio of IC50(COX-1) / IC50(COX-2). A higher SI indicates greater selectivity for COX-2.

Conclusion and Future Perspectives

The quinoline-4-carboxylic acid scaffold is a remarkably versatile and privileged structure in drug discovery. Its synthetic tractability and the potential for diverse functionalization allow for the fine-tuning of its pharmacological profile, leading to the development of potent and selective agents against cancer, microbial infections, and inflammatory diseases.[6] The continued exploration of structure-activity relationships, coupled with mechanism-of-action studies and robust biological evaluation, will undoubtedly unlock new therapeutic avenues for this important class of molecules. Future research will likely focus on developing derivatives with improved selectivity, reduced off-target effects, and novel mechanisms to overcome drug resistance.

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A Toxicological Deep Dive into 3-Hydroxy-2-methyl-4-quinolinecarboxylic Acid: A Framework for Comprehensive Safety Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Need for Rigorous Toxicological Profiling

3-Hydroxy-2-methyl-4-quinolinecarboxylic acid (CAS 117-57-7) is a heterocyclic compound belonging to the quinoline carboxylic acid class. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents and functional molecules.[1][2] Derivatives of quinoline have demonstrated a wide array of biological activities, making them attractive candidates for drug development and other applications in material science and dye manufacturing.[1][2][3] However, the introduction of any novel chemical entity into the development pipeline necessitates a thorough and rigorous evaluation of its toxicological profile. This guide provides a comprehensive overview of the currently available toxicological data for 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid and, more importantly, outlines a strategic framework for its complete safety assessment, addressing the existing data gaps.

While specific, in-depth toxicological studies on 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid are not extensively available in the public domain, a foundational understanding of its potential hazards can be gleaned from safety data sheets (SDS) and by applying a read-across approach from related quinoline derivatives.[4] This guide will synthesize the existing information and propose a detailed, tiered approach to toxicological testing, providing researchers, scientists, and drug development professionals with a robust roadmap for characterizing the safety of this compound.

Current Toxicological Landscape: A Summary of Known Hazards

The available information on the toxicology of 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid is primarily derived from supplier safety data sheets.[4][5][6] These documents provide initial hazard identification, which is crucial for safe handling and for informing the direction of further toxicological investigation.

Hazard Profile

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a starting point for understanding the potential health effects of this compound.

Hazard ClassGHS ClassificationKey FindingsCitations
Acute Toxicity (Oral) Category 4Harmful if swallowed.[5][7]
Skin Corrosion/Irritation Category 2Causes skin irritation.[6][7][8]
Serious Eye Damage/Irritation Category 2Causes serious eye irritation.[6][7][8]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory tract irritation)May cause respiratory irritation.[6][7][8]

It is critical to note that for many toxicological endpoints, the data is either unavailable or the properties have not been fully investigated.[4] Specifically, there is a lack of publicly available data regarding:

  • Acute toxicity (dermal, inhalation)

  • Genotoxicity/Mutagenicity

  • Carcinogenicity [4]

  • Reproductive and Developmental Toxicity

  • Specific Target Organ Toxicity (Repeated Exposure)

  • Ecotoxicity [5]

The absence of this data underscores the importance of conducting comprehensive toxicological studies before this compound can be considered for advanced applications, particularly in the pharmaceutical industry.

Toxicological Context and Read-Across from Quinoline Derivatives

In the absence of specific data for 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid, a "read-across" approach, where data from structurally similar compounds is used to predict the properties of the target compound, can be informative. Studies on various quinoline derivatives have indicated a range of toxicological profiles, from low to moderate toxicity.[9][10][11] For instance, in silico and in vivo studies on certain quinoline derivatives have classified them as having slight or moderate toxicity.[9][10][11]

This variability highlights the fact that the toxicological properties of a quinoline derivative are highly dependent on its specific substitution pattern. Therefore, while the general toxicity of the quinoline class provides a useful context, it is not a substitute for specific testing of 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid.

A Tiered Framework for Comprehensive Toxicological Assessment

To address the existing data gaps, a tiered approach to toxicological testing is recommended. This strategy begins with in vitro assays to screen for potential liabilities and progresses to more complex in vivo studies as needed.

Tier 1: In Vitro and In Silico Assessment

The initial tier focuses on rapid, cost-effective methods to identify potential red flags and to guide further testing.

Experimental Workflow for Tier 1 Assessment

Tier1_Workflow cluster_insilico In Silico Screening cluster_invitro In Vitro Assays insilico QSTR Modeling (Toxicity Prediction) cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) insilico->cytotoxicity Prioritize testing genotoxicity Genotoxicity Screening (e.g., Ames Test, in vitro Micronucleus) cytotoxicity->genotoxicity If cytotoxic, determine mechanism hERG hERG Assay (Cardiotoxicity) genotoxicity->hERG Assess specific liabilities Tier2_Workflow acute_toxicity Acute Systemic Toxicity (e.g., Rodent LD50) adme ADME Studies (Absorption, Distribution, Metabolism, Excretion) acute_toxicity->adme Determine bioavailability and fate skin_eye_irritation Skin and Eye Irritation Studies (Draize Test or alternatives) mechanistic Mechanistic Studies skin_eye_irritation->mechanistic Investigate irritation mechanism adme->mechanistic Correlate exposure with effects

Caption: Tier 2 workflow for in vivo acute and mechanistic toxicological evaluation.

1. Acute Systemic Toxicity Studies:

  • Acute Oral, Dermal, and Inhalation Toxicity: These studies, typically conducted in rodents, are designed to determine the median lethal dose (LD50) or median lethal concentration (LC50) and to identify the clinical signs of toxicity.

2. Skin and Eye Irritation/Corrosion Studies:

  • While in vitro alternatives are preferred, in vivo studies may be necessary to definitively characterize the skin and eye irritation potential.

3. Absorption, Distribution, Metabolism, and Excretion (ADME) Studies:

  • Understanding the pharmacokinetic profile of the compound is essential for interpreting toxicology data and for extrapolating findings to humans.

Tier 3: Repeated Dose and Developmental/Reproductive Toxicity Studies

For compounds with the potential for chronic human exposure, Tier 3 studies are necessary to evaluate long-term health effects.

1. Repeated Dose Toxicity Studies:

  • These studies (e.g., 28-day or 90-day studies in rodents) are designed to identify target organs for toxicity following repeated exposure and to determine a No-Observed-Adverse-Effect Level (NOAEL).

2. Developmental and Reproductive Toxicity (DART) Studies:

  • These studies are critical for assessing the potential effects of the compound on fertility, fetal development, and offspring.

Conclusion: A Path Forward for the Safe Development of 3-Hydroxy-2-methyl-4-quinolinecarboxylic Acid

The available data on the toxicological properties of 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid provides a foundational, yet incomplete, picture of its hazard profile. While it is identified as harmful if swallowed and an irritant to the skin, eyes, and respiratory system, significant data gaps remain, particularly for endpoints such as genotoxicity, carcinogenicity, and reproductive toxicity.

The tiered framework for toxicological assessment outlined in this guide provides a clear and scientifically rigorous path forward for comprehensively characterizing the safety of this compound. By systematically progressing from in silico and in vitro screening to targeted in vivo studies, researchers and drug development professionals can build a robust toxicological database. This will not only ensure the safety of those handling the compound but also provide the necessary data to support its potential advancement into a wide range of applications, from novel therapeutics to advanced materials. The responsible development of any new chemical entity demands a commitment to a thorough understanding of its potential risks, and the framework presented here provides the roadmap for achieving that goal for 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid.

References

  • Pandawa Institute Journals. (2025, May 19). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies.
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  • ResearchGate. (2025, July 11). (PDF) Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies.
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"Methyl 3-hydroxyquinoline-4-carboxylate CAS number 117-57-7"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Hydroxy-2-methylquinoline-4-carboxylic Acid (CAS 117-57-7): Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-Hydroxy-2-methylquinoline-4-carboxylic acid (CAS 117-57-7), a pivotal heterocyclic compound. The quinoline core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] This document, intended for researchers, chemists, and drug development professionals, delves into the compound's fundamental properties, optimized synthesis protocols, chemical reactivity, and its significant applications as a versatile scaffold in modern pharmaceutical research. We will explore its role in the development of novel anticancer, antimalarial, and antioxidant agents, supported by detailed experimental insights and mechanistic rationale.

A Note on Nomenclature: The CAS number 117-57-7 is definitively assigned to 3-Hydroxy-2-methylquinoline-4-carboxylic acid . While the related methyl ester, Methyl 3-hydroxyquinoline-4-carboxylate (CAS 73776-18-8), is a key derivative, this guide will focus on the properties and reactions of the parent carboxylic acid as identified by the provided CAS registry number.[2]

Core Molecular Profile

3-Hydroxy-2-methylquinoline-4-carboxylic acid presents as a stable, crystalline solid, typically yellow to greenish in appearance.[] Its structure incorporates both a hydroxyl and a carboxylic acid group on the quinoline framework, making it soluble in polar solvents and bestowing it with key chemical functionalities for further synthesis.[4]

PropertyValueSource
CAS Number 117-57-7
Molecular Formula C₁₁H₉NO₃
Molecular Weight 203.19 g/mol []
IUPAC Name 3-hydroxy-2-methylquinoline-4-carboxylic acid[]
Appearance Yellow to greenish powder/solid[]
Melting Point 235 °C (decomposes)[5]
SMILES Cc1nc2ccccc2c(C(O)=O)c1O
InChI Key RVGATDHHYVSTQG-UHFFFAOYSA-N[4]

Optimized Synthesis: An Enhanced Pfitzinger Condensation

The preparation of 3-hydroxy-2-methylquinoline-4-carboxylic acid is classically achieved via a Pfitzinger-type reaction, which involves the condensation of isatin or its derivatives with a carbonyl compound. Historical methods using sodium carbonate were plagued by low yields and long reaction times, often requiring days to proceed and yielding only trace amounts of the desired product.[6]

A significant process optimization involves replacing the weak base with alkaline-earth hydroxides, such as calcium hydroxide (slaked lime) or magnesium oxide.[6] This strategic change dramatically improves both the reaction rate and the final yield.

Causality of Improvement: The enhanced efficacy is attributed to the role of the divalent metal cation (e.g., Ca²⁺). It can effectively chelate with the isatin intermediate, facilitating the ring-opening to the isatic acid salt and subsequent intramolecular condensation. This chelation-assisted mechanism provides a more favorable reaction pathway, allowing the condensation to proceed efficiently at elevated temperatures (80-100 °C) in a matter of hours, achieving yields upwards of 90%.[6]

Synthesis_Pathway Isatin Isatin IsaticAcidSalt Calcium Salt of Isatic Acid Isatin->IsaticAcidSalt + Ca(OH)₂ / H₂O 80°C Intermediate Condensation Intermediate IsaticAcidSalt->Intermediate Bromoacetone Bromoacetone Bromoacetone->Intermediate Reacts with FinalProduct 3-Hydroxy-2-methylquinoline- 4-carboxylic Acid (CAS 117-57-7) Intermediate->FinalProduct Cyclization & Acidification (HCl)

Caption: Optimized Pfitzinger synthesis of the target compound.

Experimental Protocol: High-Yield Synthesis

This protocol is adapted from the optimized method described in U.S. Patent 2,082,358.[6]

  • Preparation of Milk of Lime: In a suitable reaction vessel equipped with a stirrer, add 18 parts of quicklime (CaO) to 700 parts of water to form a mobile milk of lime (calcium hydroxide suspension).

  • Isatin Addition: To the suspension, add 49 parts of isatin. Heat the mixture while stirring. The reaction of isatin to form the calcium salt of isatic acid is typically complete when the color changes and the isatin dissolves.

  • Condensation: While maintaining the temperature, slowly drop in 35 parts of bromoacetone.

  • Reaction: Continue stirring the mixture for several hours at a controlled temperature (e.g., 80-90°C) until the reaction is complete (monitored by TLC).

  • Precipitation: After cooling, carefully acidify the reaction mass with dilute hydrochloric acid. The target compound, 3-hydroxy-2-methylquinoline-4-carboxylic acid, will precipitate as a light-yellow solid.

  • Isolation and Purification: Filter the precipitate via suction, wash thoroughly with water, and dry. This method can yield up to 99% of the theoretical amount.[6]

Spectroscopic and Analytical Characterization

Unequivocal identification of 3-hydroxy-2-methylquinoline-4-carboxylic acid relies on a combination of standard spectroscopic techniques. Spectral data for this compound are available in public and commercial databases.[7]

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, a singlet for the C2-methyl group, and broad singlets for the exchangeable hydroxyl and carboxylic acid protons.

  • ¹³C NMR: The carbon spectrum will display signals for the eleven unique carbons, including the characteristic peaks for the carboxylic acid carbonyl, the carbons of the heterocyclic and benzene rings, and the methyl group.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid and phenol, a C=O stretch for the carboxylic acid, and C=C/C=N stretching frequencies characteristic of the quinoline core.

  • Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak corresponding to the compound's molecular weight (203.19 g/mol ).

Chemical Reactivity and Derivatization Potential

The molecule possesses three primary sites for chemical modification, making it a highly versatile building block for combinatorial chemistry and drug design.

Caption: Key reactive sites for chemical derivatization.

  • Carboxylic Acid (C4): This is the most versatile functional group. It readily undergoes esterification to form derivatives like the corresponding methyl ester.[8] More importantly, it can be coupled with various amines via standard peptide coupling reagents (e.g., EDC, HOBt) to generate a diverse library of quinoline-4-carboxamides, a strategy successfully employed in antimalarial drug discovery.[9]

  • Hydroxyl Group (C3): The phenolic hydroxyl group can be alkylated or acylated to introduce different substituents, modifying the compound's electronic properties and hydrogen bonding capacity.

  • Quinoline Ring: The aromatic core can undergo electrophilic substitution, although the existing substituents will direct the position of new functional groups.

The compound can also undergo decarboxylation when heated in high-boiling point solvents and reacts with diazo compounds, leading to the formation of azo-dyes with the elimination of CO₂.[6]

Applications in Drug Discovery and Research

The 3-hydroxy-2-methylquinoline-4-carboxylic acid scaffold is a cornerstone in the design of new therapeutic agents, leveraging its proven biological activities and synthetic accessibility.

Drug_Discovery_Workflow cluster_0 Synthesis & Derivatization cluster_1 Screening & Optimization cluster_2 Preclinical Development Start CAS 117-57-7 (Core Scaffold) Library Combinatorial Library (e.g., Amides, Esters) Start->Library Coupling Reactions Screening High-Throughput Biological Screening Library->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR Lead Lead Compound Optimization SAR->Lead Candidate Drug Candidate Lead->Candidate ADME/Tox Profiling

Caption: Workflow from core scaffold to drug candidate.

  • Antimalarial Agents: Research programs have successfully used this core to develop potent quinoline-4-carboxamide derivatives. By modifying the R1 substituent on the quinoline ring and the R2 group on the amide, researchers optimized compounds for low nanomolar potency against Plasmodium falciparum, improved metabolic stability, and excellent oral efficacy in mouse models of malaria.[9][10]

  • Anticancer Research: The structural similarity of quinoline-4-carboxylic acids to established inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, has spurred their investigation as anticancer agents.[8] The carboxylic acid is crucial for activity, forming key interactions (a salt bridge and hydrogen bonds) within the enzyme's binding pocket. While esterification to the methyl ester typically leads to a decrease in potency, the acid itself is a powerful pharmacophore for DHODH inhibition.[8]

  • Antioxidant Properties: The phenolic hydroxyl group imparts antioxidant capabilities. Studies on related 3-hydroxyquinoline-4-carboxylic acid derivatives have demonstrated their ability to scavenge free radicals, with some showing activity surpassing standard antioxidants like ascorbic acid in ABTS radical cation decolorization assays.[4][11]

  • Chelating Agent: The presence of the hydroxyl and carboxylic acid groups in a peri-position allows the molecule to act as a chelating agent, forming stable complexes with various metal ions. This property is useful in analytical chemistry and biochemistry.[4]

Safety, Handling, and Stability

While a valuable research chemical, 3-hydroxy-2-methylquinoline-4-carboxylic acid requires careful handling due to its potential health effects. The toxicological properties have not been fully investigated.[12]

Hazard InformationDetails
Pictogram GHS07 (Exclamation Mark)[13]
Signal Word Warning[13]
Hazard Statements H302: Harmful if swallowed.[13] H315: Causes skin irritation.[13] H319: Causes serious eye irritation.[13] H335: May cause respiratory tract irritation.
Precautionary Statements P261, P264, P280, P302+P352, P305+P351+P338[13]
  • Handling: Use in a well-ventilated area or under a fume hood. Minimize dust generation. Wash hands thoroughly after handling. Avoid contact with eyes, skin, and clothing.[12]

  • Personal Protective Equipment (PPE): Wear appropriate chemical safety goggles, protective gloves, and clothing. A NIOSH-approved N95 dust mask is recommended.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[][12]

  • Stability: The compound is stable under normal temperatures and pressures.[12] Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, and nitrogen oxides.[12]

Conclusion

3-Hydroxy-2-methylquinoline-4-carboxylic acid (CAS 117-57-7) is far more than a simple chemical intermediate; it is a validated and highly adaptable platform for modern medicinal chemistry. Its efficient, high-yield synthesis makes it readily accessible, while its multiple reactive sites provide a rich foundation for the creation of diverse molecular libraries. Its demonstrated success as a scaffold for developing potent antimalarial, anticancer, and antioxidant compounds underscores its significance and ensures its continued relevance in the pursuit of novel therapeutics.

References

  • Gassmann, A., & Mauss, H. (1937). U.S. Patent No. 2,082,358. Washington, DC: U.S. Patent and Trademark Office.
  • Nagy, V., et al. (2023). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 28(11), 4353. Retrieved from [Link]

  • Sal-lim, M., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(17), 7849-7864. Retrieved from [Link]

  • Al-Salahi, R., et al. (2015). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Zeitschrift für Naturforschung C, 70(9-10), 231-239. Retrieved from [Link]

  • PubChem. (n.d.). 4-Quinolinecarboxylic acid, 3-hydroxy-2-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(21), 9674-9689. Retrieved from [Link]

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications. Retrieved from [Link]

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  • Filyuk, O. V., et al. (2021). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Pharmaceuticals, 14(11), 1146. Retrieved from [Link]

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  • PubChemLite. (n.d.). Methyl 4-hydroxyquinoline-3-carboxylate (C11H9NO3). Retrieved from [Link]

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"derivatives of 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Derivatives of 3-Hydroxy-2-methyl-4-quinolinecarboxylic Acid: Synthesis, Biological Activity, and Applications

Introduction: The Quinoline Core as a Privileged Scaffold

The quinoline ring system is a quintessential heterocyclic scaffold in medicinal chemistry and materials science. Its rigid, planar structure and inherent electronic properties make it a "privileged structure," capable of interacting with a multitude of biological targets. Within this broad class, 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid (CAS 117-57-7) emerges as a uniquely versatile intermediate.[1] Its trifunctional nature—possessing a hydroxyl group, a methyl group, and a carboxylic acid on the quinoline core—provides multiple handles for chemical modification, allowing for the systematic exploration of chemical space.

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, derivatization, and application of 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid. We will delve into the causality behind synthetic strategies, explore the structure-activity relationships (SAR) that govern biological function, and provide actionable experimental protocols for laboratory application.

Core Synthesis: Building the Quinoline Scaffold

The construction of the 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid core is most classically achieved through cyclization reactions. The Pfitzinger reaction and its variations stand as a primary and efficient method.[1] This approach involves the condensation of an isatin (or a derivative) with a carbonyl compound containing an α-methylene group under basic conditions.

The rationale for employing the Pfitzinger reaction is its robustness and ability to introduce substituents onto the benzene ring portion of the quinoline system by starting with appropriately substituted isatins.[2] The base, typically potassium or calcium hydroxide, facilitates the opening of the isatin ring to form an isatic acid salt, which then undergoes condensation with the enolate of the carbonyl compound, followed by cyclization and dehydration to yield the quinoline-4-carboxylic acid.[2][3]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediates Key Intermediates Isatin Isatin Derivative IsaticAcid Isatic Acid Salt Isatin->IsaticAcid Ring Opening Carbonyl α-Methylene Carbonyl (e.g., Pyruvic Acid) CondensationProduct Condensation Adduct Carbonyl->CondensationProduct Condensation Base Base (e.g., KOH) in EtOH/H₂O Base->Isatin Heat Reflux Heat->Base IsaticAcid->CondensationProduct Condensation Product 3-Substituted-2-methyl-4- quinolinecarboxylic Acid CondensationProduct->Product Cyclization & Aromatization

Figure 1: Simplified workflow of the Pfitzinger reaction for quinoline synthesis.

Derivatization Strategies: Tailoring Functionality

The true value of 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid lies in its potential for derivatization at three key positions, allowing for the fine-tuning of its physicochemical and biological properties.[4]

  • The Carboxylic Acid (C4-Position): This group is a primary site for modification.

    • Esterification: Converting the carboxylic acid to an ester can enhance lipophilicity, potentially improving cell membrane permeability. However, this modification can be challenging. Standard Fischer-Speier esterification conditions have been reported to be low-yielding for analogues with a C3-methyl group.[3] A more effective method involves forming the cesium salt of the carboxylic acid followed by reaction with an alkyl halide, such as iodomethane.[3]

    • Amidation: Coupling with various amines to form amides introduces a hydrogen bond donor/acceptor unit and allows for the incorporation of diverse side chains. This is a common strategy in drug design to modulate target binding and pharmacokinetic properties.[5]

  • The Hydroxyl Group (C3-Position): The phenolic hydroxyl group is a key pharmacophoric feature.

    • Alkylation/Arylation: Converting the hydroxyl to an ether can alter hydrogen bonding capacity and steric profile.

    • Esterification: Acylation of the hydroxyl group can serve as a prodrug strategy, where the ester is later hydrolyzed in vivo to release the active parent compound.

  • The Quinoline Ring: While the core scaffold is often maintained, substitutions on the benzene portion (positions C5-C8) are readily achieved by starting with substituted isatins in the initial Pfitzinger synthesis.[2] This allows for the modulation of electronic properties and the introduction of moieties that can form additional interactions with biological targets.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid have demonstrated a wide range of biological activities, including enzyme inhibition and antioxidant effects.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A significant area of research has focused on quinoline carboxylic acids as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[3] This pathway is crucial for rapidly proliferating cells, making DHODH an attractive target for anticancer and immunosuppressive agents.

The brequinar binding pocket of DHODH is largely nonpolar, favoring lipophilic moieties.[3] The carboxylic acid at the C4 position is critical for activity, forming a salt bridge with Arginine 136 (R136) and a potential hydrogen bond with Glutamine 47 (Q47) in the enzyme's active site.[3]

Structure-Activity Relationship Insights for DHODH Inhibition:

  • C4-Carboxylic Acid: Essential for binding and activity. Esterification to a methyl ester typically abolishes or significantly reduces inhibitory potency.[3]

  • C3-Position: The presence of a methyl group at the C3 position was found to thwart mild ester hydrolysis, suggesting it influences the local chemical environment.[3]

  • C2-Position: Substitution at this position with various aryl groups is well-tolerated and can be used to optimize lipophilicity and interactions within the nonpolar binding pocket.

  • Benzene Ring Substituents: Modifications on the fused benzene ring can fine-tune activity and pharmacokinetic properties.

Compound IDR1 Substituent (C6-Position)R2 GroupDHODH IC50 (µM)
1 HCOOH> 50
2 FCOOH0.250 ± 0.11
3 ClCOOH0.320 ± 0.09
4 FCOOCH₃> 50
Table 1: Representative SAR data for DHODH inhibition by 2-phenyl-3-methyl-quinoline-4-carboxylic acid derivatives. Data synthesized from information presented in related studies.[3]
Other Biological Activities
  • Antioxidant Activity: Certain 2-aryl and 3-aryl hydroxyquinoline-4-carboxylic acids have been synthesized and evaluated for their antioxidant properties using assays like the ABTS method. Some derivatives, particularly those incorporating a benzimidazole ring, showed good antioxidant activity.[6]

  • Protein Kinase CK2 Inhibition: Derivatives of 3-quinoline carboxylic acid have been investigated as inhibitors of protein kinase CK2, a target implicated in cancer. Several compounds were identified with IC50 values in the low micromolar range.[7]

  • Antimicrobial Potential: The core scaffold is being actively explored in pharmaceutical research for its potential antimicrobial properties, making it a valuable building block for new drug candidates.[1][4]

Industrial and Therapeutic Applications

The versatility of 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid and its derivatives extends beyond pharmaceuticals.

  • Pharmaceuticals: It serves as a foundational intermediate for creating novel therapeutic agents. Its derivatives are being investigated for anticancer, immunosuppressive, and antimicrobial applications.[1][3]

  • Dyes and Pigments: The reactivity of the scaffold, particularly in azo coupling reactions, makes it a key intermediate for the production of disperse and solvent dyes.[1][8]

  • Advanced Materials: The quinoline structure is being explored for its potential in material science, including applications in liquid crystals and Organic Light-Emitting Diodes (OLEDs).

Experimental Protocols

The following protocols provide a framework for the synthesis and analysis of derivatives of 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid.

Protocol 1: Synthesis via Pfitzinger Reaction

This protocol is a generalized procedure for synthesizing a 2-aryl-3-methyl-quinoline-4-carboxylic acid derivative.

Causality: The use of a strong base (KOH) in a protic solvent mixture (EtOH/H₂O) is critical for the initial hydrolysis of the isatin lactam bond. The subsequent condensation and cyclization are driven by heating under reflux. Acidification is required in the final step to protonate the carboxylate and precipitate the final product.

  • Reaction Setup: In a round-bottom flask, dissolve isatin (1.0 eq) in a 33% aqueous potassium hydroxide (KOH) solution.

  • Addition of Ketone: Slowly add a solution of the desired substituted acetophenone (1.1 eq) in ethanol.

  • Reflux: Heat the reaction mixture to reflux (approx. 85-90 °C) and maintain for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.

  • Precipitation: Dilute the remaining aqueous solution with water. Slowly acidify the mixture to pH 5-6 using 3 M hydrochloric acid (HCl). A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water to remove salts, and dry under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethyl acetate or ethanol.[9]

Protocol 2: HPLC Analysis

This protocol describes a reverse-phase HPLC method for analyzing the purity of 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid and its derivatives.

Causality: A reverse-phase (RP) column (e.g., C18) is used to separate compounds based on their hydrophobicity. The mobile phase, a mixture of an organic solvent (acetonitrile) and an acidic aqueous phase, allows for the elution of the analyte. The acid (phosphoric or formic acid) ensures the carboxylic acid group remains protonated for consistent retention times.[10]

  • Column: Newcrom R1 or equivalent C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water, with 0.1% phosphoric acid (for UV detection) or 0.1% formic acid (for MS-compatible applications). The specific ratio (e.g., 50:50 MeCN:Water) should be optimized based on the analyte's polarity.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the analyte's UV-Vis spectrum (typically 254 nm or a wavelength of maximum absorbance).

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent like methanol. Filter through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

  • Analysis: Run the sample and analyze the resulting chromatogram for retention time and peak purity.

Figure 2: General workflow for the synthesis and evaluation of quinoline derivatives.

Conclusion and Future Outlook

3-Hydroxy-2-methyl-4-quinolinecarboxylic acid is a powerful and versatile building block in modern chemical synthesis.[1][4] Its accessible synthesis and multiple points for derivatization have established it as a valuable scaffold for the development of new pharmaceuticals, dyes, and advanced materials. The deep understanding of its derivatives' structure-activity relationships, particularly as DHODH inhibitors, provides a clear roadmap for the rational design of next-generation therapeutic agents.[3]

Future research will likely focus on expanding the biological targets for this class of compounds, exploring novel derivatization strategies to access new chemical space, and optimizing the pharmacokinetic and toxicological profiles of lead candidates. The continued application of this foundational intermediate promises to fuel innovation across the chemical and life sciences.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis of Quinoline Derivatives Using 3-Hydroxy-2-methyl-4-quinolinecarboxylic Acid.
  • Ningbo Inno Pharmchem Co., Ltd. 3-Hydroxy-2-methyl-4-quinolinecarboxylic Acid: A Versatile Intermediate for Pharmaceuticals, Dyes, and Advanced Materials. (2025-12-29).
  • SIELC Technologies. 4-Quinolinecarboxylic acid, 3-hydroxy-2-methyl-. (2018-02-16).
  • National Institutes of Health (NIH). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.
  • NINGBO INNO PHARMCHEM CO.,LTD. 3-Hydroxy-2-methyl-4-quinolinecarboxylic Acid: A Foundation for Advanced Chemical Synthesis.
  • Google Patents. US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them.
  • Sigma-Aldrich. 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid 97.
  • Massoud, M. A., El Bialy, S. A., Bayoumi, W. A., & El Husseiny, W. M. Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Heterocyclic Communications, 20(2), 81-88. (2014).
  • Hodnett, E. M., Prakash, G., & McGrath, J. A. 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. Journal of medicinal chemistry, 25(1), 57–63. (1982).
  • PubChem. 4-Quinolinecarboxylic acid, 3-hydroxy-2-methyl-.
  • Syniugin, A. R., Ostrynska, O. V., Chekanov, M. O., Volynets, G. P., Starosyla, S. A., Bdzhola, V. G., & Yarmoluk, S. M. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of enzyme inhibition and medicinal chemistry, 31(sup4), 160–169. (2016).
  • Chemical Sourcing. 3-Hydroxy-2-methyl-4-quinolinecarboxylic Acid | Dyes Intermediate.
  • ACS Publications. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry.
  • Frontiers. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022-07-13).
  • National Center for Biotechnology Information (PMC). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022-07-14).

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Methodological & Application

Application Notes and Protocols for the Utilization of Methyl 3-hydroxyquinoline-4-carboxylate as a Versatile Dye Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the effective use of Methyl 3-hydroxyquinoline-4-carboxylate and its corresponding acid, 3-hydroxy-2-methylquinoline-4-carboxylic acid, as a pivotal intermediate in the synthesis of a diverse range of dyes. These application notes delve into the chemical properties, synthesis pathways, and detailed protocols for creating vibrant and functional colorants. The methodologies outlined herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to empower users to adapt and innovate.

Introduction: The Quinoline Scaffold in Dye Chemistry

Quinoline and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds that form the structural core of numerous pharmaceuticals, agrochemicals, and, notably, dyes.[1] The inherent aromaticity and the presence of a nitrogen heteroatom within the quinoline ring system give rise to unique electronic properties that are highly desirable in the design of chromophores. This compound, with its strategically positioned hydroxyl and carboxylate functional groups, serves as an exceptionally versatile precursor for the synthesis of various dye classes, including disperse and solvent dyes.[2] Its structure allows for facile derivatization, making it a valuable building block in the creation of novel colorants with tailored properties.[3]

Physicochemical Properties of the Intermediate

A thorough understanding of the physical and chemical properties of this compound and its acid form is crucial for its successful application in dye synthesis.

Table 1: Physicochemical Properties

PropertyThis compound3-Hydroxy-2-methylquinoline-4-carboxylic acid
CAS Number 73776-18-8[4]117-57-7[2][5]
Molecular Formula C₁₁H₉NO₃[4]C₁₁H₉NO₃[5]
Molecular Weight 203.19 g/mol [4]203.19 g/mol [5][6]
Appearance Not specified; likely a solidYellow to green powder[5]
Melting Point Not specified235 °C (decomposes)[6]
Solubility Soluble in many organic solventsSparingly soluble in water, soluble in alkaline solutions and some organic solvents
Functional Groups Ester, Hydroxyl, QuinolineCarboxylic Acid, Hydroxyl, Quinoline

Note: The ester form is often synthesized from the carboxylic acid and can be hydrolyzed back to the acid if needed for specific reaction pathways.

Synthesis of Azo Dyes: A Primary Application

One of the most prominent applications of 3-hydroxy-2-methylquinoline-4-carboxylic acid is in the synthesis of azo dyes.[7] The electron-rich nature of the quinoline ring, further activated by the hydroxyl group, makes it an excellent coupling component for diazonium salts. The general reaction involves the diazotization of a primary aromatic amine followed by an azo coupling reaction with the quinoline intermediate.[8]

General Reaction Pathway

The synthesis of azo dyes from 3-hydroxy-2-methylquinoline-4-carboxylic acid can be depicted in a two-step process:

Azo_Dye_Synthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Aromatic Amine Aromatic Amine Diazonium Salt Diazonium Salt Aromatic Amine->Diazonium Salt NaNO2, HCl 0-5 °C Azo Dye Azo Dye Diazonium Salt->Azo Dye Coupling Reaction Alkaline conditions Quinoline Intermediate 3-Hydroxy-2-methylquinoline- 4-carboxylic acid Quinoline Intermediate->Azo Dye

Caption: General workflow for the synthesis of azo dyes.

Detailed Protocol: Synthesis of a Representative Azo Dye

This protocol details the synthesis of an azo dye using 4-chloroaniline as the aromatic amine and 3-hydroxy-2-methylquinoline-4-carboxylic acid as the coupling component. This procedure is adapted from established methods for azo dye synthesis.[8][9]

Materials:

  • 4-chloroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • 3-Hydroxy-2-methylquinoline-4-carboxylic acid

  • Sodium Hydroxide (NaOH)

  • Sodium Chloride (NaCl)

  • Distilled Water

  • Ice

  • Ethanol (for recrystallization)

  • Beakers, magnetic stirrer, stirring bar, Buchner funnel, filter paper

Protocol:

Part A: Diazotization of 4-chloroaniline

  • In a 100 mL beaker, dissolve 1.27 g (0.01 mol) of 4-chloroaniline in a mixture of 3 mL of concentrated HCl and 10 mL of distilled water. Gentle heating may be required to facilitate dissolution.

  • Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled 4-chloroaniline solution. Maintain the temperature between 0-5 °C throughout the addition.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 15-20 minutes. The resulting solution contains the diazonium salt.

Part B: Azo Coupling

  • In a 250 mL beaker, dissolve 2.03 g (0.01 mol) of 3-hydroxy-2-methylquinoline-4-carboxylic acid in 50 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the previously prepared diazonium salt solution to the cold solution of the quinoline intermediate. A colored precipitate should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.

  • Acidify the mixture with dilute HCl until the pH is neutral.

  • Isolate the crude azo dye by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with a cold saturated sodium chloride solution, followed by a small amount of cold distilled water to remove any unreacted salts.

  • Recrystallize the crude product from a suitable solvent such as ethanol to obtain the purified azo dye.

  • Dry the purified dye in a desiccator or a vacuum oven at a low temperature.

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle concentrated acids and bases with extreme care in a well-ventilated fume hood.

  • Diazonium salts can be explosive when dry. Do not isolate the diazonium salt; use it in solution immediately after preparation.

  • Refer to the Material Safety Data Sheets (MSDS) for all chemicals used.[6]

Characterization of the Synthesized Dye

The structure and purity of the synthesized azo dye should be confirmed using various analytical techniques.

Table 2: Analytical Characterization Techniques

TechniquePurposeExpected Observations
FT-IR Spectroscopy To identify functional groupsPresence of N=N stretching vibration, O-H, C=O, and aromatic C-H bands.
¹H NMR Spectroscopy To determine the proton environmentSignals corresponding to the aromatic protons of both the quinoline and the substituted phenyl ring.
UV-Vis Spectroscopy To determine the absorption maximum (λmax) and color propertiesAn absorption band in the visible region, indicating the color of the dye.
Mass Spectrometry To confirm the molecular weightA molecular ion peak corresponding to the calculated molecular weight of the azo dye.
Elemental Analysis To determine the elemental compositionThe experimental percentages of C, H, and N should be in close agreement with the calculated values.

Broader Applications and Future Directions

While this guide focuses on azo dyes, this compound is a precursor to a wide array of other dye classes and functional materials.[3] Its unique structure can be exploited to synthesize fluorescent dyes, metal-complex dyes, and materials for applications in organic light-emitting diodes (OLEDs) and as photosensitizers.[3][10][11] The continued exploration of green synthesis methods, such as microwave-assisted or ultrasound-mediated reactions, could lead to more efficient and environmentally friendly protocols for quinoline-based dye production.[1][12]

Future_Applications cluster_Dyes Dye Classes cluster_Materials Advanced Materials Intermediate This compound Versatile Precursor Azo Dyes Azo Dyes Intermediate->Azo Dyes Fluorescent Dyes Fluorescent Dyes Intermediate->Fluorescent Dyes Metal-Complex Dyes Metal-Complex Dyes Intermediate->Metal-Complex Dyes OLEDs OLEDs Intermediate->OLEDs Photosensitizers Photosensitizers Intermediate->Photosensitizers Pharmaceuticals Pharmaceuticals Intermediate->Pharmaceuticals

Caption: Potential applications derived from the quinoline intermediate.

References

  • 3-Hydroxy-2-methyl-4-quinolinecarboxylic Acid: A Versatile Intermediate for Pharmaceuticals, Dyes, and Advanced M
  • 3-Hydroxy-2-methyl-4-quinolinecarboxylic Acid | Dyes Intermedi
  • Green Synthesis of Quinoline Derivatives: Application Notes and Protocols. (2025). Benchchem.
  • 4-Quinolinecarboxylic acid, 3-hydroxy-2-methyl-. (n.d.). PubChem.
  • Methyl 3-hydroxyquinoline-4-carboxyl
  • Synthesis of quinoline derivatives using a nano-Pd/Cu catalyst in the search of new fluorophores. (n.d.). Sciendo.
  • Exploring the Synthesis of Quinoline Derivatives Using 3-Hydroxy-2-methyl-4-quinolinecarboxylic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis, DFT studies on a series of tunable quinoline deriv
  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (n.d.). NIH.
  • 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid 97 117-57-7. (n.d.). Sigma-Aldrich.
  • Design of Dyes Based on the Quinoline or Quinoxaline Skeleton towards Visible Light Photoiniti
  • The Synthesis of Azo Dyes. (n.d.). University of Toronto.
  • US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them. (n.d.).
  • 3-Hydroxyquinoline-4-carboxylic acid. (n.d.). PubChem.
  • CAS#:117-57-7 | 3-Hydroxy-2-methylquinoline-4-carboxylic acid. (2025). ChemicalBook.
  • Synthesis and investigation of dyeing properties of 8-hydroxyquinoline-based azo dyes. (2022).
  • Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. (2020). MDPI.
  • Synthesis of Novel Azo Dyes Derived from 8-Hydroxyquinoline. (n.d.). Der Pharma Chemica.
  • US6194493B1 - 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers. (n.d.).
  • 4-Quinolinecarboxylic acid, 3-hydroxy-2-methyl-. (n.d.). CymitQuimica.

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The Pivotal Role of Methyl 3-Hydroxyquinoline-4-carboxylate in Modern Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the quinoline core stands as a "privileged scaffold," a structural motif consistently found in a multitude of therapeutic agents. Its rigid, bicyclic aromatic system provides a versatile framework for the precise spatial arrangement of functional groups, enabling targeted interactions with biological macromolecules. Within this important class of heterocycles, methyl 3-hydroxyquinoline-4-carboxylate has emerged as a particularly valuable and versatile building block. Its unique arrangement of a hydroxyl group, a methyl carboxylate, and the quinoline nitrogen atom offers multiple reactive handles for chemical modification, making it a cornerstone intermediate in the synthesis of a diverse array of pharmaceuticals, including potent antibacterial and antimalarial drugs.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis and application of this compound. We will delve into the mechanistic underpinnings of its synthesis, provide detailed, field-proven protocols, and explore its utility in the construction of complex, biologically active molecules. The information presented herein is grounded in authoritative scientific literature, ensuring technical accuracy and practical applicability.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use. The following table summarizes key data for this compound.

PropertyValueReference
Molecular Formula C₁₁H₉NO₃[1]
Molecular Weight 203.19 g/mol
Appearance Expected to be a solid
Melting Point ~235 °C (decomposes) for the corresponding carboxylic acid
Solubility Soluble in organic solvents like DMSO, DMF, and alcohols.
CAS Number 73776-18-8

Spectroscopic Data (Predicted and from related compounds):

  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~11.6 (br s, 1H, OH), 8.1-7.4 (m, 4H, Ar-H), 3.8 (s, 3H, OCH₃). The exact shifts may vary slightly.[2]

  • ¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) ~170 (C=O, ester), 165 (C-OH), 140-120 (Ar-C), 52 (OCH₃).[2]

  • IR (KBr, cm⁻¹): ~3400 (O-H stretch), ~1720 (C=O stretch, ester), ~1620, 1580 (C=C stretch, aromatic).[3]

  • Mass Spectrometry (EI): m/z (%) 203 [M]⁺.[1]

Synthesis of this compound: A Two-Step Approach

The synthesis of the title compound is most effectively achieved through a two-step process: first, the construction of the 3-hydroxyquinoline-4-carboxylic acid core via the Pfitzinger reaction, followed by Fischer esterification to yield the desired methyl ester.

Logical Workflow for Synthesis

Synthesis_Workflow Isatin Isatin Pfitzinger Pfitzinger Reaction Isatin->Pfitzinger Carbonyl Carbonyl Compound (with α-methylene) Carbonyl->Pfitzinger Base Base (e.g., KOH) Base->Pfitzinger Acid 3-Hydroxyquinoline-4-carboxylic acid Pfitzinger->Acid Esterification Fischer Esterification Acid->Esterification Methanol Methanol Methanol->Esterification Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Esterification Product This compound Esterification->Product

Caption: A two-step synthesis of the target compound.

Part 1: Synthesis of 3-Hydroxyquinoline-4-carboxylic Acid via the Pfitzinger Reaction

The Pfitzinger reaction is a classic and robust method for the synthesis of quinoline-4-carboxylic acids from isatin and a carbonyl compound containing an α-methylene group, in the presence of a base.[4][5]

Mechanism of the Pfitzinger Reaction:

The reaction proceeds through several key steps:

  • Hydrolysis of Isatin: The amide bond of isatin is hydrolyzed by a strong base (e.g., potassium hydroxide) to form the potassium salt of isatic acid, which exists as a keto-acid intermediate in solution.[4]

  • Condensation: The carbonyl compound condenses with the aniline moiety of the opened isatin to form an imine.

  • Tautomerization and Cyclization: The imine tautomerizes to a more stable enamine, which then undergoes an intramolecular cyclization.

  • Dehydration: The cyclized intermediate dehydrates to form the aromatic quinoline ring.[4]

Detailed Protocol:

Materials:

  • Isatin

  • A suitable carbonyl compound (e.g., pyruvic acid or an ester thereof)

  • Potassium hydroxide (KOH)

  • Ethanol (absolute)

  • Water (distilled)

  • Hydrochloric acid (concentrated)

  • Diethyl ether

Procedure:

  • Base Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (0.02 mol) in a mixture of absolute ethanol (40 mL) and distilled water (1 mL).[6]

  • Isatin Addition: To the stirred solution, add isatin (0.0075 mol) and continue stirring at room temperature for 1 hour. The color of the solution will typically change from purple to brown, indicating the formation of the isatic acid salt.[6]

  • Carbonyl Compound Addition: Slowly add the carbonyl compound (0.015 mol) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approximately 79°C for ethanol) with continuous stirring for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., n-hexane:ethyl acetate, 1:2).[6]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and add 20 mL of distilled water.[6]

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 30 mL) to remove any unreacted carbonyl compound and other non-polar impurities.

  • Acidification: Carefully acidify the aqueous layer with concentrated hydrochloric acid until the pH is acidic. This will precipitate the 3-hydroxyquinoline-4-carboxylic acid.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold distilled water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Causality and Self-Validation:

  • Choice of Base: Potassium hydroxide is a strong base necessary to efficiently hydrolyze the amide bond of isatin.

  • Solvent System: The ethanol/water mixture provides a good medium for dissolving both the polar and non-polar reactants.

  • Reaction Monitoring: TLC is a critical step to ensure the reaction has gone to completion, preventing premature work-up and maximizing yield. A self-validating protocol would involve comparing the Rf value of the product spot to a known standard of 3-hydroxyquinoline-4-carboxylic acid.

  • Purification: The extraction and recrystallization steps are essential for removing impurities and obtaining a product of high purity, which is crucial for the subsequent esterification step. The purity can be confirmed by melting point determination and spectroscopic analysis.

Part 2: Fischer Esterification to this compound

Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[7][8]

Mechanism of Fischer Esterification:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[7]

  • Nucleophilic Attack: The alcohol (methanol in this case) acts as a nucleophile and attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, and the resulting carbocation is stabilized by resonance.

  • Deprotonation: A base (such as the alcohol solvent) removes the proton from the remaining carbonyl oxygen to regenerate the acid catalyst and yield the final ester product.[7]

Detailed Protocol:

Materials:

  • 3-Hydroxyquinoline-4-carboxylic acid (from Part 1)

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Sodium chloride (saturated aqueous solution, brine)

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-hydroxyquinoline-4-carboxylic acid (1 equivalent) in anhydrous methanol (used in excess as the solvent).

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirred solution.[9]

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for several hours until the reaction is complete (monitored by TLC).

  • Solvent Removal: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure using a rotary evaporator.[9]

  • Work-up: Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated solution of sodium bicarbonate (2 x 30 mL) to neutralize the acid catalyst, followed by washing with brine (1 x 30 mL).[9]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the final product.

Causality and Self-Validation:

  • Excess Alcohol: Using methanol as the solvent drives the equilibrium towards the formation of the ester, according to Le Châtelier's principle.[10]

  • Acid Catalyst: Sulfuric acid is a strong acid and a dehydrating agent, which protonates the carboxylic acid and helps to remove the water byproduct, further driving the reaction to completion.[7]

  • Neutralization: The sodium bicarbonate wash is crucial to remove any remaining acid catalyst, which could otherwise lead to product decomposition upon storage or in subsequent reactions.

  • Purity Assessment: The purity of the final product should be confirmed by spectroscopic methods (NMR, IR, MS) and by comparing the data with literature values. A sharp melting point is also a good indicator of purity.

Applications in Pharmaceutical Synthesis

This compound is a key precursor for the synthesis of various pharmaceuticals, primarily due to the versatile reactivity of its functional groups.

Synthesis of Quinolone Antibacterials

The 4-quinolone-3-carboxylic acid motif is the core structure of a major class of synthetic antibacterial agents known as quinolones. These drugs act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[11][12]

Mechanism of Action: DNA Gyrase Inhibition

DNA_Gyrase_Inhibition Quinolone Quinolone Antibiotic DNA_Gyrase DNA Gyrase-DNA Complex Quinolone->DNA_Gyrase Binds to Stabilization Stabilization of the Cleavage Complex DNA_Gyrase->Stabilization Replication_Fork Blocked Replication Fork Stabilization->Replication_Fork DSB Double-Strand Breaks Replication_Fork->DSB Cell_Death Bacterial Cell Death DSB->Cell_Death

Caption: Quinolones inhibit DNA gyrase, leading to bacterial cell death.

This compound can be converted to various quinolone antibiotics through a series of chemical modifications, including N-alkylation and substitution at other positions of the quinoline ring.

Synthesis of Antimalarial Agents

Quinolone derivatives have also shown significant promise as antimalarial agents. They primarily target the mitochondrial electron transport chain of the Plasmodium falciparum parasite, specifically the cytochrome bc₁ complex.[13][14]

Mechanism of Action: Inhibition of the Cytochrome bc₁ Complex

Cytochrome_bc1_Inhibition Quinolone Quinolone Antimalarial Cytochrome_bc1 Cytochrome bc₁ Complex Quinolone->Cytochrome_bc1 Inhibits ETC_Disruption Disruption of Electron Transport Chain Cytochrome_bc1->ETC_Disruption ATP_Depletion ATP Depletion ETC_Disruption->ATP_Depletion Pyrimidine_Biosynthesis Inhibition of Pyrimidine Biosynthesis ETC_Disruption->Pyrimidine_Biosynthesis Parasite_Death Parasite Death ATP_Depletion->Parasite_Death Pyrimidine_Biosynthesis->Parasite_Death

Caption: Quinolone antimalarials disrupt the parasite's mitochondrial function.

The 3-hydroxyquinoline-4-carboxylate scaffold can be elaborated to produce potent antimalarial compounds. For instance, the carboxylate group can be converted to amides, and various substituents can be introduced on the quinoline ring to optimize activity and pharmacokinetic properties.[15]

Conclusion: A Versatile Intermediate for Future Drug Discovery

This compound is a chemical intermediate of significant value in pharmaceutical synthesis. Its straightforward, two-step synthesis from readily available starting materials, combined with its versatile reactivity, makes it an attractive building block for the construction of complex and potent therapeutic agents. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this important scaffold in their drug discovery and development endeavors. As the quest for novel therapeutics continues, the strategic application of such privileged intermediates will undoubtedly play a crucial role in the advancement of medicine.

References

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  • Antimalarial Quinolones: Synthesis, potency, and mechanistic studies. PMC. [Link]

  • Subtle Changes in Endochin-Like Quinolone Structure Alter the Site of Inhibition within the Cytochrome bc1 Complex of Plasmodium falciparum. Antimicrobial Agents and Chemotherapy. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • Targeting the Ubiquinol-Reduction (Qi) Site of the Mitochondrial Cytochrome bc1 Complex for the Development of Next Generation Quinolone Antimalarials. PMC. [Link]

  • Antimalarial 4(1H)-pyridones bind to the Qi site of cytochrome bc1. PMC. [Link]

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  • Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. PMC. [Link]

  • 3-hydroxyquinoline. Organic Syntheses Procedure. [Link]

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  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. [Link]

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. NIH. [Link]

  • A simple one-pot synthesis of quinoline-4-carboxylic acids by the Pfitzinger reaction of isatin with enaminones in water. ResearchGate. [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • 3-Hydroxyquinoline-4-carboxylic acid. PubChem. [Link]

  • Fischer Esterification-Typical Procedures. OperaChem. [Link]

  • Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives. PubMed. [Link]

  • Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. PubMed. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Athabasca University. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • Preparation of initial quinoline precursors by Skraup–Doebner–Miller methods and Povarov reaction. ResearchGate. [Link]

  • Methyl 4-hydroxyquinoline-3-carboxylate. PubChemLite. [Link]

  • 1-METHYL-4-OXO-1,4-DIHYDROQUINOLOLINE-3-CARBOXYLATE. SpectraBase. [Link]

  • Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. ResearchGate. [Link]

  • Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. MDPI. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC. [Link]

  • DNA Gyrase as a Target for Quinolones. MDPI. [Link]

  • Synthesis of Alkyne-substituted Quinolines as Analogues of Allylamines. ResearchGate. [Link]

  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. [Link]

  • (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. [Link]

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Application Notes and Protocols for Assessing the Antioxidant Properties of 3-Hydroxyquinoline-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2] Within this family, 3-hydroxyquinoline-4-carboxylic acid and its derivatives have garnered increasing interest due to their potential as potent antioxidant agents.[3][4] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.[5] Antioxidants can mitigate this damage by scavenging free radicals and reducing oxidative stress.[6]

The structural features of 3-hydroxyquinoline-4-carboxylic acid derivatives, particularly the presence of hydroxyl and carboxylic acid groups on the quinoline scaffold, suggest a strong potential for antioxidant activity.[7] These functional groups can act as hydrogen donors or electron scavengers, neutralizing free radicals and terminating oxidative chain reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to evaluate the antioxidant properties of these promising compounds. We will detail both in vitro chemical assays and cell-based assays to provide a thorough assessment of their antioxidant efficacy.

Principle of Antioxidant Action

The antioxidant activity of 3-hydroxyquinoline-4-carboxylic acid derivatives is primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to a free radical, thereby stabilizing the radical and preventing it from causing further oxidative damage. The resulting radical of the quinoline derivative is stabilized by resonance, making the parent molecule an effective radical scavenger. Additionally, the quinoline ring system can participate in electron delocalization, further enhancing its antioxidant capacity.

In Vitro Antioxidant Capacity Assays

A battery of in vitro assays is recommended to comprehensively evaluate the antioxidant potential of 3-hydroxyquinoline-4-carboxylic acid derivatives. These assays are based on different chemical principles and provide a multi-faceted view of the compound's antioxidant capabilities.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.[8][9] DPPH is a stable free radical with a deep violet color, which shows a maximum absorbance at approximately 517 nm.[10] When an antioxidant donates a hydrogen atom to DPPH, it is reduced to a non-radical form (DPPH-H), resulting in a color change from violet to yellow and a decrease in absorbance.[10] The degree of discoloration is proportional to the scavenging activity of the antioxidant.[8]

Protocol: DPPH Assay

Reagents and Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (ACS grade)

  • Test compounds (3-hydroxyquinoline-4-carboxylic acid derivatives)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.2 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and protected from light.[8]

  • Preparation of Test Samples: Prepare stock solutions of the test compounds and the positive control in a suitable solvent (e.g., DMSO, methanol). From the stock solutions, prepare a series of dilutions to obtain a range of concentrations for testing.

  • Assay Procedure: a. In a 96-well microplate, add 100 µL of the various concentrations of the test compounds or positive control to triplicate wells.[8] b. Add 100 µL of the DPPH solution to each well.[8] c. For the blank, add 100 µL of the solvent instead of the test compound. d. Incubate the plate in the dark at room temperature for 30 minutes.[10]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

  • Data Analysis: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). [11]The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. The resulting blue-green radical has a characteristic absorbance at 734 nm. [11]In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is proportional to the antioxidant's activity. [12]

Protocol: ABTS Assay

Reagents and Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compounds

  • Positive control (e.g., Trolox, Ascorbic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution: a. Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. b. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical. [11] c. Before use, dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm. [11][13]2. Preparation of Test Samples: Prepare a series of dilutions of the test compounds and positive control.

  • Assay Procedure: a. In a 96-well microplate, add 20 µL of the test compound or positive control solutions to triplicate wells. b. Add 180 µL of the diluted ABTS•+ solution to each well. c. Incubate the plate at room temperature for 6 minutes in the dark. [11]4. Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.

  • Data Analysis: Determine the IC50 value for each compound.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). [6][14][15]The reduction is monitored by the formation of a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which has a maximum absorbance at 593 nm. [14]The intensity of the blue color is directly proportional to the antioxidant capacity of the sample. [14]

Protocol: FRAP Assay

Reagents and Materials:

  • FRAP reagent:

    • 300 mM Acetate buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution

  • Test compounds

  • Positive control (e.g., FeSO₄·7H₂O, Ascorbic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP working solution fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use. 2. Preparation of Test Samples: Prepare a series of dilutions of the test compounds and a standard curve using FeSO₄·7H₂O.

  • Assay Procedure: a. In a 96-well microplate, add 10 µL of the test compound or standard to triplicate wells. [15] b. Add 190 µL of the FRAP working solution to each well. [15] c. Incubate the plate at 37°C for 4-60 minutes, depending on the specific kit protocol. [14][15]4. Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from the standard curve of FeSO₄·7H₂O and expressed as Fe²⁺ equivalents (µM).

Cell-Based Antioxidant Assays

Cell-based assays provide a more biologically relevant assessment of antioxidant activity by considering factors such as cell uptake, metabolism, and localization of the test compounds. [16]

Cellular Antioxidant Activity (CAA) Assay using DCFH-DA

Principle: The CAA assay utilizes the probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). [16]DCFH-DA is a cell-permeable, non-fluorescent compound. [17]Once inside the cell, it is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). [17][18]In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). [17][18]The antioxidant capacity of the test compound is measured by its ability to inhibit the formation of DCF induced by a free radical generator. [19][20][21]

Protocol: Cellular Antioxidant Activity (CAA) Assay

Reagents and Materials:

  • Adherent cell line (e.g., HepG2, HeLa)

  • Cell culture medium and supplements

  • DCFH-DA solution

  • Free radical initiator (e.g., AAPH, H₂O₂)

  • Test compounds

  • Positive control (e.g., Quercetin)

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and culture until they reach 90-100% confluency. [20][21]2. Cell Treatment: a. Remove the culture medium and wash the cells with PBS. b. Add 50 µL of DCFH-DA working solution to each well and incubate at 37°C for 30-60 minutes. [17][20] c. Remove the DCFH-DA solution and wash the cells. d. Add 50 µL of the test compound or positive control at various concentrations to the cells and incubate for a specified period (e.g., 1 hour). [20]3. Induction of Oxidative Stress: a. Remove the treatment solution and wash the cells. b. Add 100 µL of the free radical initiator solution to each well. [21]4. Measurement: Immediately begin reading the fluorescence intensity (Excitation: ~485 nm, Emission: ~530 nm) at regular intervals for up to 60 minutes using a fluorescence microplate reader. [17][21]5. Data Analysis: Calculate the area under the curve (AUC) from the fluorescence versus time plot. The percentage of inhibition of cellular antioxidant activity is calculated, and the results can be expressed as quercetin equivalents. [21]

Lipid Peroxidation Assay (TBARS Assay)

Principle: Lipid peroxidation is a key indicator of oxidative damage to cell membranes. Malondialdehyde (MDA) is a major product of lipid peroxidation. [22]The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method to measure MDA levels. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored MDA-TBA adduct, which can be measured colorimetrically at ~532 nm or fluorometrically. [22][23][24]

Protocol: Lipid Peroxidation (TBARS) Assay

Reagents and Materials:

  • Cell line

  • Inducer of lipid peroxidation (e.g., Fe²⁺/ascorbate, H₂O₂)

  • Test compounds

  • MDA Lysis Buffer (with BHT to prevent further oxidation) [22]* Phosphotungstic Acid Solution [25]* TBA solution [25]* MDA standard

  • Spectrophotometer or fluorescence microplate reader

Procedure:

  • Cell Culture and Treatment: Culture cells and treat them with the test compounds for a specified duration. Then, induce lipid peroxidation.

  • Cell Lysis: Harvest and lyse the cells in MDA Lysis Buffer containing BHT. [22]3. Assay Procedure: a. To 200 µL of the cell lysate, add 600 µL of TBA solution. [26] b. Incubate the mixture at 95°C for 45-60 minutes. [23][26] c. Cool the samples on ice for 5-10 minutes. [26] d. Centrifuge to pellet any precipitate.

  • Measurement: Transfer the supernatant to a 96-well plate and measure the absorbance at 532 nm.

  • Calculation: Quantify the MDA concentration in the samples using a standard curve prepared with MDA standards. The results are typically expressed as nmol of MDA per mg of protein.

Data Presentation and Interpretation

For a clear comparison of the antioxidant potential of different 3-hydroxyquinoline-4-carboxylic acid derivatives, the results should be summarized in a structured table.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)FRAP Value (µM Fe²⁺ equiv.)CAA (µmol QE/100 µmol)Lipid Peroxidation (% Inhibition at X µM)
Derivative 1
Derivative 2
Derivative 3
Ascorbic Acid
Trolox
Quercetin

Interpretation:

  • IC50 values (DPPH and ABTS): A lower IC50 value indicates a higher radical scavenging activity.

  • FRAP value: A higher FRAP value indicates a greater reducing power.

  • CAA value: A higher quercetin equivalent (QE) value indicates a stronger cellular antioxidant activity.

  • Lipid Peroxidation: A higher percentage of inhibition indicates a greater protective effect against oxidative membrane damage.

Visualization of Experimental Workflow and Mechanisms

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the antioxidant properties of 3-hydroxyquinoline-4-carboxylic acid derivatives.

G cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays cluster_analysis Data Analysis & Interpretation synthesis Synthesis of 3-hydroxyquinoline-4-carboxylic acid derivatives dpph DPPH Assay synthesis->dpph Test Compounds abts ABTS Assay synthesis->abts Test Compounds frap FRAP Assay synthesis->frap Test Compounds caa Cellular Antioxidant Activity (CAA) Assay synthesis->caa Test Compounds lipid_perox Lipid Peroxidation (TBARS) Assay synthesis->lipid_perox Test Compounds data_analysis IC50 Calculation, FRAP Value Determination, Statistical Analysis dpph->data_analysis abts->data_analysis frap->data_analysis caa->data_analysis lipid_perox->data_analysis interpretation Structure-Activity Relationship (SAR) Studies data_analysis->interpretation G cluster_compound 3-Hydroxyquinoline-4-carboxylic Acid Derivative cluster_radical Free Radical cluster_products Reaction Products compound R-Quinoline-OH stabilized_radical R-Quinoline-O• (Resonance Stabilized) compound->stabilized_radical H• donation radical X• neutralized_radical XH radical->neutralized_radical H• acceptance

Caption: Radical scavenging via hydrogen atom transfer.

Conclusion

This application note provides a comprehensive framework for the systematic evaluation of the antioxidant properties of 3-hydroxyquinoline-4-carboxylic acid derivatives. By employing a combination of in vitro and cell-based assays, researchers can obtain a robust and biologically relevant understanding of the antioxidant potential of these compounds. The detailed protocols and data interpretation guidelines presented herein are intended to facilitate standardized and reproducible assessments, ultimately aiding in the identification and development of novel antioxidant agents for therapeutic applications.

References

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  • Abcam. (2023). Cellular Antioxidant Assay Kit (ab242300). Abcam.
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  • Arigo Biolaboratories. (n.d.). ARG82578 Lipid Peroxidation (MDA) Assay Kit.
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Application Notes and Protocols for Evaluating the Antibacterial Activity of Substituted Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antibacterial activity of substituted quinoline-4-carboxylic acids. This document delves into the underlying scientific principles, provides detailed experimental protocols, and offers insights into the structure-activity relationships that govern the efficacy of this important class of antibacterial agents.

Introduction: The Significance of Quinolone-4-Carboxylic Acids

The quinoline ring is a fundamental scaffold in medicinal chemistry, appearing in numerous natural products and synthetic bioactive compounds.[1] Specifically, quinoline-4-carboxylic acid derivatives have garnered significant attention due to their broad spectrum of biological activities, including antibacterial, antiviral, antifungal, and anticancer properties.[2][3] The discovery of nalidixic acid, a first-generation quinolone, paved the way for the development of a vast arsenal of fluoroquinolone antibiotics that are mainstays in clinical practice.[4] However, the emergence of drug-resistant pathogens necessitates the continued exploration and development of novel and more effective quinoline-4-carboxylic acid-based antibacterial agents.[1] This guide aims to provide the foundational knowledge and practical protocols to advance these research endeavors.

Mechanism of Action: Targeting Bacterial DNA Replication

The primary antibacterial target of quinolone-4-carboxylic acids is the bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[4][5] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[5]

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process essential for the initiation of DNA replication.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.

Quinolone-4-carboxylic acids bind to the complex of these enzymes with DNA, stabilizing it and trapping the enzyme in a state where it has cleaved the DNA but cannot re-ligate it. This leads to the accumulation of double-strand DNA breaks, ultimately triggering cell death.[5]

Quinolone Mechanism of Action cluster_bacterium Bacterial Cell quinolone Substituted Quinoline-4-Carboxylic Acid dna_gyrase DNA Gyrase quinolone->dna_gyrase Inhibits topo_iv Topoisomerase IV quinolone->topo_iv Inhibits dna Bacterial DNA dna_gyrase->dna Supercoiling replication_fork Replication Fork Stalling dna_gyrase->replication_fork topo_iv->dna Decatenation topo_iv->replication_fork ds_breaks Double-Strand DNA Breaks replication_fork->ds_breaks cell_death Bacterial Cell Death ds_breaks->cell_death

Caption: Mechanism of antibacterial action of substituted quinoline-4-carboxylic acids.

Structure-Activity Relationships (SAR)

The antibacterial potency of quinoline-4-carboxylic acids is highly dependent on the nature and position of substituents on the quinoline ring. Understanding these structure-activity relationships (SAR) is crucial for the rational design of new derivatives with improved activity and pharmacological profiles.[1][6]

Key structural features influencing antibacterial activity include:

  • C-2 Position: The introduction of an aryl ring at this position can significantly enhance antibacterial activity.[1] Bulky, hydrophobic substituents are generally favored.[6]

  • C-4 Position: The carboxylic acid group is essential for activity, playing a critical role in binding to the DNA-enzyme complex.[5][6]

  • C-6 Position: The addition of a fluorine atom at this position, a hallmark of the fluoroquinolones, markedly improves antibacterial activity.[7]

  • C-7 Position: Substitutions at this position, often with basic groups like piperazine, can modulate the spectrum of activity, potency, and pharmacokinetic properties.[1]

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative substituted quinoline-4-carboxylic acid derivatives against common bacterial strains, illustrating the impact of different substituents.

Compound IDR1 (C-2)R2 (C-6)R3 (C-7)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)Reference
1a PhenylHH>256>256[1]
5a4 PhenylHSubstituted amine64>256[1][8]
5a7 PhenylHDifferent substituted amine>256128[1][8]
Nalidixic Acid HHMethyl>1284-16[4]
Norfloxacin HFPiperazine0.25-20.06-0.5[4]
Ciprofloxacin HFCyclopropyl0.12-10.015-0.12[4]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the primary screening and quantitative evaluation of the antibacterial activity of substituted quinoline-4-carboxylic acids.

Agar Well Diffusion Assay: A Preliminary Screening Tool

The agar well diffusion method is a widely used, cost-effective, and straightforward technique for the initial screening of antibacterial activity.[9][10][11] It provides a qualitative assessment of the inhibitory potential of a compound against a specific microorganism.[9]

Principle: An antimicrobial agent diffuses from a well through a solidified agar medium, creating a concentration gradient. If the compound is effective, it will inhibit the growth of a lawn of bacteria on the agar surface, resulting in a clear zone of inhibition. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[12]

Agar_Well_Diffusion_Workflow start Start prep_media Prepare Mueller-Hinton Agar (MHA) Plates start->prep_media prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) prep_media->prep_inoculum swab_plate Swab Inoculum on MHA Plate prep_inoculum->swab_plate create_wells Create Wells in Agar (6-8 mm diameter) swab_plate->create_wells add_compound Add Test Compound Solution to Wells create_wells->add_compound incubate Incubate Plates (37°C for 18-24h) add_compound->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones end End measure_zones->end

Caption: Workflow for the Agar Well Diffusion Assay.

Step-by-Step Protocol:

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and pour it into sterile Petri dishes to a uniform thickness. Allow the agar to solidify completely.[11]

  • Inoculum Preparation: Inoculate a tube of Mueller-Hinton Broth (MHB) with a pure culture of the test bacterium. Incubate at 37°C until the turbidity matches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure a uniform lawn of growth.[11]

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the inoculated agar plates using a sterile cork borer or a sterile pipette tip.[12]

  • Compound Application: Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into each well. Include a solvent control (well with only the solvent) and a positive control (a known antibiotic).[12]

  • Incubation: Allow the plates to stand at room temperature for about 30 minutes to permit diffusion of the compound. Then, incubate the plates in an inverted position at 37°C for 18-24 hours.

  • Data Collection: After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters.

Broth Microdilution Method: Determining the Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14] The MIC is the lowest concentration of the compound that inhibits the visible growth of a microorganism under defined conditions.[14]

Principle: A serial twofold dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are visually inspected for turbidity, and the lowest concentration of the agent that prevents visible growth is recorded as the MIC.[14][15]

Broth_Microdilution_Workflow start Start prep_compound Prepare Serial Dilutions of Test Compound in MHB start->prep_compound add_to_plate Dispense Dilutions into 96-Well Plate prep_compound->add_to_plate prep_inoculum Prepare and Standardize Bacterial Inoculum add_to_plate->prep_inoculum inoculate_plate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate_plate incubate Incubate Plate (37°C for 16-20h) inoculate_plate->incubate read_mic Read MIC (Lowest Concentration with No Visible Growth) incubate->read_mic end End read_mic->end

Caption: Workflow for the Broth Microdilution Assay.

Step-by-Step Protocol:

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent. Perform serial twofold dilutions of the compound in Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate. The final volume in each well should be 50 µL.[15]

  • Inoculum Preparation: Prepare a bacterial suspension in MHB with a turbidity matching a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[16]

  • Plate Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.[16] Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours in ambient air.[14]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A microplate reader can also be used to measure the optical density at 600 nm.

DNA Gyrase and Topoisomerase IV Inhibition Assays

For compounds that show promising antibacterial activity, it is essential to confirm their mechanism of action by directly assessing their inhibitory effect on the target enzymes, DNA gyrase and topoisomerase IV.

Principle: These assays typically measure the supercoiling activity of DNA gyrase or the decatenation activity of topoisomerase IV.[17] The inhibition of these enzymatic activities by the test compound is monitored by agarose gel electrophoresis, where the different topological forms of DNA (e.g., supercoiled, relaxed, catenated) can be separated.

DNA Gyrase Supercoiling Inhibition Assay Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the following components on ice: 5x gyrase assay buffer, relaxed pBR322 DNA substrate, the test compound at various concentrations, and nuclease-free water to the final volume.

  • Enzyme Addition: Add a defined unit of DNA gyrase to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding a stop buffer/gel loading dye containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization and Analysis: Stain the gel with ethidium bromide or a safer alternative and visualize the DNA bands under UV light. A decrease in the amount of supercoiled DNA with increasing compound concentration indicates inhibition of DNA gyrase.

Note: A similar protocol can be adapted for the topoisomerase IV decatenation assay, using kinetoplast DNA (kDNA) as the substrate.[18]

Data Interpretation and Troubleshooting

  • Agar Well Diffusion: The absence of a zone of inhibition does not necessarily mean the compound is inactive; it could be due to poor solubility or diffusion in the agar.

  • MIC: Ensure proper inoculum density, as a higher density can lead to falsely elevated MIC values. Always include appropriate controls.

  • Enzyme Inhibition Assays: The presence of DMSO at high concentrations can inhibit enzyme activity; therefore, it is crucial to maintain a consistent and low percentage of the solvent in all reactions.

Conclusion

The evaluation of substituted quinoline-4-carboxylic acids for antibacterial activity is a multi-step process that requires a combination of screening and quantitative assays. The protocols outlined in this guide provide a robust framework for researchers to assess the potential of their novel compounds. By understanding the mechanism of action and structure-activity relationships, and by employing rigorous experimental techniques, the scientific community can continue to develop new and effective antibacterial agents to combat the growing threat of antimicrobial resistance.

References

  • Gao, C., et al. (2025). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules. Available at: [Link]1][8]

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
  • Yoshida, T., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Al-Soud, Y. A., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules.
  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
  • Mitscher, L. A., et al. (1993). Comparative antibacterial activity of new quinolone-carboxylic acid derivatives. Reviews of Infectious Diseases, 15 Suppl 2, S21-7.
  • Gao, C., et al. (2025). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. ResearchGate. Available at: [Link]

  • Silva, L. P., et al. (2024). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. ACS Measurement Science Au. Available at: [Link]

  • Egesten, A., et al. (2007). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in Molecular Medicine, 142, 185-95.
  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
  • Chen, S. F., et al. (1991). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 42(6), 1161-71.
  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. Microbe Online. Available at: [Link]

  • Silva, L. P., et al. (2024). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. PMC. Available at: [Link]

  • ResearchGate. (n.d.). The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities.
  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis.
  • Kagan, R. J., & Dell, T. D. (1994). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. Burns, 20(5), 426-9.
  • Antibacterial Efficacy. (2023).
  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available at: [Link]

  • Kerns, R. J., et al. (2003). Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics. Journal of Antimicrobial Chemotherapy, 51(3), 557-64.
  • Ebringer, L., et al. (1995). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Folia Microbiologica, 40(1), 115-8.
  • BenchChem. (2025). Structure-activity relationship of quinoline carboxylic acids. BenchChem.
  • Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. Chemistry Notes.
  • Collin, F., et al. (2011). Application of a Novel Microtitre Plate-Based Assay for the Discovery of New Inhibitors of DNA Gyrase and DNA Topoisomerase VI. PLoS ONE, 6(7), e22482.
  • Abdel-Gawad, S. A., et al. (2009). Spectrofluorometric determination of certain quinolone antibacterial using metal chelation. Journal of Fluorescence, 19(2), 317-27.
  • Aldred, K. J., et al. (2014). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Antimicrobial Agents and Chemotherapy, 58(9), 5404-5415.
  • TopoGEN, Inc. (n.d.). DNA Gyrase Assay Kit USER MANUAL. TopoGEN.
  • Le, T. N., et al. (2015). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 58(15), 6074-6086.
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  • Alvarez-Suarez, J. M. (Ed.). (2017). A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. MDPI.
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Application Notes & Protocols: Methyl 3-hydroxyquinoline-4-carboxylate as a Novel Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a privileged structure in the development of fluorescent molecular probes due to its inherent photophysical properties and versatile coordination chemistry.[1][2] This document provides a comprehensive technical guide for researchers and drug development professionals on the characterization and application of Methyl 3-hydroxyquinoline-4-carboxylate as a potential fluorescent probe. While extensively utilized as a synthetic intermediate, its direct application as a fluorescent sensor is a nascent area of investigation.[3] These notes offer a framework for exploring its capabilities in metal ion detection and cellular imaging, grounded in the established principles of fluorescence spectroscopy and the known behavior of analogous quinoline-based sensors.[2][4] We present detailed protocols for synthesis, photophysical characterization, and application in detecting ferric iron (Fe³⁺) as a representative analyte, including methodologies for live-cell imaging.

Introduction: The Rationale for Investigation

Quinoline derivatives are widely employed as fluorescent probes for bioimaging and chemosensing due to their excellent photostability, high quantum yields, and sensitivity to the local microenvironment.[1][2] The core structure of this compound features a 3-hydroxy group and a 4-carboxylate moiety, which together form a potent bidentate chelation site for metal ions.[4][5] This structural motif is analogous to other successful quinoline-based sensors that operate via mechanisms such as Chelation-Enhanced Fluorescence (CHEF) or fluorescence quenching.[6][7]

Upon chelation of a metal ion, particularly a paramagnetic species like Fe³⁺, significant changes in the fluorophore's electronic structure are expected, leading to a measurable change in fluorescence intensity.[2][8] This "turn-off" or "turn-on" response forms the basis of its potential as a selective sensor.[9] These application notes provide the foundational protocols to validate this hypothesis and characterize the probe's performance.

Synthesis and Characterization

The target compound, this compound, can be prepared via a two-step synthesis from isatin, as outlined in established literature.[10][11]

Synthesis of 3-Hydroxy-2-methylquinoline-4-carboxylic acid

The parent acid is synthesized via the Pfitzinger reaction, which involves the condensation of an isatin derivative with a carbonyl compound.[3]

  • Reactants: Isatin, Bromoacetone, and a suitable base (e.g., Calcium Hydroxide).

  • Procedure: A mixture of isatin and milk of lime (calcium hydroxide in water) is heated to form the calcium salt of isatic acid. Bromoacetone is then added, and the reaction is stirred for several hours. Acidification of the reaction mixture with hydrochloric acid yields 3-hydroxy-2-methylquinoline-4-carboxylic acid as a precipitate.[11]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Esterification to this compound

Standard Fischer-Speier esterification provides a reliable method for converting the carboxylic acid to its methyl ester.[10]

  • Reactants: 3-Hydroxy-2-methylquinoline-4-carboxylic acid, Methanol, and a catalytic amount of concentrated Sulfuric Acid.

  • Procedure: The carboxylic acid is refluxed in an excess of methanol with a catalytic amount of sulfuric acid for 6-12 hours.[10] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, the excess methanol is removed under reduced pressure. The residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried, and the solvent is evaporated to yield the crude methyl ester, which can be further purified by column chromatography.

Photophysical Properties and Sensing Mechanism

The fluorescence behavior of quinoline derivatives is governed by several photophysical processes, including Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), and Excited-State Intramolecular Proton Transfer (ESIPT).[12] For this compound, the primary sensing mechanism for paramagnetic metal ions like Fe³⁺ is anticipated to be fluorescence quenching.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled,rounded", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} endot Caption: Proposed fluorescence quenching mechanism for the probe.

Upon binding Fe³⁺, the paramagnetic nature of the ion facilitates non-radiative decay pathways for the excited fluorophore, leading to a significant decrease in fluorescence intensity.[2]

Predicted Photophysical Data

While specific experimental data for this compound is not widely published, we can predict its properties based on its parent acid and similar quinoline structures.

PropertyPredicted Value / CharacteristicRationale / Reference
Excitation Max (λex) ~350 - 380 nmBased on the absorption of the 3-hydroxy-4-quinolinone core.
Emission Max (λem) ~450 - 490 nmExpected blue-to-cyan fluorescence, typical for this class of fluorophores.
Stokes Shift ~100 nmA significant shift is expected, which is beneficial for reducing self-absorption.
Quantum Yield (ΦF) Moderate to HighCan be determined experimentally using a known standard like quinine sulfate.

Application Protocol: Detection of Fe³⁺ Ions

This protocol details the steps to validate and quantify the response of this compound towards Fe³⁺ ions.

Materials and Instrumentation
  • This compound (Probe)

  • Anhydrous solvent (e.g., DMSO or Acetonitrile) for stock solutions

  • Aqueous buffer (e.g., HEPES, pH 7.4)

  • FeCl₃ and other metal chloride salts (e.g., NaCl, KCl, CaCl₂, MgCl₂, CuCl₂, ZnCl₂, etc.)

  • Fluorescence Spectrophotometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Experimental Workflow

dot graph G { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} endot Caption: Workflow for characterizing the probe's response to Fe³⁺.

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Prepare a 1.0 mM stock solution of the probe in anhydrous DMSO.

    • Prepare 10 mM stock solutions of FeCl₃ and other metal salts in deionized water.

  • Fluorescence Titration:

    • In a quartz cuvette, add 2 mL of HEPES buffer (10 mM, pH 7.4) and an aliquot of the probe stock solution to achieve a final concentration of 10 µM.

    • Record the initial fluorescence emission spectrum (e.g., scanning from 400 nm to 600 nm with an excitation wavelength of 370 nm).

    • Sequentially add small aliquots (1-5 µL) of the Fe³⁺ stock solution to the cuvette.

    • After each addition, mix thoroughly and record the new emission spectrum.

    • Correct for dilution effects if necessary.

  • Selectivity Study:

    • Prepare a series of 10 µM probe solutions in HEPES buffer.

    • To each solution, add a significant excess (e.g., 10 equivalents) of a different metal ion (Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Zn²⁺, etc.).

    • Record the fluorescence intensity and compare it to the change observed with Fe³⁺. This demonstrates the probe's selectivity.

  • Determination of Detection Limit (LOD):

    • Plot the fluorescence intensity at the emission maximum against the concentration of Fe³⁺ at the low end of the titration curve.

    • The LOD can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the plot.[9]

  • Job's Plot for Stoichiometry:

    • Prepare a series of solutions with a constant total concentration of probe + Fe³⁺ (e.g., 20 µM), but with varying mole fractions of each component (from 0 to 1).

    • Plot the change in fluorescence intensity against the mole fraction of the probe. The maximum change will occur at the mole fraction corresponding to the binding stoichiometry (e.g., 0.5 for a 1:1 complex).[1]

Application Protocol: Intracellular Imaging of Fe³⁺

This protocol outlines the use of the probe for visualizing changes in labile Fe³⁺ pools within living cells.

Materials
  • Cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • FeCl₃ and a cell-permeable iron chelator (e.g., Desferrioxamine, DFO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cytotoxicity assay

  • Confocal Laser Scanning Microscope

Step-by-Step Methodology
  • Determine Cytotoxicity (MTT Assay):

    • Plate cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the probe (e.g., 1 µM to 50 µM) for 24 hours.

    • Perform a standard MTT assay to determine the highest non-toxic concentration of the probe for subsequent imaging experiments.

  • Cell Loading and Imaging:

    • Plate cells on glass-bottom dishes suitable for microscopy.

    • Wash the cells with PBS.

    • Incubate the cells with the probe at its determined non-toxic concentration (e.g., 5 µM) in serum-free medium for 30-60 minutes at 37°C.

    • Wash the cells twice with PBS to remove any excess probe.

    • Add fresh medium or imaging buffer to the cells.

  • Visualizing Intracellular Fe³⁺:

    • Basal Imaging: Acquire initial fluorescence images of the probe-loaded cells using the appropriate laser line for excitation (e.g., 405 nm) and collecting emission in the predicted range (e.g., 450-500 nm).

    • Iron Supplementation: Treat the cells with a source of iron, such as ferric ammonium citrate (FAC) or FeCl₃ (e.g., 100 µM), and acquire images over time. A decrease in fluorescence intensity would indicate an increase in the intracellular labile iron pool.

    • Iron Depletion: To demonstrate reversibility and specificity, treat another set of iron-supplemented cells with a strong iron chelator like DFO. An increase in fluorescence (recovery of the signal) should be observed as the probe is displaced from the quenched Fe³⁺ complex.[1]

Conclusion and Future Directions

This compound presents a promising, yet underexplored, scaffold for the development of a fluorescent probe. Its straightforward synthesis and the presence of a clear metal chelation site make it an attractive candidate for sensing applications. The protocols outlined in this guide provide a robust framework for its initial characterization and validation as a "turn-off" sensor for Fe³⁺.

Future work should focus on a comprehensive photophysical characterization, including quantum yield and lifetime measurements. The probe's response to a wider range of metal ions should be systematically investigated to fully map its selectivity profile. Furthermore, its potential as a pH sensor could be explored, as the 3-hydroxy group's protonation state may influence its fluorescence properties. Finally, synthetic modifications to the quinoline core could be undertaken to tune its spectral properties, improve water solubility, and enhance its targeting capabilities for specific organelles within the cell.

References

  • R Discovery. (n.d.). Chelation-enhanced Fluorescence Research Articles. Retrieved January 17, 2026, from [Link]

  • SciSpace. (2019, September 2). Remarkably selective biocompatible turn-on fluorescent probe for detection of Fe3+ in human blood samples and cells. Retrieved January 17, 2026, from [Link]

  • GINaPs. (n.d.). 3-Hydroxykynurenic acid: Physicochemical properties and fluorescence labeling. Retrieved January 17, 2026, from [Link]

  • MDPI. (n.d.). A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Derivative. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Preparation, Characterization and Theoretical Calculation of a Cadmium Complex of 3-hydroxy-2-methylquinolin-4- carboxylate and 1,10-phenanthroline. Retrieved January 17, 2026, from [Link]

  • MDPI. (2024, March 28). The Monitoring and Cell Imaging of Fe 3+ Using a Chromone-Based Fluorescence Probe. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Retrieved January 17, 2026, from [Link]

  • PubMed. (n.d.). An activatable multimodal/multifunctional nanoprobe for direct imaging of intracellular drug delivery. Retrieved January 17, 2026, from [Link]

  • PubMed. (2007, January 15). A fluorescent chemical sensor for Fe3+ based on blocking of intramolecular proton transfer of a quinazolinone derivative. Retrieved January 17, 2026, from [Link]

  • Semantic Scholar. (n.d.). Fluorescent probe for Fe3+ detection based on a guest molecular luminescent metal–organic framework. Retrieved January 17, 2026, from [Link]

  • RSC Publishing. (n.d.). Synthesis and fluorescence properties of N-methyl-1,2-dihyroquinoline-3-carboxylate derivatives: light-emitting compounds in organic solvent, in neat form, and in water. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 3-Hydroxyquinoline-4-carboxylic acid. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them.
  • Scientific & Academic Publishing. (2015). 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization. American Journal of Chemistry, 5(3A), 48-51. [Link]

  • Dyes Intermediate. (n.d.). 3-Hydroxy-2-methyl-4-quinolinecarboxylic Acid. Retrieved January 17, 2026, from [Link]

  • PMC. (n.d.). Synthesis of 3-Carboxy-6-sulfamoylquinolones and Mefloquine-Based Compounds as Panx1 Blockers: Molecular Docking, Electrophysiological and Cell Culture Studies. Retrieved January 17, 2026, from [Link]

  • RSC Publishing. (n.d.). Mechanism of chelation enhanced fluorescence in complexes of cadmium(ii), and a possible new type of anion sensor. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Fluorescence Quantum Yields—Methods of Determination and Standards. Retrieved January 17, 2026, from [Link]

  • UCI Department of Chemistry. (n.d.). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. Retrieved January 17, 2026, from [Link]

  • MDPI. (n.d.). Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. Retrieved January 17, 2026, from [Link]

  • PubMed. (2020, December). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. The Chemical Record, 20(12), 1430-1473. [Link]

  • PubChem. (n.d.). 4-Quinolinecarboxylic acid, 3-hydroxy-2-methyl-. Retrieved January 17, 2026, from [Link]

  • PubChemLite. (n.d.). Methyl 4-hydroxyquinoline-3-carboxylate (C11H9NO3). Retrieved January 17, 2026, from [Link]

  • Chemsrc. (n.d.). Methyl 4-hydroxyquinoline-2-carboxylate. Retrieved January 17, 2026, from [Link]

  • PubMed Central. (n.d.). Fluorescent Sensors for Measuring Metal Ions in Living Systems. Retrieved January 17, 2026, from [Link]

  • Chemical Reviews. (2014, April 9). Fluorescent Sensors for Measuring Metal Ions in Living Systems. Retrieved January 17, 2026, from [Link]

  • RSC Publishing. (n.d.). An aminoquinoline based biocompatible fluorescent and colourimetric pH sensor designed for cancer cell discrimination. Retrieved January 17, 2026, from [Link]

  • Open University. (n.d.). 5-CHLOROMETHYL-8-HYDROXYQUINOLINE; A NOVEL COLOURIMETRIC SENSOR TO DETECT Fe(II) IONS. Retrieved January 17, 2026, from [Link]

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Application of 3-Hydroxy-2-methyl-4-quinolinecarboxylic Acid in Material Science: A Detailed Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive overview of the applications of 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid (HMQC) in material science. It is intended for researchers, scientists, and professionals in drug development and material science who are interested in the synthesis and characterization of novel functional materials. This guide delves into the use of HMQC as a versatile building block for coordination polymers, luminescent materials, and as a functional additive in polymers.

Introduction to 3-Hydroxy-2-methyl-4-quinolinecarboxylic Acid

3-Hydroxy-2-methyl-4-quinolinecarboxylic acid (HMQC), with the CAS number 117-57-7, is a quinoline derivative that has garnered significant interest due to its unique structural features. The presence of a hydroxyl group, a carboxylic acid moiety, and a methyl group on the quinoline core makes it a highly versatile precursor for a wide range of chemical syntheses.[1] Its rigid and planar structure, combined with its coordination capabilities through the carboxylate group and the nitrogen atom of the quinoline ring, makes it an excellent ligand for the construction of metal-organic complexes and frameworks.[2] Furthermore, its derivatives have shown potential as UV stabilizers and antioxidants, expanding their utility in polymer science.[3]

Table 1: Physicochemical Properties of 3-Hydroxy-2-methyl-4-quinolinecarboxylic Acid

PropertyValueReference
CAS Number 117-57-7[4]
Molecular Formula C₁₁H₉NO₃[4]
Molecular Weight 203.19 g/mol [4]
Appearance Yellow to green powder[4]
Melting Point 235 °C (decomposes)[4]
Solubility Soluble in dilute sodium carbonate solution[5]

I. Coordination Chemistry and Luminescent Materials

The unique molecular structure of HMQC makes it an excellent ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs). The carboxylate group can coordinate to metal ions in various modes (monodentate, bidentate, bridging), while the nitrogen atom on the quinoline ring can also participate in coordination.[2] This versatility allows for the construction of complexes with diverse dimensionalities and topologies.

A. Synthesis of a Luminescent Cadmium(II) Complex

A notable application of HMQC is in the synthesis of luminescent metal complexes. A cadmium(II) complex of HMQC with 1,10-phenanthroline as an ancillary ligand has been reported to exhibit red photoluminescence.[2][6][7]

Objective: To synthesize a luminescent cadmium(II) complex using 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid and 1,10-phenanthroline.[2]

Materials:

  • 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid (HMQC)

  • Cadmium acetate dihydrate [Cd(CH₃COO)₂·2H₂O]

  • 1,10-phenanthroline (phen)

  • Ethanol

  • Distilled water

Equipment:

  • 20 mL glass vial with a Teflon-lined screw cap

  • Magnetic stirrer

  • Oven

Procedure:

  • In a 20 mL glass vial, combine HMQC (0.1015 g, 0.5 mmol), cadmium acetate dihydrate (0.267 g, 1.0 mmol), and 1,10-phenanthroline (0.1 g, 0.5 mmol).[2]

  • Add 10 mL of distilled water and 5 mL of ethanol to the vial.[2]

  • Stir the mixture with a glass rod to ensure homogeneity.

  • Seal the vial tightly and place it in an oven at 80°C for four days.[2]

  • After the reaction is complete, allow the vial to cool slowly to room temperature.

  • Reddish block-like crystals of the complex will form.

  • Collect the crystals by filtration and wash them with distilled water.

  • Dry the crystals in a desiccator.

Expected Yield: ~70% (based on cadmium)[2]

Characterization:

  • Single-Crystal X-ray Diffraction: To determine the crystal structure and coordination environment of the cadmium ion.

  • Infrared (IR) Spectroscopy: To confirm the coordination of the HMQC and phen ligands to the cadmium ion.

  • Photoluminescence Spectroscopy: To measure the emission and excitation spectra of the complex. The complex is expected to exhibit a red emission band around 616 nm.[7]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the complex.

G cluster_reactants Reactants cluster_conditions Conditions HMQC HMQC Product [Cd(HMQC)₂(phen)(H₂O)] Complex HMQC->Product Cd_acetate Cd(OAc)₂·2H₂O Cd_acetate->Product phen 1,10-Phenanthroline phen->Product Solvent Ethanol/Water Solvent->Product Temperature 80°C Temperature->Product Time 4 days Time->Product

Caption: Solvothermal synthesis of the luminescent cadmium complex.

B. Potential for Lanthanide-Based Luminescent Materials

The "antenna effect" is a well-known phenomenon in lanthanide chemistry where an organic ligand absorbs UV light and transfers the energy to the lanthanide ion, which then emits light at its characteristic wavelength.[8][9] Quinoline carboxylic acids have been shown to be effective antenna ligands for sensitizing the luminescence of lanthanide ions such as Eu³⁺ (red emission) and Tb³⁺ (green emission).[10][11] While specific lanthanide complexes of HMQC are not extensively reported, the structural similarities to other luminescent quinoline carboxylate complexes suggest a high potential for HMQC to act as an efficient sensitizer.

Objective: To provide a general method for the synthesis of lanthanide-HMQC complexes for luminescent applications.

Materials:

  • 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid (HMQC)

  • Lanthanide chloride hexahydrate (e.g., EuCl₃·6H₂O, TbCl₃·6H₂O)

  • Sodium hydroxide (NaOH)

  • Methanol or Ethanol

  • Distilled water

Equipment:

  • Round-bottom flask with a condenser

  • Magnetic stirrer with a hotplate

  • Büchner funnel and flask

Procedure:

  • Ligand Preparation: Dissolve HMQC in a minimal amount of a basic aqueous solution (e.g., dilute NaOH) to deprotonate the carboxylic acid.

  • Reaction: In a separate flask, dissolve the lanthanide chloride salt in methanol or a water/methanol mixture.

  • Slowly add the deprotonated HMQC solution to the lanthanide salt solution while stirring vigorously. A precipitate should form immediately.[8]

  • The typical molar ratio of lanthanide to ligand is 1:3.[8]

  • Heat the reaction mixture to reflux for 2-4 hours to ensure complete reaction.

  • Allow the mixture to cool to room temperature.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the product with water and then with methanol to remove any unreacted starting materials.

  • Dry the final product in a vacuum oven at 60°C.[8]

Characterization:

  • FTIR Spectroscopy: To confirm the formation of the metal-carboxylate bond.

  • Elemental Analysis: To determine the stoichiometry of the complex.

  • Photoluminescence Spectroscopy: To measure the emission and excitation spectra and determine the quantum yield and lifetime of the luminescence.

II. UV Stabilizers for Polymers

Derivatives of 4-hydroxyquinoline-3-carboxylic acid have been patented as effective light stabilizers for organic and inorganic materials.[11] These compounds can be incorporated into polymers to protect them from the degrading effects of UV radiation, thereby enhancing their lifespan and performance. The mechanism of action is believed to be through the absorption of harmful UV radiation and its dissipation as heat.[12]

A. Synthesis of an HMQC-based UV Stabilizer (Ester Derivative)

To improve compatibility and reduce migration within a polymer matrix, HMQC can be derivatized, for example, through esterification of the carboxylic acid group.

Objective: To synthesize an ethyl ester derivative of HMQC suitable for incorporation into polymers.

Materials:

  • 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid (HMQC)

  • Ethanol (absolute)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a condenser

  • Magnetic stirrer with a hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend HMQC in an excess of absolute ethanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After cooling to room temperature, remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid, followed by washing with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude ethyl ester.

  • Purify the product by recrystallization or column chromatography.

B. Application and Evaluation of HMQC-based UV Stabilizer in Polyethylene

The performance of the synthesized HMQC derivative as a UV stabilizer can be evaluated by incorporating it into a polymer matrix, such as polyethylene, and subjecting the material to accelerated weathering tests.

Objective: To evaluate the effectiveness of the HMQC ethyl ester as a UV stabilizer in polyethylene.[13]

Materials:

  • Polyethylene (e.g., LDPE, HDPE)

  • HMQC ethyl ester

  • Control samples (polyethylene without stabilizer)

  • Comparative samples (polyethylene with a commercial UV stabilizer, e.g., a HALS or a benzophenone)

Equipment:

  • Twin-screw extruder or internal mixer

  • Compression molding machine

  • Accelerated weathering chamber (e.g., QUV)

  • Universal testing machine (for tensile tests)

  • FTIR spectrometer

  • Colorimeter

Procedure:

  • Compounding: Dry blend the polyethylene resin with the HMQC ethyl ester (typically 0.1-1.0% by weight). Prepare control and comparative samples similarly.[13]

  • Melt-compound the mixture using a twin-screw extruder to ensure homogeneous dispersion of the stabilizer.

  • Sample Preparation: Prepare thin films or plaques of the compounded materials using a compression molding machine according to standard procedures (e.g., ASTM D4703).

  • Accelerated Weathering: Expose the samples in an accelerated weathering chamber according to a standard protocol (e.g., ASTM G154), which simulates exposure to sunlight and moisture.

  • Performance Evaluation: Periodically remove samples from the weathering chamber and evaluate their properties:

    • Mechanical Properties: Measure tensile strength and elongation at break using a universal testing machine (ASTM D882 for films, ASTM D638 for plaques). The time to 50% retention of the initial property is a key performance indicator.[13]

    • Chemical Changes: Use FTIR spectroscopy to monitor the formation of carbonyl groups (around 1715 cm⁻¹), which indicates polymer oxidation.[13]

    • Color Change: Measure the change in color (e.g., yellowing) using a colorimeter.

G Start Polymer Compounding (PE + HMQC-Ester) Sample_Prep Sample Preparation (Films/Plaques) Start->Sample_Prep Weathering Accelerated Weathering (QUV Exposure) Sample_Prep->Weathering Evaluation Performance Evaluation Weathering->Evaluation Mechanical Mechanical Testing (Tensile Strength) Evaluation->Mechanical Chemical Chemical Analysis (FTIR - Carbonyl Index) Evaluation->Chemical Color Color Measurement (Yellowing) Evaluation->Color

Caption: Workflow for evaluating the performance of an HMQC-based UV stabilizer.

III. Antioxidant Additives for Polymeric Materials

The phenolic hydroxyl group in the HMQC structure suggests potential antioxidant activity. Antioxidants are crucial additives in polymers to prevent degradation caused by oxidation during processing and service life.

A. Evaluation of Antioxidant Activity

The antioxidant capacity of HMQC derivatives can be assessed using standard chemical assays before their incorporation into materials.

Objective: To determine the antioxidant activity of an HMQC derivative using the ABTS assay.[3]

Materials:

  • HMQC derivative

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate buffer

  • Methanol

  • Ascorbic acid (as a positive control)

Equipment:

  • UV-Vis spectrophotometer

Procedure:

  • ABTS Radical Cation (ABTS•⁺) Generation: Prepare the ABTS radical cation by reacting ABTS solution with potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•⁺ solution with a methanol/phosphate buffer mixture to an absorbance of approximately 0.70 at 734 nm.

  • Assay: Add a specific concentration of the HMQC derivative solution to the diluted ABTS•⁺ solution.

  • Record the absorbance at 734 nm after a set incubation time (e.g., 6 minutes).

  • Calculate the percentage inhibition of the ABTS•⁺ radical using the following formula:

    • % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • Compare the results with the positive control (ascorbic acid).

B. Testing Antioxidant Performance in a Polymer Matrix

The long-term antioxidant performance of an HMQC derivative can be evaluated by incorporating it into a polymer and subjecting the material to thermal aging.

Objective: To assess the effectiveness of an HMQC derivative as an antioxidant in polyethylene during thermal aging.

Materials and Equipment: As in Protocol 4, with the addition of a circulating air oven.

Procedure:

  • Sample Preparation: Prepare compression-molded plaques of polyethylene containing the HMQC derivative, a control sample, and a comparative sample with a commercial antioxidant (as described in Protocol 4).

  • Thermal Aging: Place the samples in a circulating air oven at an elevated temperature (e.g., 110°C).

  • Performance Evaluation: Periodically remove samples from the oven and evaluate their properties:

    • Oxidative Induction Time (OIT): Measure the OIT using differential scanning calorimetry (DSC) according to ASTM D3895. A longer OIT indicates better oxidative stability.

    • Mechanical Properties: Measure the retention of tensile strength and elongation at break as described in Protocol 4.

    • FTIR Analysis: Monitor the increase in the carbonyl index as a measure of oxidation.

Conclusion

3-Hydroxy-2-methyl-4-quinolinecarboxylic acid is a highly promising and versatile platform molecule for the development of advanced materials. Its applications span from the creation of novel luminescent materials through coordination chemistry to enhancing the durability of polymers as a UV stabilizer and antioxidant. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of HMQC and its derivatives in their specific material science applications. Further research into the synthesis of HMQC-based metal-organic frameworks and their applications in areas such as gas storage and catalysis is warranted.

References

  • Structures and Photoluminescent Properties of the Lanthanide Coordination Complexes with Hydroxyquinoline Carboxylate Ligands | Crystal Growth & Design - ACS Publications. (URL: [Link])

  • Structure variations of a series of lanthanide complexes constructed from quinoline carboxylate ligands: photoluminescent properties and PMMA matrix doping - RSC Publishing. (URL: [Link])

  • Preparation, characterization and theoretical calculation of a cadmium complex of 3-hydroxy-2-methylquinolin-4-carboxylate and 1, 10-phenanthroline - PubMed. (URL: [Link])

  • Photoluminescence of Lanthanide Aromatic Carboxyl
  • Transition metal complexes with quinoline-2-carboxylate ligand: synthesis, crystal structure, thermal analysis and quantum chemical calculations | Request PDF - ResearchGate. (URL: [Link])

  • D6953 Standard Test Method for Determination of Antioxidants and Erucamide Slip Additives in Polyethylene Using Liquid Chromatography (LC) - ASTM. (URL: [Link])

  • Transition metal complexes with quinoline-2-carboxylate ligand: synthesis, crystal structure, thermal analysis and quantum chemical calculations - Publikacja - MOST Wiedzy. (URL: [Link])

  • Structure variations of a series of lanthanide complexes constructed from quinoline carboxylate ligands: Photoluminescent properties and PMMA matrix doping - ResearchGate. (URL: [Link])

  • Hindered Amine Light Stabilizers - Company Evaluation Report, 2024 - Market Publishers. (URL: [Link])

  • Preparation, Characterization and Theoretical Calculation of a Cadmium Complex of 3-hydroxy-2-methylquinolin-4- carboxylate and - ResearchGate. (URL: [Link])

  • Preparation, Characterization and Theoretical Calculation of a Cadmium Complex of 3-hydroxy-2-methylquinolin-4- carboxylate and 1,10-phenanthroline - ResearchGate. (URL: [Link])

  • Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action - Frontiers. (URL: [Link])

  • Effect of UV absorbers and hindered amine light stabilizers on the photodegradation of ethylene–octene copolymer | Semantic Scholar. (URL: [Link])

  • Selected coordination complexes synthesized by the solvothermal method. - ResearchGate. (URL: [Link])

  • Solvothermal synthesis of cobalt PCP pincer complexes from [Co2(CO)8] - PMC - NIH. (URL: [Link])

  • 3-Hydroxy-2-methyl-4-quinolinecarboxylic Acid: A Foundation for Advanced Chemical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

  • US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them - Google P
  • (PDF) Determination of Polymer Additives-Antioxidants, Ultraviolet Stabilizers, Plasticizers and Photoinitiators in Plastic Food Package by Accelerated Solvent Extraction Coupled with High-Performance Liquid Chromatography - ResearchGate. (URL: [Link])

  • synthesis and characterization of carboxylate complexes of lanthanide (iii) ions - Digital Commons @ the Georgia Academy of Science. (URL: [Link])

  • (PDF) Methods for testing antioxidant activity - ResearchGate. (URL: [Link])

  • Determination of Polymer Additives-Antioxidants, Ultraviolet Stabilizers, Plasticizers and Photoinitiators in Plastic Food Package by Accelerated Solvent Extraction Coupled with High-Performance Liquid Chromatography | Journal of Chromatographic Science | Oxford Academic. (URL: [Link])

  • 3-Hydroxy-2-methyl-4-quinolinecarboxylic Acid | Dyes Intermediate. (URL: [Link])

  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants - ResearchGate. (URL: [Link])

  • Exploring the Synthesis of Quinoline Derivatives Using 3-Hydroxy-2-methyl-4-quinolinecarboxylic Acid - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

  • Polymer additives and methods to verify polymer quality - Energiforsk. (URL: [Link])

  • EP0245690A1 - Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids - Google P
  • CID 159435398 | C22H18N2O6 - PubChem - NIH. (URL: [Link])

  • Synthesis and Structures of Cadmium Carboxylate and Thiocarboxylate Compounds with a Sulfur-Rich Coordination Environment - NIH. (URL: [Link])

  • (PDF) Solvothermal synthesis, structures and physical properties of four new complexes constructed from multi-variant tricarboxylate ligand and pyridyl-based ligands - ResearchGate. (URL: [Link])

  • CN103772419A - Preparation method of cadmium metal organic complex - Google P

Sources

Application Notes and Protocols for the Selective S-Methylation of 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of S-Methylated Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antibacterial agents, such as the quinolone antibiotics.[1][2] The introduction of a sulfur atom at the C2 position, creating a 2-thioxo-1,2-dihydroquinoline, has been shown to enhance this antibacterial activity.[1][2] Subsequent functionalization of this thioamide moiety through S-methylation provides a crucial synthetic handle for further molecular elaboration and the development of novel therapeutic agents. This S-methylation step is pivotal as it modulates the electronic properties and steric profile of the molecule, influencing its biological activity. For instance, S-methylated quinoline derivatives have demonstrated potential as potent inhibitors of Hepatitis B Virus (HBV) replication.[1][3][4]

This document provides a comprehensive guide to the selective S-methylation of 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate esters. We will delve into the mechanistic underpinnings of this transformation, offer a detailed, field-proven protocol, and provide the necessary data for successful synthesis and characterization.

Reaction Mechanism: A Nucleophilic Substitution Pathway

The S-methylation of the 2-thioxoquinoline core proceeds via a classic bimolecular nucleophilic substitution (SN2) reaction.[1] The thioamide group of the quinoline derivative possesses acidic protons on both the nitrogen and the sulfur (in its tautomeric thiol form). In the presence of a suitable base, the sulfur atom is preferentially deprotonated, forming a highly nucleophilic thiolate anion. This anion then attacks the electrophilic methyl group of the methylating agent, typically methyl iodide (MeI), displacing the iodide leaving group and forming the S-methylated product.

The choice of base is critical for achieving high regioselectivity. A mild, non-nucleophilic base such as triethylamine (TEA) is sufficient to generate the thiolate anion without promoting competing N-methylation or O-methylation.[1] The reaction is also sensitive to the polarity of the solvent, with polar aprotic solvents like dimethylformamide (DMF) accelerating the rate of this SN2 reaction.[1]

S_Methylation_Mechanism cluster_reactants Reactants cluster_product Products Quinoline 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate (Thione Tautomer) Thiol 4-Hydroxy-2-mercaptoquinoline-3-carboxylate (Thiol Tautomer) Quinoline->Thiol Tautomerization Thiolate Thiolate Anion (Nucleophile) Thiol->Thiolate + Base - HB+ Base Base (e.g., TEA) Salt Triethylammonium Iodide MeI Methyl Iodide (CH3I) Product S-Methylated Product 4-Hydroxy-2-(methylthio)quinoline-3-carboxylate Thiolate->Product + CH3I (SN2 Attack)

Caption: S-Methylation Reaction Workflow.

Experimental Protocol: Synthesis of Methyl 4-Hydroxy-2-(methylthio)quinoline-3-carboxylate

This protocol is adapted from a validated procedure for the synthesis of the methyl ester analog and is expected to be directly applicable to other alkyl esters, such as the ethyl ester.[1]

Materials and Reagents:

ReagentGradeSupplier
Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate≥98%Commercially available
Methyl Iodide (MeI)≥99%, stabilizedCommercially available
Triethylamine (TEA)≥99.5%Commercially available
Dimethylformamide (DMF), anhydrous≥99.8%Commercially available
Methanol (MeOH)ACS gradeCommercially available
Deionized Water--

Step-by-Step Methodology:

  • Reaction Setup: To a stirred solution of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate (2.35 g, 10 mmol) in anhydrous DMF (20 mL) in a round-bottom flask, add triethylamine (1.5 mL, 12 mmol).

  • Addition of Methylating Agent: Add methyl iodide (0.7 mL, 11 mmol) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture at 50 °C for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: After cooling to room temperature, dilute the reaction mixture with water (50 mL).

  • Precipitation and Filtration: A precipitate will form. Collect the solid product by vacuum filtration.

  • Washing: Wash the filtered solid with methanol (10 mL).

  • Recrystallization: Recrystallize the crude product from a mixture of DMF (10 mL) and methanol (30 mL) to yield the pure product.

Expected Yield and Characterization:

  • Yield: 2.02 g (81%)[1]

  • Appearance: White solid[1]

  • Melting Point: 181–182 °C[1]

  • 1H-NMR (DMSO-d6, δ, ppm): 11.60 (br. s, 1H, OH), 8.05 (d, 1H, Ar-H), 7.72–7.64 (m, 2H, Ar-H), 7.36 (td, 1H, Ar-H), 3.77 (s, 3H, OCH3), 2.65 (s, 3H, SCH3).[1]

  • 13C-NMR (DMSO-d6, δ, ppm): 172.0 (C=S), 166.5, 149.2, 140.6, 132.4, 124.7, 124.2, 118.4, 52.0 (COOCH3), 15.6 (SCH3).[1]

  • LC/MS (m/z): 250.2 [M+H]+.[1]

Visualizing the Synthetic Workflow

protocol_workflow start Start: Starting Material & Reagents setup 1. Dissolve quinoline in anhydrous DMF 2. Add Triethylamine start->setup addition 3. Add Methyl Iodide setup->addition reaction 4. Heat at 50°C for 1 hour addition->reaction workup 5. Cool and dilute with water reaction->workup filtration 6. Collect precipitate by filtration 7. Wash with Methanol workup->filtration purification 8. Recrystallize from DMF/Methanol filtration->purification product Final Product: Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate purification->product

Caption: Step-by-step synthetic workflow.

Troubleshooting and Key Considerations

  • Moisture Sensitivity: The use of anhydrous DMF is recommended to prevent potential hydrolysis of the ester or side reactions.

  • Regioselectivity: While S-methylation is highly favored under these conditions, subsequent methylation at the N or O positions can occur with prolonged reaction times or stronger bases.[1][3][4] Monitoring the reaction by TLC is crucial to avoid the formation of these byproducts.

  • Purity of Starting Material: The purity of the starting 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate is important for obtaining a high yield of the desired product. The starting material can be synthesized via the condensation of methyl 2-isothiocyanatobenzoate and sodium dimethyl malonate.[2]

  • Alternative Methylating Agents: While methyl iodide is effective, other methylating agents such as dimethyl sulfate could also be employed, though reaction conditions may need to be re-optimized.

Conclusion

The selective S-methylation of 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate is a robust and high-yielding transformation that provides a key intermediate for the synthesis of novel, biologically active compounds. By understanding the underlying SN2 mechanism and carefully controlling the reaction conditions, particularly the choice of a mild base and a polar aprotic solvent, researchers can reliably access these valuable molecular building blocks. The protocol detailed herein serves as a validated starting point for the synthesis and exploration of this important class of S-methylated quinolines in drug discovery and development programs.

References

  • Kovalenko, S. M., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(18), 4238. [Link]

  • Kovalenko, S. M., et al. (2019). Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. Molbank, 2019(4), M1085. [Link]

  • PubMed. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. [Link]

  • Shimizu, M., Shimazaki, T., & Hiyama, Y. (2010). S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. HETEROCYCLES, 81(2), 435. [Link]

  • National Institutes of Health. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-hydroxyquinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-hydroxyquinoline-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. We will delve into the mechanistic underpinnings of the common synthetic routes and provide field-proven insights to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing the 3-hydroxyquinoline-4-carboxylate core?

The most prevalent and historically significant method for preparing the quinoline core of your target molecule is the Gould-Jacobs reaction . This reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME) or a similar malonic ester derivative. The process occurs in two key stages: an initial Michael addition/elimination to form a diethyl anilinomethylene malonate intermediate, followed by a high-temperature thermal cyclization to yield the ethyl 4-hydroxyquinoline-3-carboxylate. The final step would then be a transesterification or hydrolysis followed by esterification to obtain the desired methyl ester.

Q2: Why does the Gould-Jacobs reaction require such high temperatures for the cyclization step?

The intramolecular cyclization of the diethyl anilinomethylene malonate intermediate requires a significant energy input to overcome the activation barrier for the 6-electron electrocyclic reaction that forms the quinoline ring system. This step is typically performed in a high-boiling solvent like Dowtherm A (a mixture of diphenyl ether and biphenyl) or mineral oil at temperatures often exceeding 250°C.[1][2] The high temperature is necessary to facilitate the ring closure and subsequent aromatization.

Q3: Are there viable alternatives to the Gould-Jacobs reaction for this synthesis?

Yes, several other named reactions can produce quinoline scaffolds, though their suitability depends on the desired substitution pattern.[3] For 3-hydroxyquinoline-4-carboxylic acid derivatives specifically, the Pfitzinger reaction is a notable alternative. This reaction condenses isatin or its derivatives with a carbonyl compound containing an α-methylene group.[4][5] While powerful, the required starting materials may be more complex or commercially less available than those for the Gould-Jacobs pathway. Other classical methods like the Combes, Conrad-Limpach, and Friedländer syntheses are also available for quinoline synthesis but are generally better suited for different substitution patterns.[3]

Q4: I've seen microwave-assisted Gould-Jacobs reactions mentioned in the literature. What are the advantages?

Microwave-assisted synthesis offers significant advantages over conventional heating for the Gould-Jacobs reaction. The primary benefits are dramatically reduced reaction times (minutes versus hours) and often improved yields.[6][7] Microwave heating provides rapid and uniform heating of the reaction mixture, which can minimize the formation of degradation byproducts that are common with prolonged exposure to the high temperatures required for thermal cyclization.[8] For the initial condensation step, microwave irradiation can reduce the reaction time from hours to as little as 7 minutes with comparable yields to conventional refluxing.[6]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, focusing primarily on the Gould-Jacobs pathway.

Problem 1: Low or No Yield of the Final Product
Possible Cause Explanation & Recommended Solution
Incomplete Cyclization The thermal cyclization is the most demanding step. Insufficient temperature or reaction time will result in the isolation of the uncyclized intermediate (diethyl anilinomethylene malonate). Solution: Confirm your heating apparatus can reach and maintain the required temperature (typically ~250°C). Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Using a high-boiling, inert solvent like Dowtherm A or mineral oil is crucial for efficient heat transfer.[1][2]
Product Degradation While high temperature is necessary, prolonged heating can lead to degradation and decarboxylation of the product, especially under pressure.[8] Solution: A careful time-temperature study is recommended to find the optimal balance. In some cases, increasing the temperature while significantly decreasing the reaction time can lead to higher isolated yields. For example, one study found that heating to 300°C for only 5 minutes gave a better yield than lower temperatures for longer durations.[8]
Poor Quality Starting Materials Aniline is susceptible to oxidation (turning dark), and malonic esters can hydrolyze. Impurities can interfere with the reaction. Solution: Use freshly distilled aniline and ensure your malonic ester is pure and dry. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[1]
Inefficient Initial Condensation The formation of the anilinomethylene malonate intermediate is critical. Solution: For the initial condensation, refluxing in ethanol for 2 hours is a standard method.[6] Alternatively, microwave irradiation of the neat reagents at 170°C for approximately 7 minutes can provide the intermediate in excellent yield and purity.[6]
Problem 2: Formation of Significant Side Products/Impurities
Possible Cause Explanation & Recommended Solution
Self-Condensation Under harsh acidic or basic conditions, starting materials like ketones (if using a Pfitzinger-type reaction) can self-condense. Solution: Maintain careful control over pH and temperature. Use a catalyst that favors the desired reaction pathway. For the Gould-Jacobs reaction, this is less of an issue, but ensuring a clean initial condensation prevents carrying impurities into the high-temperature cyclization step.
Decarboxylation At the high temperatures used for cyclization, the carboxylic acid ester group at the 4-position can be lost, leading to the corresponding 4-unsubstituted quinoline. Solution: Minimize the reaction time at the highest temperatures. As soon as the reaction is complete (monitored by TLC), cool the mixture promptly to prevent further degradation.[8]
Poor Regioselectivity If using a substituted aniline with more than one available ortho position for cyclization, a mixture of regioisomers can be formed.[1] Solution: This is governed by the electronic and steric nature of the substituents on the aniline ring. This issue is not relevant for unsubstituted aniline but must be considered for more complex derivatives. Choosing a different synthetic route (e.g., one with built-in regiocontrol) may be necessary.

Experimental Protocols & Workflows

Workflow for Gould-Jacobs Synthesis

The following diagram illustrates the general workflow for the synthesis of the quinoline core via the Gould-Jacobs reaction, followed by esterification.

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Esterification Start Aniline + Diethyl Ethoxymethylenemalonate (EMME) Method_A Method A: Conventional Heating (Ethanol, Reflux, 2h) Start->Method_A Method_B Method B: Microwave Irradiation (Neat, 170°C, 7 min) Start->Method_B Intermediate Isolate Intermediate: Diethyl anilinomethylene malonate Method_A->Intermediate Method_B->Intermediate Cyclization High-Temperature Heating (~250°C, Dowtherm A) Intermediate->Cyclization Purify & Proceed Product_Ethyl Ethyl 4-hydroxyquinoline-3-carboxylate Cyclization->Product_Ethyl Hydrolysis Base Hydrolysis (e.g., NaOH/EtOH) Product_Ethyl->Hydrolysis Purify & Proceed Acid 4-Hydroxyquinoline-3-carboxylic acid Hydrolysis->Acid Esterification Fischer Esterification (Methanol, H₂SO₄, Reflux) Acid->Esterification Final_Product This compound Esterification->Final_Product Gould_Jacobs_Mechanism cluster_reactants Reactants aniline Aniline intermediate Anilinomethylene malonate intermediate aniline->intermediate Michael Addition - EtOH emme EMME emme->intermediate product Ethyl 4-hydroxyquinoline-3-carboxylate intermediate->product Thermal Cyclization (Δ, ~250°C) - EtOH

Sources

Technical Support Center: Purification of Crude 3-Hydroxy-2-methyl-4-quinolinecarboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-hydroxy-2-methyl-4-quinolinecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the recrystallization of this important heterocyclic compound. This guide will address common challenges and provide practical, field-tested solutions to help you achieve high purity and yield.

Introduction to the Challenges in Purifying 3-Hydroxy-2-methyl-4-quinolinecarboxylic Acid

3-Hydroxy-2-methyl-4-quinolinecarboxylic acid is a valuable intermediate in the synthesis of pharmaceuticals and dyes.[1][2] Its purification, however, can be challenging due to its unique structural features: a quinoline core, a hydroxyl group, and a carboxylic acid moiety. These functional groups influence its solubility and can lead to specific recrystallization issues. This guide will walk you through a systematic approach to troubleshooting and optimizing your purification protocol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 3-hydroxy-2-methyl-4-quinolinecarboxylic acid?

A1: The impurities in your crude product will largely depend on the synthetic route used. However, common impurities often include:

  • Unreacted starting materials: Such as isatin or its derivatives, and chloroacetone, which are common precursors.[3]

  • Byproducts from side reactions: Polymerization and tar formation can occur under the harsh acidic or basic conditions sometimes used in quinoline synthesis.[4]

  • Isomers and related quinoline derivatives: Depending on the specificity of the reaction, other quinoline-based compounds may be formed.

  • Residual solvents: Solvents used in the synthesis or initial work-up may be present.

  • Inorganic salts: From neutralization or pH adjustment steps.

Q2: How do I select an appropriate solvent for the recrystallization?

A2: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. For 3-hydroxy-2-methyl-4-quinolinecarboxylic acid, which is a polar molecule with both acidic and basic functionalities, suitable solvents include:

  • Glacial Acetic Acid: Often a good choice for dissolving the crude product upon heating and allowing for crystal formation upon cooling.

  • Ethanol or Ethanol/Water mixtures: The compound may be soluble in hot ethanol, and the addition of water as an anti-solvent can induce crystallization.[5]

  • N-methyl-2-pyrrolidinone (NMP) or Dimethylformamide (DMF): These polar aprotic solvents can be effective but may be difficult to remove completely.

  • Aqueous basic solutions followed by acidification: The carboxylic acid can be dissolved in a dilute basic solution (e.g., sodium carbonate or sodium hydroxide) and then reprecipitated by the addition of acid (e.g., hydrochloric acid). This acid-base extraction is a powerful purification technique for carboxylic acids.[3][6]

A good starting point is to perform small-scale solubility tests with a few candidate solvents to determine the best option for your specific crude material.

Q3: My compound is a yellow powder. Is this the expected color?

A3: Yes, 3-hydroxy-2-methyl-4-quinolinecarboxylic acid is typically a yellow powder.[3] However, a very dark or brownish color may indicate the presence of impurities, possibly from tar formation during synthesis. If your product is significantly discolored, a decolorizing agent like activated charcoal may be used during the recrystallization process.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of 3-hydroxy-2-methyl-4-quinolinecarboxylic acid, offering potential causes and solutions in a question-and-answer format.

Issue 1: The crude product does not dissolve in the hot solvent.
  • Question: I've added a significant amount of hot solvent, but my crude 3-hydroxy-2-methyl-4-quinolinecarboxylic acid is not dissolving. What should I do?

  • Answer: This issue can arise from several factors:

    • Inappropriate Solvent: The chosen solvent may not be a good match for your compound at elevated temperatures. Re-evaluate your solvent choice based on solubility tests.

    • Insoluble Impurities: Your crude product may contain insoluble impurities. If a significant portion of the material has dissolved and a solid remains, you may need to perform a hot filtration to remove these impurities.

    • Insufficient Solvent: While the goal is to use a minimum amount of solvent, you may not have added enough to reach the saturation point at the boiling temperature of the solvent. Add small portions of hot solvent until the compound dissolves.

Issue 2: No crystals are forming upon cooling.
  • Question: My compound dissolved completely in the hot solvent, but no crystals have formed even after cooling for an extended period. What is the problem?

  • Answer: The absence of crystal formation is a common issue and can be due to:

    • Supersaturation Not Reached: The solution may not be sufficiently concentrated for nucleation to occur. This can happen if too much solvent was added initially.[7]

    • Solution Cooled Too Quickly: Rapid cooling can sometimes inhibit crystal nucleation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[8][9]

    • Presence of Soluble Impurities: Some impurities can act as crystal growth inhibitors.[10]

    • Lack of Nucleation Sites: A very clean and smooth flask may not provide enough sites for initial crystal formation.

  • Troubleshooting Steps:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches can provide nucleation sites.[10]

      • Seeding: Add a tiny, pure crystal of 3-hydroxy-2-methyl-4-quinolinecarboxylic acid to the solution to act as a template for crystal growth.[11]

    • Increase Supersaturation:

      • Evaporation: If you suspect too much solvent was used, gently heat the solution to boil off some of the solvent and then allow it to cool again.

      • Add an Anti-solvent: If you are using a solvent system (e.g., ethanol/water), slowly add the anti-solvent (water) dropwise until the solution becomes slightly cloudy, then gently warm until it is clear again before allowing it to cool slowly.[8]

Issue 3: The product "oils out" instead of forming crystals.
  • Question: Upon cooling, my compound separated as an oil or a sticky gum, not as crystals. How can I fix this?

  • Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of the solute is too high.

    • Solution is Too Concentrated: The solution may be supersaturated to a point where the compound precipitates as a liquid.

    • Cooling is Too Rapid: Fast cooling can favor oil formation over crystal growth.

    • High Impurity Levels: Impurities can depress the melting point of the mixture, leading to oiling.

  • Troubleshooting Steps:

    • Re-dissolve and Dilute: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to dilute the solution slightly.[11]

    • Slower Cooling: Allow the solution to cool more slowly. You can insulate the flask to encourage gradual cooling.

    • Lower the Saturation Temperature: Add more solvent so that the solution becomes saturated at a lower temperature, which is hopefully below the melting point of your compound.

Issue 4: The recrystallized product has a low yield.
  • Question: I successfully recrystallized my product, but the final yield is very low. What could have gone wrong?

  • Answer: A low yield can be attributed to several factors during the recrystallization process:

    • Using Too Much Solvent: This is a very common reason for low yield, as a significant amount of the product will remain dissolved in the mother liquor even after cooling.[7][11]

    • Premature Crystallization: If the product crystallizes during hot filtration, it will be lost. Ensure the filtration apparatus is pre-heated.

    • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of the product.[7]

    • Incomplete Crystallization: Not allowing enough time for crystallization or not cooling the solution to a low enough temperature can result in product loss.

  • Optimization Strategies:

    • Minimize Solvent Usage: Use the minimum amount of near-boiling solvent to dissolve the crude product.

    • Ice-Cold Wash: Always wash the filtered crystals with a minimal amount of ice-cold solvent.

    • Recover from Mother Liquor: If you suspect a significant amount of product remains in the filtrate, you can try to recover a second crop of crystals by evaporating some of the solvent and re-cooling. Be aware that this second crop may be less pure.

Experimental Protocols

Protocol 1: Standard Recrystallization of 3-Hydroxy-2-methyl-4-quinolinecarboxylic Acid
  • Solvent Selection: Based on preliminary tests, choose a suitable solvent (e.g., glacial acetic acid or an ethanol/water mixture).

  • Dissolution: Place the crude 3-hydroxy-2-methyl-4-quinolinecarboxylic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.

Protocol 2: Purification via Acid-Base Extraction and Reprecipitation
  • Dissolution in Base: Suspend the crude 3-hydroxy-2-methyl-4-quinolinecarboxylic acid in water. Slowly add a dilute aqueous solution of sodium carbonate or sodium hydroxide with stirring until the solid dissolves completely, forming the sodium salt.

  • Filtration: If any insoluble impurities remain, filter the solution.

  • Reprecipitation: Cool the basic solution in an ice bath. Slowly add a dilute acid (e.g., 6M HCl) dropwise with constant stirring until the solution is acidic (check with pH paper). The purified 3-hydroxy-2-methyl-4-quinolinecarboxylic acid will precipitate out.

  • Isolation, Washing, and Drying: Collect the precipitate by vacuum filtration, wash with a small amount of cold water, and dry as described in Protocol 1.

Data Presentation

PropertyValueSource
Melting Point 235 °C (decomposes)[12][13][14]
Appearance Yellow powder[3]
Molecular Formula C₁₁H₉NO₃[12]
Water Solubility 0.04 g/L (20 °C)[14]
SolventSuitability for RecrystallizationComments
Glacial Acetic Acid GoodEffective for dissolving the compound when hot.
Ethanol ModerateMay require the use of water as an anti-solvent.
Water Poor (as a primary solvent)Low solubility at room temperature, but can be used as an anti-solvent.
Dilute Aqueous Base Excellent (for reprecipitation)Dissolves the compound through salt formation for purification.

Visualizations

Recrystallization Workflow

RecrystallizationWorkflow start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter Insoluble impurities? cool Slow Cooling dissolve->cool No insoluble impurities hot_filter->cool collect Collect Crystals (Vacuum Filtration) cool->collect wash Wash with Ice-Cold Solvent collect->wash dry Dry Crystals wash->dry end_node Pure Product dry->end_node

Caption: General workflow for the recrystallization of 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid.

Troubleshooting Decision Tree: No Crystal Formation

NoCrystalsTroubleshooting start No Crystals Forming Upon Cooling check_concentration Is the solution visibly concentrated? start->check_concentration induce_nucleation Induce Nucleation (Scratch/Seed) check_concentration->induce_nucleation Yes concentrate Concentrate Solution (Evaporate some solvent) check_concentration->concentrate No success Crystals Form induce_nucleation->success concentrate->induce_nucleation add_antisolvent Add Anti-solvent (if applicable) concentrate->add_antisolvent add_antisolvent->induce_nucleation

Caption: Decision tree for troubleshooting the absence of crystal formation.

References

  • US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them - Google Patents.
  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]

  • CAS#:117-57-7 | 3-Hydroxy-2-methylquinoline-4-carboxylic acid. Available at: [Link]

  • Recrystallization. --->. Available at: [Link]

  • Recrystallization. Available at: [Link]

  • US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google Patents.
  • 3.6F: Troubleshooting - Chemistry LibreTexts. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]

  • 3-Hydroxy-2-methyl-4-quinolinecarboxylic Acid | Dyes Intermediate. Available at: [Link]

  • 3-Hydroxy-2-methyl-4-quinolinecarboxylic Acid: A Versatile Intermediate for Pharmaceuticals, Dyes, and Advanced Materials. Available at: [Link]

  • Organic Chemistry Lab: Recrystallization - YouTube. Available at: [Link]

  • 4-Quinolinecarboxylic acid, 3-hydroxy-2-methyl- | C11H9NO3 | CID 67024 - PubChem. Available at: [Link]

  • 3-Hydroxyquinoline-4-carboxylic acid | C10H7NO3 | CID 8352 - PubChem - NIH. Available at: [Link]

  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants - ResearchGate. Available at: [Link]

  • US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids - Google Patents.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - NIH. Available at: [Link]

Sources

"side reactions in the synthesis of quinoline-4-carboxylic acids from anilines"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Quinoline-4-Carboxylic Acids

Welcome to the technical support center for the synthesis of quinoline-4-carboxylic acids. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of quinoline synthesis. Here, we address common challenges and side reactions encountered during key synthetic routes, providing in-depth, field-tested insights and troubleshooting protocols to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: Which are the most common synthetic routes for quinoline-4-carboxylic acids and what are their primary challenges?

A1: The most prevalent methods are the Doebner, Pfitzinger, and Gould-Jacobs reactions. Each presents a unique set of challenges:

  • Doebner Reaction: This three-component reaction of an aniline, an aldehyde, and pyruvic acid is versatile but often suffers from low yields due to the formation of polymeric tars and complex side products, especially under harsh acidic conditions.[1][2]

  • Pfitzinger Reaction: The condensation of isatin with a carbonyl compound under basic conditions is a powerful tool for creating substituted quinoline-4-carboxylic acids.[3][4] Key challenges include incomplete hydrolysis of isatin and competing side reactions related to the carbonyl component.[3][4]

  • Gould-Jacobs Reaction: This pathway involves the reaction of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization, hydrolysis, and decarboxylation.[5][6][7] The high temperatures required for cyclization can lead to undesired decarboxylation before the final intended step, and alternative cyclization pathways can reduce the yield of the desired product.[5][7]

Q2: What is the primary cause of tar and polymer formation in these syntheses, particularly the Doebner reaction?

A2: The formation of intractable tars or polymers is one of the most common issues, especially in acid-catalyzed reactions like the Doebner synthesis.[1] The root cause is the acid-catalyzed self-polymerization of the α,β-unsaturated carbonyl compounds, which are either used as starting materials or formed in situ.[1] Strong acids and high temperatures accelerate this unwanted pathway, leading to significantly reduced yields and difficult product isolation.[1]

Q3: I am observing the formation of an unexpected regioisomer. Why does this happen?

A3: Regioisomer formation is a common challenge when using substituted anilines or unsymmetrical carbonyl compounds.

  • In the Conrad-Limpach synthesis , which can be a competing pathway, the aniline can attack either the keto group or the ester group of a β-ketoester, leading to 4-hydroxyquinolines or 2-hydroxyquinolines, respectively.[8][9] Reaction temperature is a key determinant of this selectivity.

  • In the Gould-Jacobs reaction , the cyclization step's regioselectivity is dictated by the electronic properties of the aniline substituent. While electron-donating groups in the meta-position are effective, other substitution patterns can lead to mixtures.[5][10]

  • In the Pfitzinger reaction , the use of unsymmetrical ketones can lead to challenges with regioselectivity during the cyclization step.[11]

Q4: How can I minimize premature decarboxylation of my quinoline-4-carboxylic acid product?

A4: Decarboxylation is a common side reaction, particularly when the desired product is exposed to high heat or harsh acidic/basic conditions.[12] The electron-withdrawing nature of the quinoline ring can facilitate the loss of CO2. To mitigate this:

  • Control Temperature: Avoid excessive heating during reaction workup, purification, and especially during the hydrolysis of ester precursors (as in the Gould-Jacobs reaction).[5][7]

  • Milder Conditions: Opt for milder hydrolysis conditions, such as using lower concentrations of base at reduced temperatures for a longer duration, rather than aggressive refluxing.[12]

  • Catalyst Choice: In some cases, the choice of catalyst can influence decarboxylation rates. For instance, using copper powder as a catalyst in a high-boiling solvent like quinoline is a known method for promoting decarboxylation, and thus related conditions should be avoided if the carboxyl group is to be retained.[12]

Troubleshooting Guide: Common Experimental Issues

Problem 1: Low Yield and Significant Tar Formation in Doebner Synthesis
  • Symptoms: Your reaction mixture turns into a thick, dark, intractable tar, making product isolation nearly impossible and severely depressing the yield.[1]

  • Root Cause Analysis: This is the classic result of acid-catalyzed polymerization of the α,β-unsaturated carbonyl component. Strong Brønsted acids (like H₂SO₄ or HCl) and high heat create ideal conditions for this side reaction.[1][3]

  • Corrective Actions & Protocols:

    • Optimize Acid Catalyst: Switch from a strong Brønsted acid to a milder Lewis acid. A comparative study of catalysts like ZnCl₂, SnCl₄, or even BF₃·THF can reveal an optimal choice that balances reaction rate with the suppression of polymerization.[1][13][14]

    • Temperature Management: Maintain the lowest effective temperature. Instead of refluxing, try running the reaction at a controlled temperature (e.g., 65-90 °C) and monitor progress by TLC or LC-MS.[1]

    • Solvent System Modification: Employing a biphasic solvent system can be highly effective. For instance, refluxing the aniline in aqueous HCl with the α,β-unsaturated carbonyl in a non-miscible organic solvent like toluene can sequester the carbonyl, reducing its self-polymerization in the acidic aqueous phase.[1]

    • Order of Addition: Add the pyruvic acid dropwise to the mixture of aniline and aldehyde. This can control the initial exothermic reaction and prevent localized heating that promotes side reactions.[13]

ParameterStandard Condition (High Tar)Optimized Condition (Reduced Tar)
Catalyst Concentrated H₂SO₄BF₃·THF or ZnCl₂
Temperature >120 °C (Reflux)65-90 °C
Solvent Ethanol or neatAcetonitrile or Toluene/Water (Biphasic)
Problem 2: Incomplete Cyclization in Gould-Jacobs Reaction
  • Symptoms: Analysis of the crude product shows a significant amount of the anilidomethylenemalonate intermediate and a low yield of the desired 4-hydroxyquinoline product.

  • Root Cause Analysis: The thermal cyclization step in the Gould-Jacobs reaction has a high activation energy barrier and requires substantial thermal energy (often >250 °C).[10] Insufficient temperature or reaction time will result in incomplete conversion.

  • Corrective Actions & Protocols:

    • High-Boiling Solvents: The choice of solvent is critical. Traditionally, high-boiling inert solvents like Dowtherm A or mineral oil are used to achieve the necessary temperatures for cyclization.[15][16]

    • Microwave-Assisted Synthesis: Modern protocols often use microwave irradiation to rapidly achieve the high temperatures required for efficient cyclization. This can dramatically shorten reaction times from hours to minutes and improve yields.[10]

    • Experimental Workflow:

      • Step 1 (Condensation): Combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture at 100-130 °C for 1-2 hours. Monitor by TLC to confirm the formation of the intermediate.[10]

      • Step 2 (Cyclization): Add a high-boiling solvent (e.g., Dowtherm A) to the intermediate and heat to ~250 °C. Monitor for the disappearance of the intermediate.

      • Step 3 (Hydrolysis & Acidification): After cooling, the crude product is hydrolyzed with aqueous NaOH, followed by acidification to precipitate the final quinoline-4-carboxylic acid.

Workflow for Gould-Jacobs Synthesis

Gould_Jacobs_Workflow Aniline Aniline + Diethyl Ethoxymethylenemalonate Condensation Condensation (100-130 °C) Aniline->Condensation Intermediate Anilidomethylenemalonate Intermediate Condensation->Intermediate Cyclization Thermal Cyclization (~250 °C in Dowtherm A) Intermediate->Cyclization Side_Reaction Incomplete Reaction (Low Temperature) Cyclization->Side_Reaction Insufficient Heat Quinolone_Ester 4-Oxoquinoline Ester Cyclization->Quinolone_Ester Successful High Temp Hydrolysis Saponification (NaOH, H₂O) Quinolone_Ester->Hydrolysis Final_Acid Quinoline-4-carboxylic Acid Hydrolysis->Final_Acid

Caption: Workflow of the Gould-Jacobs synthesis highlighting the critical high-temperature cyclization step.

Problem 3: Formation of 2-Hydroxy Byproduct in Pfitzinger Reaction
  • Symptoms: You isolate the desired quinoline-4-carboxylic acid, but it is contaminated with a significant amount of a 2-hydroxy-quinoline-4-carboxylic acid byproduct.

  • Root Cause Analysis: This side reaction, known as the Halberkann variant, can occur if N-acyl isatins are used or formed in situ.[3] Under basic conditions, these species can react to yield the 2-hydroxy derivative instead of the expected product.

  • Corrective Actions & Protocols:

    • Purity of Isatin: Ensure the isatin starting material is free from N-acyl impurities. Recrystallization of the starting isatin may be necessary.

    • Reaction Conditions: The reaction is typically run in a strong base like potassium hydroxide dissolved in ethanol or water.[4][17] Ensure the initial hydrolysis of isatin to the keto-acid is complete before the carbonyl compound effectively starts reacting. This can be achieved by stirring the isatin in the basic solution for a period before adding the ketone or aldehyde.

    • Purification Strategy: If the byproduct does form, purification can often be achieved by fractional crystallization, leveraging potential differences in solubility between the desired product and the 2-hydroxy byproduct in solvents like ethanol or DMF/water mixtures.

Pfitzinger Reaction: Main vs. Side Pathway

Pfitzinger_Mechanism cluster_main Main Pfitzinger Pathway cluster_side Halberkann Side Reaction Isatin Isatin Hydrolysis Base Hydrolysis (e.g., KOH) Isatin->Hydrolysis Keto_Acid Keto-acid Intermediate Hydrolysis->Keto_Acid Condensation Condensation with R-CO-CH₂-R' Keto_Acid->Condensation Enamine Enamine Intermediate Condensation->Enamine Cyclization Cyclization & Dehydration Enamine->Cyclization Product Quinoline-4-carboxylic Acid Cyclization->Product N_Acyl_Isatin N-Acyl Isatin (Impurity) Base_Reaction Reaction with Base N_Acyl_Isatin->Base_Reaction Side_Product 2-Hydroxy-quinoline- 4-carboxylic Acid Base_Reaction->Side_Product

Caption: Comparison of the main Pfitzinger pathway and the Halberkann side reaction.

References

  • Benchchem. (n.d.). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
  • Wikipedia. (2023, December 28). Pfitzinger reaction. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Gould–Jacobs reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]

  • Wikiwand. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • YouTube. (2025, January 15). Organic Chemistry - Gould-Jacobs Reaction Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
  • Benchchem. (n.d.). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.
  • Benchchem. (n.d.). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis.
  • JOCPR. (2009). Application of pfitzinger reaction in. Retrieved from [Link]

  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved from [Link]

  • ResearchGate. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Retrieved from [Link]

  • Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Conrad–Limpach synthesis. Retrieved from [Link]

  • ACS Publications. (2023, August 23). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Retrieved from [Link]

  • Wikipedia. (2023, November 13). Doebner–Miller reaction. Retrieved from [Link]

  • LNEYA Industrial Chillers Manufacturer. (n.d.). What are the conditions for the decarboxylation reaction? How to control the temperature of heating?. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Conrad-Limpach Reaction. Retrieved from [Link]

  • National Institutes of Health. (2012, August 23). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Retrieved from [Link]

  • SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]

  • PubMed Central. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]

  • ACS Publications. (2006, July 1). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Retrieved from [Link]

  • RSC Publishing. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Low Solubility of Methyl 3-hydroxyquinoline-4-carboxylate in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3-hydroxyquinoline-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for challenges related to the low aqueous solubility of this compound in various experimental assays. Our goal is to equip you with the knowledge to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its solubility a concern?

A1: this compound is a quinoline derivative. The quinoline scaffold is a significant pharmacophore in therapeutic medicine.[1][2] Like many heterocyclic organic compounds, it possesses a hydrophobic aromatic structure, which often leads to poor solubility in aqueous solutions.[3] This low solubility can significantly impact the accuracy and reliability of biological and biochemical assays by causing the compound to precipitate out of solution, leading to underestimated activity and inconsistent data.[4][5]

Q2: I dissolved my this compound in DMSO, but it precipitated when I diluted it into my aqueous assay buffer. Why did this happen?

A2: This common issue is known as "crashing out."[3] While Dimethyl sulfoxide (DMSO) is a powerful solvent for many organic compounds, its ability to keep a compound in solution diminishes significantly when diluted into an aqueous buffer.[4] The aqueous environment is unable to maintain the solubility of the hydrophobic this compound at the desired concentration, causing it to precipitate.[3]

Q3: What are the primary strategies for improving the aqueous solubility of this compound for my assays?

A3: Several effective methods can be employed to enhance the aqueous solubility of your compound. The main approaches include:

  • pH Adjustment: Modifying the pH of your buffer to ionize the compound.

  • Use of Co-solvents: Incorporating a water-miscible organic solvent into your aqueous buffer.[6][7][8]

  • Complexation with Cyclodextrins: Encapsulating the compound within cyclodextrin molecules.[9][10][11][12][13]

  • Use of Surfactants: Employing surfactants to form micelles that can solubilize the compound.[14][15][16][17]

The optimal method will depend on your specific experimental conditions, including the required compound concentration and the tolerance of your assay to various additives.[18][19]

Troubleshooting Guides & Experimental Protocols

This section provides detailed protocols and troubleshooting advice for the most common and effective methods to improve the solubility of this compound.

Method 1: pH Adjustment

Principle: this compound is an ionizable molecule. By adjusting the pH of the solution, you can shift the equilibrium towards the more soluble ionized form.[20][21][22][23][24] For a compound with a basic nitrogen in the quinoline ring and an acidic carboxylic acid group, adjusting the pH can significantly impact its charge and, consequently, its solubility.

Experimental Protocol: pH Modification
  • Determine Compound's pKa: If the pKa of this compound is not known, it can be predicted using software or determined experimentally. This will guide the direction of the pH adjustment.

  • Select an Appropriate Buffer: Choose a buffer system that has good buffering capacity at the target pH.

  • Prepare a pH Range: Prepare a series of buffers with a range of pH values (e.g., from pH 5 to 9).

  • Test Solubility: Add a small, consistent amount of your DMSO stock solution of this compound to each buffer.

  • Observe and Quantify: Visually inspect for precipitation and, if possible, quantify the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.

Troubleshooting
  • Persistent Precipitation: If the compound still precipitates, the required pH for solubilization might be outside the viable range for your assay's biological components. In this case, consider combining pH adjustment with a co-solvent.[3]

  • Compound Instability: Extreme pH values can lead to the degradation of your compound. It's crucial to assess the stability of this compound at the chosen pH over the duration of your experiment.[25]

Method 2: Use of Co-solvents

Principle: Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[6][7][8][26][27]

Common Co-solvents in Biological Assays
Co-solventTypical Starting Concentration (v/v)Considerations
Dimethyl sulfoxide (DMSO)≤ 1%Can affect enzyme activity and cell viability at higher concentrations.
Ethanol1-5%Generally well-tolerated by many biological systems.[7]
Propylene Glycol1-10%A common excipient in pharmaceutical formulations.[7]
Polyethylene Glycol (PEG 300/400)1-10%Can also help to stabilize proteins in some assays.
Experimental Protocol: Co-solvent Optimization
  • Select a Co-solvent: Choose a co-solvent that is compatible with your assay.

  • Prepare a Concentration Gradient: Create a series of your aqueous buffer containing increasing concentrations of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • Introduce the Compound: Add your this compound stock solution to each co-solvent/buffer mixture.

  • Assess Solubility and Assay Compatibility: Determine the minimum co-solvent concentration that maintains solubility. It's also critical to run a vehicle control (buffer with co-solvent but no compound) to ensure the co-solvent itself does not interfere with your assay.

Troubleshooting
  • Assay Interference: If the co-solvent affects your assay's performance, try a different co-solvent or use the lowest effective concentration.

  • Incomplete Solubilization: If the compound still precipitates, a combination of a co-solvent and another method, such as pH adjustment or the use of cyclodextrins, may be necessary.

Method 3: Complexation with Cyclodextrins

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11] They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that is more water-soluble.[9][10][12][13]

Commonly Used Cyclodextrins
Cyclodextrin DerivativeKey Features
Hydroxypropyl-β-cyclodextrin (HP-β-CD)High aqueous solubility and low toxicity; widely used in pharmaceutical formulations.[9]
Sulfobutylether-β-cyclodextrin (SBE-β-CD)High aqueous solubility and can be used in parenteral formulations.
Methyl-β-cyclodextrin (M-β-CD)Can be more effective for certain guest molecules but may have higher cellular toxicity.[9]
Experimental Protocol: Cyclodextrin Complexation
  • Choose a Cyclodextrin: HP-β-CD is often a good starting point due to its favorable safety profile.[9]

  • Prepare Cyclodextrin Solutions: Make a range of cyclodextrin concentrations in your aqueous buffer (e.g., 1, 5, 10, 20 mM).

  • Add the Compound: Introduce your this compound stock solution to the cyclodextrin solutions.

  • Equilibrate: Gently mix and allow the solution to equilibrate (e.g., for 1-2 hours at room temperature or overnight at 4°C).

  • Evaluate Solubility: Visually inspect for clarity and, if needed, quantify the dissolved compound concentration.

Troubleshooting
  • Insufficient Solubility Enhancement: Try increasing the cyclodextrin concentration or test a different type of cyclodextrin.

  • Assay Interference: Run a control with the cyclodextrin alone to ensure it does not impact your experimental results.

Method 4: Use of Surfactants

Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions.[16][28] The hydrophobic cores of these micelles can entrap poorly soluble compounds, effectively increasing their solubility.[14][15][17]

Surfactants for Biological Assays
SurfactantTypeTypical ConcentrationNotes
Polysorbate 20 (Tween® 20)Non-ionic0.01 - 0.1%Commonly used in immunoassays to reduce non-specific binding.
Polysorbate 80 (Tween® 80)Non-ionic0.01 - 0.1%Often used in pharmaceutical formulations.
Triton™ X-100Non-ionic0.01 - 0.1%A common laboratory detergent; check for assay compatibility.
Experimental Protocol: Surfactant-Mediated Solubilization
  • Select a Surfactant: Choose a biocompatible surfactant that is unlikely to interfere with your assay.

  • Prepare Surfactant Solution: Make a solution of the surfactant in your aqueous buffer at a concentration above its CMC.

  • Add Compound: Introduce your this compound stock solution to the surfactant solution.

  • Mix and Observe: Gently mix and observe for solubilization. Sonication can sometimes aid this process.[4]

  • Validate with Controls: As with other methods, test the effect of the surfactant alone on your assay.

Troubleshooting
  • Protein Denaturation: Some surfactants, particularly ionic ones, can denature proteins. Non-ionic surfactants are generally milder.

  • Micelle-Compound Interactions: Be aware that the encapsulation of your compound within a micelle could potentially affect its interaction with its biological target.

Visualization of Experimental Workflow

Solubility Enhancement Workflow

The following diagram illustrates a logical workflow for troubleshooting and optimizing the solubility of this compound.

Solubility_Workflow start Start: Low Solubility of This compound ph_adj Method 1: pH Adjustment start->ph_adj check_sol Is Solubility Sufficient? ph_adj->check_sol cosolvent Method 2: Co-solvents cosolvent->check_sol cyclodextrin Method 3: Cyclodextrins cyclodextrin->check_sol surfactant Method 4: Surfactants surfactant->check_sol check_sol->cosolvent No check_sol->cyclodextrin No check_sol->surfactant No check_assay Is Assay Performance Unaffected? check_sol->check_assay Yes fail Re-evaluate Compound or Assay check_sol->fail No, after all methods combine Combine Methods (e.g., pH + Co-solvent) check_assay->combine No success Proceed with Experiment check_assay->success Yes combine->check_sol

Caption: A decision-making workflow for selecting and optimizing a solubility enhancement strategy.

References

  • Cosolvent. (n.d.). In Wikipedia. Retrieved from [Link]

  • BenchChem. (2025). Navigating the Challenges of Quinoline Compound Solubility in Biological Assays: A Technical Guide. BenchChem.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • MDPI. (2023).
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.
  • ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.).
  • BenchChem. (2025). Technical Support Center: Improving the Aqueous Solubility of 10-Hydroxybenzo[h]quinoline. BenchChem.
  • AAT Bioquest. (2023, March 17). Does pH affect solubility?
  • World Pharma Today. (n.d.).
  • YouTube. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.
  • ResearchGate. (2025).
  • PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Pharma Excipients. (2018, January 26).
  • Open Access Journals. (n.d.). Cyclodextrin In Drug Delivery: A Review.
  • PubMed. (2021, May 1). Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides.
  • PubChem. (n.d.). 4-Quinolinecarboxylic acid, 3-hydroxy-2-methyl-.
  • PubMed Central. (n.d.).
  • ResearchGate. (2009).
  • PubMed. (2021, June 7). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS).
  • MDPI. (n.d.). Solubilization of Hydrophobic Dyes in Surfactant Solutions.
  • Blog. (2025, December 15).
  • ACS Publications. (n.d.). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS) | Molecular Pharmaceutics.
  • Co-solvent: Significance and symbolism. (2025, December 23).
  • ACS Omega. (2023, November 13).
  • ResearchGate. (2025).
  • PubMed Central. (2020, August 1). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract.
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.). US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them.
  • Oriental Journal of Chemistry. (n.d.).
  • JOCPR. (2024).
  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010, May 1).
  • Ziath. (n.d.). Compound Solubility and HTS Screening.
  • BenchChem. (n.d.). Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Compounds.
  • PubMed Central. (n.d.). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine.
  • ResearchGate. (n.d.). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • PubChem. (n.d.). 3-Hydroxyquinoline-4-carboxylic acid.
  • Dyes Intermediate. (n.d.). 3-Hydroxy-2-methyl-4-quinolinecarboxylic Acid.
  • CAS#:117-57-7 | 3-Hydroxy-2-methylquinoline-4-carboxylic acid. (2025, August 25).
  • 4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID METHYL ESTER CAS#: 52980-28-6. (n.d.).
  • 4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID METHYL ESTER | 52980-28-6. (n.d.).
  • ChemicalBook. (n.d.). 52980-28-6(4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID METHYL ESTER) Product Description.
  • In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. (2025, November 11).

Sources

"optimization of reaction conditions for the synthesis of 4-hydroxyquinolines"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-hydroxyquinolines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this important synthetic process. Our goal is to empower you with the expertise to optimize your reaction conditions, overcome common challenges, and achieve high-yield, high-purity results.

Section 1: Understanding the Core Syntheses

The synthesis of the 4-hydroxyquinoline scaffold, a privileged structure in medicinal chemistry, is predominantly achieved through a few classical name reactions.[1] Understanding the nuances of these reactions is the first step toward effective troubleshooting.

The Conrad-Limpach-Knorr Synthesis

This reaction involves the condensation of anilines with β-ketoesters.[2] The initial reaction between the aniline and the β-ketoester can proceed via two pathways, kinetically or thermodynamically controlled, leading to different isomers. Subsequent thermal cyclization at high temperatures (typically around 250 °C) yields the desired 4-hydroxyquinoline.[2][3]

Frequently Asked Questions (FAQs): Conrad-Limpach-Knorr Synthesis

Q1: My Conrad-Limpach synthesis is resulting in a very low yield. What are the primary causes and how can I improve it?

A1: Low yields in the Conrad-Limpach synthesis are a common issue and can often be traced back to several critical factors:

  • Suboptimal Thermal Cyclization: The key to a successful Conrad-Limpach synthesis is achieving and maintaining the high temperature required for the electrocyclic ring-closing reaction.[2] Insufficient heat will lead to incomplete cyclization.

    • Solution: Ensure your reaction setup can safely and consistently reach temperatures around 250 °C. Utilize a high-boiling, inert solvent to facilitate even heat distribution and prevent charring.[2][4]

  • Improper Solvent Choice: The solvent plays a crucial role in the reaction's success. Running the reaction neat (without solvent) often results in poor yields.[2]

    • Solution: High-boiling point solvents are essential. While historically mineral oil and diphenyl ether have been used, modern alternatives offer advantages in terms of ease of removal and odor.[4] A survey of solvents has shown that yields generally increase with the boiling point of the solvent.[4]

  • Purity of Starting Materials: Impurities in the aniline or β-ketoester can lead to unwanted side reactions and inhibit the desired transformation.

    • Solution: Ensure your starting materials are of high purity. Recrystallize or distill them if necessary.

Q2: I am observing the formation of the isomeric 2-hydroxyquinoline. How can I control the regioselectivity?

A2: The formation of 2-hydroxyquinoline is a result of the Knorr quinoline synthesis pathway, which competes with the Conrad-Limpach synthesis.[2] The regioselectivity is highly dependent on the initial condensation temperature:

  • Kinetic vs. Thermodynamic Control:

    • Low Temperature (e.g., room temperature): Favors the kinetic product, the β-aminoacrylate, which leads to the desired 4-hydroxyquinoline .[2]

    • High Temperature (e.g., ~140 °C): Favors the thermodynamic product, the β-keto anilide, which upon cyclization yields the 2-hydroxyquinoline .[2]

  • Solution: To selectively synthesize the 4-hydroxyquinoline, the initial condensation of the aniline and β-ketoester should be carried out at a lower temperature to favor the kinetic product before proceeding to the high-temperature cyclization.

The Camps Cyclization

The Camps cyclization is another powerful method for synthesizing hydroxyquinolines, involving the base-catalyzed intramolecular condensation of an o-acylaminoacetophenone.[5] This reaction can yield either 2-hydroxyquinolines or 4-hydroxyquinolines depending on the reaction conditions and the structure of the starting material.

Frequently Asked Questions (FAQs): Camps Cyclization

Q3: My Camps cyclization is producing a mixture of 2-hydroxy and 4-hydroxyquinoline isomers. How can I improve the regioselectivity?

A3: The regioselectivity of the Camps cyclization is primarily influenced by the choice of base, which dictates which enolate is formed preferentially.

  • Mechanism of Selectivity: The reaction proceeds via an intramolecular aldol-type condensation.

    • Formation of 4-hydroxyquinolines: A strong base (e.g., aqueous NaOH) will preferentially deprotonate the more acidic α-position of the ketone, leading to a ketone enolate that attacks the amide carbonyl.

    • Formation of 2-hydroxyquinolines: A milder base can favor the formation of the amide enolate, which then attacks the ketone carbonyl.

  • Solution: To favor the synthesis of 4-hydroxyquinolines, employ a strong base like sodium hydroxide or potassium hydroxide in an alcoholic solvent.

Q4: The yields of my Camps cyclization are consistently low. What are some common pitfalls?

A4: Besides regioselectivity issues, low yields can arise from:

  • Incomplete Cyclization: The intramolecular condensation may not go to completion.

    • Solution: Ensure a sufficient amount of a strong base is used. Increasing the reaction temperature or time may also be beneficial. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Side Reactions: The starting o-acylaminoacetophenone can undergo other base-mediated reactions.

    • Solution: Optimize the reaction temperature. While heat is often required, excessive temperatures can lead to degradation. Modern adaptations using copper-catalyzed amidation to form the precursor can lead to higher overall yields under milder conditions.

Section 2: Modern Approaches to Optimization

While classical methods are robust, modern techniques can offer significant advantages in terms of reaction time, yield, and environmental impact.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of 4-hydroxyquinolines.[6][7] The direct and efficient heating of the reaction mixture often leads to dramatically reduced reaction times and improved yields.[8]

Frequently Asked Questions (FAQs): Microwave Synthesis

Q5: I am new to microwave synthesis. What are the key advantages for 4-hydroxyquinoline synthesis?

A5: Microwave-assisted synthesis offers several benefits:

  • Rapid Reactions: Reactions that take hours under conventional heating can often be completed in minutes.[8]

  • Higher Yields: The rapid and uniform heating can minimize the formation of byproducts, leading to cleaner reactions and higher yields.[8]

  • Greener Chemistry: Shorter reaction times and often the ability to use less solvent contribute to a more environmentally friendly process.[9]

Q6: What are the critical parameters to control in a microwave-assisted synthesis of 4-hydroxyquinolines?

A6: Key parameters to optimize include:

  • Solvent: The choice of solvent is crucial as it needs to be compatible with microwave irradiation (i.e., have a sufficient dielectric constant). Ethanol is a commonly used solvent.[8]

  • Catalyst: Various catalysts, such as bismuth chloride (BiCl₃), can be employed to facilitate the reaction under microwave conditions.[8]

  • Temperature and Time: These parameters need to be carefully controlled and optimized for each specific substrate.

Section 3: Troubleshooting and Purification

Even with optimized reaction conditions, challenges can arise. This section provides a systematic approach to troubleshooting common problems and purifying your final product.

Troubleshooting Workflow

When encountering a problem such as low yield or the presence of impurities, a logical troubleshooting workflow is essential.

G cluster_0 Problem Identification cluster_1 Analysis cluster_2 Optimization Strategy cluster_3 Re-evaluation start Low Yield or Impure Product analyze Analyze Reaction (TLC, LC-MS, NMR) start->analyze identify_impurities Identify Byproducts/ Unreacted Starting Material analyze->identify_impurities temp Adjust Temperature identify_impurities->temp Temp-related side reactions solvent Change Solvent identify_impurities->solvent Solubility issues/ Side reactions catalyst Modify Catalyst/ Reagents identify_impurities->catalyst Catalyst deactivation/ Wrong catalyst time Alter Reaction Time identify_impurities->time Incomplete reaction rerun Re-run Reaction temp->rerun solvent->rerun catalyst->rerun time->rerun final_analysis Final Analysis rerun->final_analysis

Caption: A systematic workflow for troubleshooting common issues in 4-hydroxyquinoline synthesis.

Purification Strategies

The purification of 4-hydroxyquinolines can be challenging due to their physical properties.

Q7: My crude 4-hydroxyquinoline product is difficult to purify. What are the recommended methods?

A7: The choice of purification method depends on the nature of the impurities.

  • Recrystallization: This is often the most effective method for removing minor impurities.[10] A variety of solvents can be used, and the choice will depend on the specific solubility of your compound.

  • Acid-Base Extraction: The amphoteric nature of 4-hydroxyquinolines can be exploited. The compound can be dissolved in a basic aqueous solution and washed with an organic solvent to remove non-acidic impurities. The product can then be precipitated by acidifying the aqueous layer.[10]

  • Column Chromatography: For complex mixtures or to separate isomers, column chromatography on silica gel may be necessary. A range of solvent systems can be employed, and optimization will be required.

Section 4: Experimental Protocols

This section provides detailed, step-by-step methodologies for key synthetic procedures.

Protocol: Conrad-Limpach Synthesis of 4-Hydroxy-2-methyl-6-nitroquinoline[4]
  • Reaction Setup: In a 1 L round-bottom flask, combine 4-nitroaniline (10.0 g, 72 mmol) and ethyl 3-ethoxybut-2-enoate (29.0 g, 183 mmol) in a high-boiling solvent (150 mL, e.g., 1,2,4-trichlorobenzene).

  • Catalysis: Add 2 drops of concentrated sulfuric acid to the stirred mixture.

  • Reaction: Equip the flask with a short distillation apparatus to remove the ethanol byproduct. Heat the mixture to reflux for 1 hour.

  • Work-up: Cool the reaction mixture. The product will often precipitate. Dilute the mixture with a hydrocarbon solvent (e.g., hexanes) to further precipitate the product.

  • Isolation: Collect the solid product by filtration, wash thoroughly with the hydrocarbon solvent, and dry.

Protocol: Microwave-Assisted Synthesis of 4-Hydroxy-2-quinolone Analogues[9]
  • Reaction Mixture: In a microwave-safe glass tube, mix the β-enaminone (1 mmol) and diethyl malonate (3 mmol) in 1 mL of ethanol.

  • Catalyst Addition: Add bismuth chloride (BiCl₃, 0.2 mmol) to the mixture.

  • Microwave Irradiation: Subject the reaction mixture to microwave irradiation for 5-13 minutes (time to be optimized). Monitor the reaction progress by TLC.

  • Work-up: After completion, add 5 mL of ethanol and recover the catalyst by filtration.

  • Isolation: The filtrate can be concentrated and the product purified by recrystallization or column chromatography.

Section 5: Data Summary

The choice of solvent significantly impacts the yield in the Conrad-Limpach synthesis. The following table summarizes the effect of different solvents on the yield of a representative 4-hydroxyquinoline.

SolventBoiling Point (°C)Yield (%)
Ethyl benzoate21225
Propyl benzoate23155
Iso-butyl benzoate24766
1,2,4-Trichlorobenzene21460
2-Nitrotoluene22262
2,6-Di-tert-butylphenol25365
Dowtherm A25765

Data adapted from a study on the synthesis of a 4-hydroxyquinoline derivative.[4]

References

  • Conrad, M.; Limpach, L. Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 1887, 20 (1), 944-948.
  • Conrad–Limpach synthesis. In Wikipedia; 2023. Available from: [Link]

  • Sapkal, A.; Kumar, R.; Purude, A. Microwave induced synthesis of 4-hydroxy-3-methyl-7, 8-dihydroquinoline-5(6H)-one using proline catalyst. World Journal of Biology Pharmacy and Health Sciences, 2024, 17 (01), 114-116.
  • Sapkal, A.; Kumar, R.; Purude, A. Microwave induced synthesis of 4-hydroxy-3-methyl-7, 8-dihydroquinoline-5(6H)
  • Kovács, L.; et al. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. International Journal of Molecular Sciences, 2022, 23(17), 9688.
  • Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Scribd. Available from: [Link]

  • Seijas, J. A.; Vázquez-Tato, M. P.; Martínez, M. M. MICROWAVE SYNTHESIS OF 4-HYDROXYQUINAZOLINES.
  • Conrad-Limpach reaction. ResearchGate. Available from: [Link]

  • Pelletier, J. C.; et al. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones.
  • Camps quinoline synthesis. Grokipedia. Available from: [Link]

  • Elderfield, R. C.; Maggiolo, A. D. Preparation of 4-hydroxyquinoline compounds. U.S.
  • Bouone, Y. O.; et al. BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. RSC Advances, 2023, 13(37), 25821-25830.
  • Camps quinoline synthesis. In Wikipedia; 2023. Available from: [Link]

  • Camps Quinoline Synthesis. Chem-Station Int. Ed. Available from: [Link]

  • Kovács, L.; et al. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. International journal of molecular sciences, 2022, 23(17), 9688.
  • American Chemical Society. Solvent selection tool. Available from: [Link]

  • Jones, C. P.; Anderson, K. W.; Buchwald, S. L. Sequential Cu-catalyzed amidation-base-mediated camps cyclization: a two-step synthesis of 2-Aryl-4-quinolones from o-halophenones. The Journal of organic chemistry, 2007, 72(21), 7968–7973.
  • Tools and techniques for solvent selection: green solvent selection guides. Green Chemistry Teaching and Learning Community (GCTLC). Available from: [Link]

  • Prat, D.; et al. CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry, 2016, 18(1), 288-296.
  • Purification method of 8-hydroxyquinoline crude product. Google Patents.
  • Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. JOCPR. Available from: [Link]

  • Lecture 43 I Conrad-Limpach Reaction I Name Reactions I Organic Chemistry. YouTube. Available from: [Link]

  • Sadanandan, S.; et al. Changing stereoselectivity and regioselectivity in copper(i)-catalyzed 5-exo cyclization by chelation and rigidity in aminoalkyl radicals: synthesis towards diverse bioactive N-heterocycles. New Journal of Chemistry, 2023, 47(2), 793-805.
  • Purification method of 8-hydroxyquinoline crude product. Google Patents.
  • Mechanisms of Camps' cyclization. ResearchGate. Available from: [Link]

  • Liu, Y.; et al. Deciphering and reprogramming the cyclization regioselectivity in bifurcation of indole alkaloid biosynthesis.
  • Ishibashi, H. Controlling the regiochemistry of radical cyclizations. The Chemical Record, 2006, 6(1), 23-32.
  • Four-Component Synthesis of Polyhydroquinolines via Unsymmetrical Hantzsch Reaction Employing Cu-IRMOF-3 as a Robust Heterogeneous Catalyst. ResearchGate. Available from: [Link]

  • Jampilek, J.; et al. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 2011, 16(10), 8456-8476.
  • Price, C. C.; et al. The Synthesis of 4-Hydroxyquinolines. X. Quinoline Derivatives with Sulfur-Containing Substituents. Journal of the American Chemical Society, 1947, 69(4), 873-876.
  • Sadowski, M.; et al. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 2021, 26(21), 6698.
  • The Synthesis of 4-Hydroxyquinolines. X. Quinoline Derivatives with Sulfur-Containing Substituents. SciSpace. Available from: [Link]

Sources

"preventing by-product formation in the synthesis of 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid (HMQC). This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, with a focus on preventing by-product formation and optimizing reaction outcomes. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established synthetic routes and field-proven insights.

Introduction to the Synthesis

3-Hydroxy-2-methyl-4-quinolinecarboxylic acid is a valuable quinoline derivative used as an intermediate in the production of dyes and pigments, and it holds potential in pharmaceutical research.[1][2] The most common and effective method for its synthesis is the Pfitzinger reaction, which involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.[3][4] While seemingly straightforward, this reaction is often plagued by the formation of various by-products that can complicate purification and reduce yields. This guide will primarily focus on the Pfitzinger synthesis from isatin and a suitable three-carbon carbonyl source (e.g., chloroacetone, bromoacetone, iodoacetone, or acetone).[5]

A generalized reaction scheme for the Pfitzinger synthesis of HMQC is as follows:

Pfitzinger_Reaction Isatin Isatin Intermediate1 Isatinic Acid Salt Isatin->Intermediate1 Base-catalyzed ring opening Carbonyl Carbonyl Compound (e.g., Chloroacetone) Intermediate2 Enamine Intermediate Carbonyl->Intermediate2 Condensation Base Base (e.g., KOH) HMQC 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid Intermediate1->Intermediate2 Intermediate2->HMQC Cyclization & Deyhdration

Caption: Generalized Pfitzinger reaction for HMQC synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of HMQC, providing insights into their causes and actionable solutions.

Issue 1: Low Yield of the Desired Product

A low yield of 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid is a frequent challenge. Several factors can contribute to this issue.

Potential Causes & Troubleshooting Steps:

  • Incomplete Reaction: The Pfitzinger reaction can be slow. Insufficient reaction time or temperature will result in a low conversion of starting materials.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending the reflux period. A patent describing a similar synthesis suggests a reaction time of 4 to 5 hours at elevated temperatures (around 80°C).[5]

  • Suboptimal Base Concentration: The concentration of the base (e.g., potassium hydroxide, sodium hydroxide) is critical for the initial ring-opening of isatin to form the isatinic acid salt.[3][4]

    • Solution: Ensure the base is fully dissolved and that the stoichiometry is correct. An excess of base is often used to drive the reaction to completion. For instance, a protocol might use 0.2 mol of potassium hydroxide for 0.07 mol of isatin.[6]

  • Premature Precipitation of Reactants: The potassium or sodium salt of isatinic acid may not be fully soluble in the reaction medium, leading to a heterogeneous mixture and a slower reaction rate.

    • Solution: Ensure vigorous stirring throughout the reaction. The use of a co-solvent like ethanol with water can improve the solubility of the intermediates.[7]

  • Degradation of Product under Harsh Conditions: Prolonged exposure to high temperatures and strong basic conditions can lead to the degradation of the final product.

    • Solution: While elevated temperatures are necessary, avoid excessive heating. Aim for a controlled reflux. Once the reaction is complete based on TLC analysis, proceed with the work-up without delay.

Issue 2: Formation of a Dark, Tar-Like Residue

The appearance of a dark, tarry substance is a common sign of side reactions and polymerization.

Potential Causes & Troubleshooting Steps:

  • Self-Condensation of Carbonyl Compound: Under basic conditions, carbonyl compounds like acetone can undergo self-condensation (aldol condensation) to form polymeric by-products.

    • Solution: Add the carbonyl compound slowly to the reaction mixture containing the isatinic acid salt. This maintains a low concentration of the free carbonyl compound at any given time, minimizing self-condensation.

  • Oxidation of Intermediates: The reaction intermediates can be susceptible to oxidation, especially at high temperatures in the presence of air.

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.

  • Decomposition of Isatin: At very high temperatures, isatin and its derivatives can decompose.

    • Solution: Maintain a controlled reaction temperature. The use of a high-boiling point solvent is generally not necessary for this synthesis.

Issue 3: Difficulty in Product Purification and Persistent Impurities

Even with a seemingly successful reaction, isolating the pure 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid can be challenging due to the presence of closely related by-products.

Potential By-Products and Prevention Strategies:

By-Product NameStructureFormation MechanismPrevention & Mitigation
2-Hydroxyquinoline-4-carboxylic acid A quinoline core lacking the 2-methyl and 3-hydroxy groups.This can arise if a two-carbon carbonyl impurity is present or if an alternative cyclization pathway is followed under certain conditions.Ensure the purity of the carbonyl starting material. Use of haloacetones (chloro-, bromo-, or iodoacetone) specifically directs the formation of the desired product.
Decarboxylated Product (3-Hydroxy-2-methylquinoline) The desired product without the carboxylic acid group at the 4-position.The quinoline-4-carboxylic acid product can undergo decarboxylation, especially at high temperatures.[8] A patent notes that CO2 is split off on heating in a high-boiling point solvent.[5]Avoid excessive heating during the reaction and work-up. If purification by recrystallization requires a high-boiling point solvent, minimize the time the product is at elevated temperatures.
Unreacted Isatin The starting material.Incomplete reaction due to insufficient time, temperature, or base concentration. A patent mentions recovering a large quantity of unreacted isatin when the reaction was allowed to stand for several days at room temperature with sodium carbonate as the base.[5]Monitor the reaction by TLC to ensure complete consumption of isatin. Use a stronger base like KOH or NaOH and an elevated temperature (e.g., 80°C) to drive the reaction to completion.[5]
Isatinic Acid The ring-opened intermediate of isatin.Incomplete condensation with the carbonyl compound or premature acidification during work-up.Ensure a sufficient amount of the carbonyl compound is used. During the work-up, maintain basic conditions until after the removal of neutral impurities by extraction.

Purification Protocol:

A common and effective method for purifying the crude product involves an acid-base extraction.

  • After the reaction is complete, cool the mixture and, if necessary, remove the organic solvent (e.g., ethanol) under reduced pressure.

  • Dissolve the residue in a sufficient amount of aqueous sodium carbonate or potassium hydroxide solution. The desired product, being a carboxylic acid, will form a soluble salt.

  • Extract this basic aqueous solution with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any neutral, non-acidic by-products and unreacted carbonyl compound.[7]

  • Carefully acidify the aqueous layer with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 4-5. The 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold water to remove any residual salts, and dry thoroughly.

Purification_Workflow Start Crude Reaction Mixture Step1 Dissolve in Aqueous Base (e.g., Na2CO3 solution) Start->Step1 Step2 Extract with Organic Solvent (e.g., Diethyl Ether) Step1->Step2 Step3 Separate Layers Step2->Step3 Aqueous Aqueous Layer (Contains Product Salt) Step3->Aqueous Organic Organic Layer (Contains Neutral Impurities) Step3->Organic Discard Step4 Acidify Aqueous Layer (e.g., with HCl) Aqueous->Step4 Step5 Precipitation of Pure Product Step4->Step5 Step6 Filter, Wash, and Dry Step5->Step6 Final Pure 3-Hydroxy-2-methyl-4- quinolinecarboxylic acid Step6->Final

Caption: Purification workflow for HMQC.

Frequently Asked Questions (FAQs)

Q1: Can I use acetone instead of haloacetones in the Pfitzinger reaction to synthesize HMQC?

Yes, acetone can be used as the carbonyl source. However, the reaction with acetone may be less efficient and more prone to side reactions like aldol condensation. Haloacetones (chloro-, bromo-, or iodoacetone) are generally more reactive and can lead to higher yields of the desired product under optimized conditions.[5]

Q2: What is the role of the base in the Pfitzinger reaction?

The base plays a crucial role in the initial step of the reaction. It catalyzes the hydrolysis of the amide bond in isatin, leading to the formation of the corresponding isatinic acid salt.[3] This ring-opening is essential for the subsequent condensation with the carbonyl compound. Strong bases like potassium hydroxide or sodium hydroxide are typically used to ensure this step proceeds efficiently.[4]

Q3: My product is a pale yellow powder. Is this the expected color?

Yes, 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid is typically described as a light-yellow or yellow powder.[5] A significant deviation from this color, such as a dark brown or black appearance, may indicate the presence of impurities.

Q4: At what temperature should I run the reaction?

The optimal reaction temperature can vary depending on the specific reactants and base used. However, a common approach is to heat the reaction mixture to reflux. For reactions in an ethanol/water solvent system, this will be around 80°C. A patent for a similar synthesis specifies a preferred temperature range between room temperature and about 100°C.[5] It is advisable to monitor the reaction by TLC to determine the optimal temperature and time for your specific conditions.

Q5: How can I confirm the identity and purity of my final product?

The identity and purity of the synthesized 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid should be confirmed using standard analytical techniques:

  • Melting Point: The literature reports a melting point of approximately 235°C with decomposition.[1] A broad melting range or a significantly lower melting point can indicate the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for structural elucidation and can help identify the presence of impurities.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the hydroxyl (-OH), carboxylic acid (C=O and -OH), and aromatic functionalities.

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound.

By carefully controlling reaction conditions and implementing appropriate purification strategies, the formation of by-products in the synthesis of 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid can be minimized, leading to higher yields and a purer final product.

References

  • Pfitzinger Quinoline Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Pfitzinger reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • International Research and Publishing Academy. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives Biomedicine and Chemical Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of quinoline derivatives 31, 34 and 37 from isatin, 1,3 dicarbonyl compound and alcohol. Retrieved from [Link]

  • Yadav, V., & Yadav, N. (2012). Application of pfitzinger reaction in the synthesis of quinoline-4-carboxylic acid derivatives of carbazolo and azacarbazolo fused indophenazine. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959. Retrieved from [Link]

  • The Pfitzinger Reaction. (Review). (n.d.). Scribd. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Sangshetti, J. N., Shinde, D. B., & De, S. K. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 195-207. Retrieved from [Link]

  • Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. (2018). International Journal of Science and Research (IJSR). Retrieved from [Link]

  • UI Scholars Hub. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. Retrieved from [Link]

  • Formation of Quinoline Derivatives Using Multicomponent Reaction of Isatine. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). The Pfitzinger Reaction. (Review). Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2014). Journal of Medicinal Chemistry, 57(21), 9079-9095. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • Anshul Specialty Molecules. (n.d.). 3-Hydroxy-2-methyl-4-quinolinecarboxylic Acid | Dyes Intermediate. Retrieved from [Link]

  • U.S. Patent No. 2,082,358. (1937). 2-methyl-3-hydroxyquinoline-4-carboxylic acids and a process of preparing them.
  • Massoud, M. A., El Bialy, S. A., Bayoumi, W. A., & El Husseiny, W. M. (2014). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Heterocyclic Communications, 20(2), 81-88. Retrieved from [Link]

  • IJCRT.org. (n.d.). “Synthesis and Characterization of Isatin- Quinoline Hybrids as an Antitubercular Agents”. Retrieved from [Link]

  • YouTube. (2020). Pfitzinger Reaction. Retrieved from [Link]

  • MDPI. (2018). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Retrieved from [Link]

  • Anshul Specialty Molecules. (n.d.). 2-Hydroxyquinoline-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). CID 159435398 | C22H18N2O6. Retrieved from [Link]

Sources

Technical Support Center: Regioselectivity Control in the Alkylation of 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for controlling regioselectivity in the alkylation of ethyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate and its analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this versatile scaffold. We will address common experimental challenges in a question-and-answer format, providing not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Introduction: The Challenge of the Ambident Nucleophile

The 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate core is a powerful building block, but its synthetic utility is paired with the challenge of controlling reactivity. The molecule exists in tautomeric forms and, upon deprotonation, generates an ambident nucleophile with at least three reactive sites: the sulfur (S), the 4-position oxygen (O), and the ring nitrogen (N).[1] This multiplicity of reactive centers means that alkylation reactions can yield a mixture of S-alkylated, O-alkylated, and N-alkylated products, making regioselectivity a critical parameter to control.

This guide will provide field-proven insights and validated protocols to help you selectively target the desired atomic center for alkylation.

Troubleshooting_Workflow cluster_yes Troubleshooting Path: SM Consumed cluster_no Troubleshooting Path: SM Not Consumed start Low Yield or No Reaction check_sm Is Starting Material (SM) consumed? (Check by TLC/LC-MS) start->check_sm sm_yes Yes check_sm->sm_yes SM Consumed sm_no No check_sm->sm_no SM Not Consumed decomp Product or SM Decomposition? - Check for multiple spots on TLC - Run reaction at lower temp - Degas solvent sm_yes->decomp base_issue Base Ineffective? - Is base strong enough? - Is base old/degraded? - Use a stronger base (e.g., NaH) or ensure K2CO3 is finely ground and dry sm_no->base_issue purification Purification Issues? - Is product water soluble? - Try extraction instead of precipitation - Check alternative recrystallization solvents decomp->purification reagent_issue Alkylating Agent Issue? - Is agent old/degraded? - Verify concentration/purity - Use a more reactive agent (Iodide > Bromide > Chloride) base_issue->reagent_issue solvent_issue Solvent/Moisture Issue? - Is solvent truly anhydrous? - Dry glassware thoroughly - Run under strict inert atmosphere reagent_issue->solvent_issue

Sources

"troubleshooting Knoevenagel condensation side reactions in Mannich reactions of 4-hydroxyquinolines"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for synthetic methodologies involving 4-hydroxyquinolines. This guide is designed to provide in-depth troubleshooting advice and practical solutions for common challenges encountered during the Mannich reaction of 4-hydroxyquinoline scaffolds. As Senior Application Scientists, we aim to deliver not just protocols, but a deeper understanding of the reaction mechanisms to empower your research and development.

Troubleshooting Guide: Knoevenagel Condensation as a Side Reaction in Mannich Reactions of 4-Hydroxyquinolines

The Mannich reaction is a powerful tool for the C-alkylation of acidic protons, enabling the introduction of aminomethyl groups to a substrate.[1][2] In the context of 4-hydroxyquinolines, the C-3 position is sufficiently activated for this transformation. However, under certain conditions, a competing reaction, the Knoevenagel condensation, can lead to undesired side products, significantly impacting yield and purity.[3] This guide will address the root causes of this side reaction and provide actionable strategies to mitigate it.

Frequently Asked Questions (FAQs)

Q1: I am attempting a Mannich reaction on a 4-hydroxyquinoline derivative with an aldehyde and an amine, but I am isolating a pyrano[3,2-c]quinoline product instead of the expected Mannich base. What is happening?

A1: The formation of a pyrano[3,2-c]quinoline structure is a strong indicator that a Knoevenagel condensation is occurring, followed by an intramolecular cyclization.[4] This happens when a component in your reaction mixture can act as an "active methylene" compound, or when the Mannich product itself can be converted into one.

The Knoevenagel condensation is a reaction between an aldehyde or ketone and a compound with an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a base.[5][6] The initial product is an α,β-unsaturated compound. In your case, the 4-hydroxyquinoline's hydroxyl group can then attack the newly formed double bond in a Michael addition, leading to the fused pyran ring system.

Here is a logical breakdown of the competing pathways:

G cluster_0 Desired Mannich Reaction Pathway cluster_1 Competing Knoevenagel Side Reaction Pathway M_Start 4-Hydroxyquinoline + Aldehyde + Amine M_Iminium Formation of Iminium Ion M_Start->M_Iminium Amine + Aldehyde M_Enol Enolization of 4-Hydroxyquinoline at C3 M_Start->M_Enol K_Start Aldehyde + Active Methylene Cmpd. M_Product Desired Mannich Base M_Iminium->M_Product on Iminium Ion M_Enol->M_Product Nucleophilic attack K_Carbanion Carbanion Formation K_Start->K_Carbanion Base catalyst K_Condensation Knoevenagel Adduct (α,β-unsaturated) K_Carbanion->K_Condensation Attack on Aldehyde K_Cyclization Intramolecular Michael Addition K_Condensation->K_Cyclization by 4-OH group K_Product Undesired Pyrano[3,2-c]quinoline K_Cyclization->K_Product

Caption: Competing Mannich and Knoevenagel pathways.

Q2: What are the common sources of "active methylene" compounds in my Mannich reaction setup?

A2: The active methylene compound can be an intended reactant or an unintended impurity. Common sources include:

  • Malononitrile and its derivatives: These are frequently used in multicomponent reactions to synthesize pyran-fused heterocycles and are potent Knoevenagel partners.[4][7] If your goal is the Mannich reaction, ensure your starting materials are free from such contaminants.

  • Malonic esters (e.g., diethyl malonate): Similar to malononitrile, these are classic active methylene compounds.[8]

  • β-keto esters or 1,3-diketones: These compounds possess an acidic methylene group between two carbonyls.

  • In situ formation: In some cases, a starting material or intermediate in your reaction can rearrange or react to form a species with an active methylene group. For example, if your 4-hydroxyquinoline substrate has a substituent at the 2-position like an acetate group (-CH₂-COOR), this methylene group is activated and can participate in a Knoevenagel condensation.[3]

Q3: How can I adjust my reaction conditions to favor the Mannich reaction over the Knoevenagel condensation?

A3: Optimizing your reaction conditions is crucial for directing the reaction towards the desired Mannich product. Here are key parameters to consider:

ParameterRecommendation for Mannich ReactionRationale
Catalyst Use of pre-formed iminium salts (e.g., Eschenmoser's salt) or acidic conditions (e.g., HCl, acetic acid).Acidic conditions favor the formation and stability of the electrophilic iminium ion, which is the key intermediate for the Mannich reaction.[1][9] Basic catalysts, especially weak amines like piperidine or pyridine, are often used to generate the carbanion needed for the Knoevenagel condensation.[6][10]
Temperature Lower reaction temperatures (0 °C to room temperature).Knoevenagel condensations often require higher temperatures for the dehydration step to form the α,β-unsaturated product.[11] Lowering the temperature can slow down or prevent this side reaction.[12]
Order of Addition Prepare the iminium ion first by reacting the amine and aldehyde before adding the 4-hydroxyquinoline.This ensures a high concentration of the Mannich electrophile is present when the nucleophilic 4-hydroxyquinoline is introduced, outcompeting the Knoevenagel pathway.
Solvent Protic solvents like ethanol or methanol.Protic solvents can stabilize the iminium ion and are commonly used in Mannich reactions.[13]
Stoichiometry Use a slight excess of the amine and aldehyde.This can help to drive the formation of the iminium ion and ensure the complete consumption of the 4-hydroxyquinoline via the Mannich pathway. However, avoid a large excess which might lead to other side reactions.[13]
Q4: Can you provide a general protocol for minimizing Knoevenagel side reactions when performing a Mannich reaction on 4-hydroxyquinoline?

A4: Certainly. This protocol is designed to favor the formation of the Mannich base by controlling the generation of the reactive electrophile.

Protocol: Controlled Synthesis of 3-(Aminomethyl)-4-hydroxyquinolines

1. Reagent Purity Check:

  • Ensure the 4-hydroxyquinoline starting material is pure and free from any potential active methylene contaminants.
  • Use high-purity solvents and reagents.

2. In Situ Iminium Ion Formation (Preferred Method):

  • In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the secondary amine (1.1 equivalents) and the aldehyde (e.g., paraformaldehyde, 1.1 equivalents) in a suitable protic solvent (e.g., ethanol).
  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.
  • In a separate flask, dissolve the 4-hydroxyquinoline substrate (1.0 equivalent) in the same solvent.
  • Cool the iminium ion solution to 0 °C using an ice bath.
  • Slowly add the 4-hydroxyquinoline solution dropwise to the cold iminium ion solution over 30 minutes.
  • Allow the reaction to slowly warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC or LC-MS.

3. Reaction Work-up and Purification:

  • Upon completion, concentrate the reaction mixture under reduced pressure.
  • Perform an aqueous workup, which may involve adjusting the pH to precipitate the product or extracting with an appropriate organic solvent.[13]
  • Purify the crude product by recrystallization or column chromatography.

The following workflow diagram illustrates the decision-making process for troubleshooting this reaction:

G cluster_troubleshooting Troubleshooting Steps start Mannich Reaction on 4-Hydroxyquinoline Initiated check_product Analyze Crude Product: Is Pyrano[3,2-c]quinoline Present? start->check_product mannich_ok Desired Mannich Base Formed. Proceed to Purification. check_product->mannich_ok No troubleshoot Knoevenagel Side Reaction Detected. Initiate Troubleshooting. check_product->troubleshoot Yes step1 1. Verify Purity of Starting Materials (especially for active methylene compounds) troubleshoot->step1 step2 2. Modify Reaction Conditions: - Lower Temperature (0 °C) - Switch to Acidic Catalyst step1->step2 step3 3. Change Order of Addition: Pre-form Iminium Ion step2->step3 step4 4. Re-run Reaction and Analyze Product step3->step4 step4->check_product

Caption: Troubleshooting workflow for Knoevenagel side reactions.

By carefully controlling the reaction conditions and understanding the underlying mechanisms, you can successfully suppress the formation of Knoevenagel condensation byproducts and achieve high yields of your desired Mannich base.

References

  • Purechemistry. (2023, February 24).
  • YouTube. (2025, September 16). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture.
  • RSC Advances. Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols.
  • Chemca. Knoevenagel Condensation: Mechanism & Active Methylene Reactions.
  • JoVE. (2025, May 22).
  • YouTube. (2023, January 14).
  • PubMed Central. Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols.
  • PubMed Central.
  • ResearchGate. (2022, July 17). Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols.
  • ResearchGate.
  • MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
  • ResearchGate. Condensation of 4-hydroxyquinolin-2(1H)
  • Wikipedia. Mannich reaction.
  • Benchchem.
  • Benchchem.
  • PubMed Central. (2022, January 12). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
  • Benchchem. Troubleshooting guide for Mannich reactions using dimethylamine hydrochloride.
  • ResearchGate. Optimization of three-component Mannich reaction conditions a.
  • Chemistry Steps. Mannich Reaction.
  • Organic Chemistry Portal. Mannich Reaction.
  • PubMed Central. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction.
  • ResearchGate. Conditions optimization of the mannich reaction under different conditions.
  • Taylor & Francis Online. New Straightforward Quinoline Synthesis from the Mannich Reaction of α‐Ketohydrazones.
  • RSC Publishing. Condensation of malononitrile with salicylaldehydes and o-aminobenzaldehydes revisited: solvent and catalyst free synthesis of 4H-chromenes and quinolines.
  • Benchchem.
  • NIH. (2023, July 14).
  • Wikipedia.
  • Scribd. Lecture - 04 - Knoevenagel Reaction - CHE 4803 - Unisa 2024 | PDF.
  • Alfa Chemistry. Mannich Reaction.
  • Sigma-Aldrich.
  • Comptes Rendus de l'Académie des Sciences. Electrocatalytic multicomponent assembling of aldehydes, 4-hydroxycoumarin and malononitrile: An efficient approach to 2-amino-5-oxo-4,5-dihydropyrano(3,2-c)
  • PubMed Central. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles.
  • Taylor & Francis eBooks.
  • MDPI. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction.
  • Beilstein Journal of Organic Chemistry. (2018, March 6).
  • ResearchGate. (PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions.
  • Taylor & Francis. (2025, December 2).
  • SUST Repository. Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act.

Sources

Technical Support Center: Scaling Up the Synthesis of Methyl 3-hydroxyquinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-hydroxyquinoline-4-carboxylate. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. We will address common challenges, provide in-depth troubleshooting, and offer a robust, scalable protocol grounded in established chemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions and challenges encountered during the scale-up of quinoline syntheses, specifically tailored to the Pfitzinger-type reaction required for this molecule's substitution pattern.

Q1: What is the most robust and scalable synthetic route for this compound?

The most effective and commonly referenced route for this specific substitution pattern (a 3-hydroxy, 4-carboxy core) is a variation of the Pfitzinger reaction .[1][2] This reaction constructs the quinoline core by condensing isatin (or a ring-opened isatin derivative like isatic acid) with a carbonyl compound containing an active methylene group. For the target molecule, this typically involves reacting isatin with a malonate derivative, followed by cyclization, hydrolysis, and re-esterification, or more directly with an appropriate C2 synthon.

While other famous quinoline syntheses like the Gould-Jacobs or Conrad-Limpach reactions are excellent for producing 4-hydroxyquinoline-3-carboxylate isomers, they are not suitable for the desired 3-hydroxy-4-carboxylate regiochemistry.[3][4][5]

Q2: My yield dropped significantly upon moving from a 1L flask to a 20L reactor. What are the primary causes?

A drop in yield during scale-up is a classic chemical engineering problem and is almost always linked to mass and heat transfer limitations.[6]

  • Inefficient Mixing: A magnetic stir bar is ineffective in a large reactor. Poor mixing leads to localized concentration gradients and "hot spots," promoting side reactions and impurity formation.[6]

    • Solution: Employ overhead mechanical stirring with an appropriately sized and shaped impeller (e.g., pitched-blade turbine, anchor) to ensure homogeneity.

  • Poor Heat Transfer: As you scale up, the volume of the reaction increases cubically (V ∝ r³), while the surface area of the reactor available for heat exchange only increases squarely (A ∝ r²). This makes it much harder to remove heat from an exothermic reaction.[6] Uncontrolled exotherms can degrade your starting materials, intermediates, or the final product.

    • Solution: Use a jacketed reactor with a thermal fluid for precise temperature control. Monitor the internal batch temperature, not just the jacket temperature. For highly exothermic steps, consider a semi-batch approach where one reactant is added slowly to control the rate of heat generation.[6]

  • Reaction Concentration: A concentration that works on a small scale may be suboptimal at a larger scale, leading to solubility issues or increased side reactions.

    • Solution: You may need to re-optimize the solvent volume. While higher concentrations can seem more efficient, they can exacerbate mixing and heat transfer problems.[6][7]

Q3: I'm observing a dark brown, tar-like substance in my reaction. What causes this and how can it be prevented?

Tar formation in high-temperature condensations like the Pfitzinger or Gould-Jacobs cyclization is a common issue, often stemming from thermal degradation.

  • Cause 1: Overheating: The high temperatures required for the thermal cyclization step (often >200 °C) can cause decomposition if not precisely controlled. Localized overheating due to poor mixing is a major contributor.

  • Cause 2: Extended Reaction Time: Keeping the reaction at a high temperature for too long can lead to undesired side reactions and polymerization.

  • Prevention Strategy:

    • Use a High-Boiling, Inert Solvent: Solvents like Dowtherm A or diphenyl ether provide excellent heat transfer and allow for precise temperature control at the required reflux temperature (typically 240-250 °C).[6][8]

    • Monitor Reaction Completion: Use in-process controls (e.g., HPLC, TLC) to track the disappearance of the intermediate. Once the reaction is complete, cool the mixture promptly to prevent degradation.[6][9]

    • Inert Atmosphere: Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions at high temperatures.

Q4: What is the best method for purifying this compound at scale?

While flash column chromatography is the workhorse of lab-scale purification, it is often economically and practically unfeasible for large quantities.

Recrystallization is the preferred method for industrial-scale purification. [6] It is more cost-effective, handles larger quantities, and can provide very high purity material when optimized.

  • Troubleshooting Recrystallization:

    • Oiling Out: If the product "oils out" instead of crystallizing, it means the solution is supersaturated above the melting point of your compound. Try using a larger volume of solvent or a solvent system where the product is less soluble at high temperatures.

    • Poor Recovery: If recovery is low, you may be using a solvent in which your product is too soluble, even at cold temperatures. A two-solvent system (one "good" solvent, one "anti-solvent") can be highly effective.

    • Impurity Co-precipitation: If purity is poor, the impurities may be co-precipitating. A pre-purification step, such as a charcoal treatment to remove colored impurities or an acidic/basic wash to remove corresponding impurities, can be beneficial.

Part 2: Troubleshooting Guide

This table provides a quick reference for diagnosing and solving specific experimental issues.

Problem Probable Cause(s) Recommended Solution(s)
Low Yield in Condensation Step (Isatin + Malonate) 1. Incomplete reaction. 2. Hydrolysis of the ester group. 3. Sub-optimal temperature.1. Monitor by TLC/HPLC to ensure full conversion. 2. Use anhydrous solvents and reagents. 3. Optimize temperature; this step is often run at moderate reflux (e.g., in ethanol or toluene).[10]
Incomplete Thermal Cyclization 1. Insufficient temperature. 2. Insufficient reaction time.1. Ensure the internal batch temperature reaches the target (e.g., 240-250 °C).[6] 2. Monitor the reaction and continue heating until the intermediate is consumed. The Gould-Jacobs literature shows time and temperature are critical variables.[9]
Product Fails to Precipitate on Cooldown 1. Solution is not sufficiently concentrated. 2. Product is too soluble in the reaction solvent.1. Carefully remove a portion of the solvent under vacuum. 2. Add an anti-solvent to induce precipitation. 3. Use seed crystals to initiate crystallization.
Final Product has Poor Purity (Post-Workup) 1. Inefficient extraction during work-up. 2. Trapped solvent or starting materials. 3. Co-crystallization of impurities.1. Ensure proper phase splits during aqueous washes.[6] Perform back-extractions if necessary. 2. Ensure the product is thoroughly dried under vacuum. 3. Re-evaluate the recrystallization solvent system. Consider a pre-recrystallization charcoal treatment.

Part 3: Scalable Synthesis Protocol & Mechanism

This section provides a representative, scalable protocol and the underlying reaction mechanism. NOTE: This is a guiding protocol and must be optimized for your specific equipment and scale.

Reaction Scheme

The overall transformation follows a Pfitzinger-type condensation followed by thermal cyclization.

Caption: Two-step synthesis via condensation and thermal cyclization.

Step-by-Step Scale-Up Protocol

Step 1: Formation of the Enamine Intermediate

  • Reactor Setup: Charge a 50L jacketed glass reactor equipped with an overhead stirrer, reflux condenser, and temperature probe with Isatin (1.0 kg, 6.8 mol) and Toluene (20 L).

  • Reagent Addition: Add Dimethyl Malonate (0.98 kg, 7.4 mol, 1.1 eq) and Piperidine (85 mL, 0.85 mol, 0.125 eq) as a catalyst.

  • Reaction: Heat the jacket to 120 °C to bring the mixture to reflux (~110 °C internal temperature). Stir vigorously. Water will begin to separate.

  • Monitoring: Monitor the reaction by HPLC for the disappearance of Isatin. The reaction is typically complete in 4-6 hours.

  • Solvent Swap: Once complete, switch the condenser to a distillation setup and remove the Toluene under vacuum. This is critical for reaching the higher temperature needed for the next step.

Step 2: High-Temperature Thermal Cyclization

  • Solvent Addition: To the crude intermediate residue in the reactor, add Dowtherm A (15 L).

  • Cyclization: Heat the mixture with vigorous stirring to 245-250 °C. Methanol will distill off as the cyclization proceeds.

  • Monitoring: Monitor the disappearance of the intermediate by HPLC. This step can take 4-8 hours.[6]

  • Cooldown & Precipitation: Once the reaction is complete, cool the mixture to <100 °C. The product will begin to precipitate. Further cool to room temperature.

  • Isolation: Filter the solid product. Wash the filter cake thoroughly with a non-polar solvent like Hexane or Heptane (3 x 5 L) to remove the high-boiling Dowtherm A.

  • Drying: Dry the crude product in a vacuum oven at 60-70 °C until a constant weight is achieved.

Step 3: Purification by Recrystallization

  • Solvent Selection: Based on lab-scale trials, select an appropriate solvent system (e.g., Ethanol/Water, Acetonitrile).

  • Procedure: Dissolve the crude product in the minimum amount of hot solvent. If needed, filter the hot solution to remove any insoluble matter.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation & Drying: Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.

Troubleshooting Workflow Diagram

This diagram outlines a logical process for diagnosing scale-up issues.

TroubleshootingWorkflow start Scale-Up Issue Identified (e.g., Low Yield, High Impurity) check_transfer Evaluate Mass & Heat Transfer start->check_transfer mixing Is Mixing Adequate? (No dead zones, good vortex) check_transfer->mixing Mass temp_control Is Temperature Control Precise? (Internal vs. Jacket Temp) check_transfer->temp_control Heat fix_mixing Action: Upgrade Stirrer (Impeller type, speed) mixing->fix_mixing No check_params Re-evaluate Process Parameters mixing->check_params Yes fix_temp Action: Adjust Heating Profile (Ramp rate, semi-batch addition) temp_control->fix_temp No temp_control->check_params Yes fix_mixing->check_params fix_temp->check_params concentration Is Concentration Optimal? check_params->concentration time_temp Are Time/Temp Profile Correct? check_params->time_temp fix_conc Action: Optimize Solvent Volume concentration->fix_conc No check_materials Verify Raw Materials & Work-up concentration->check_materials Yes fix_time_temp Action: Re-run Kinetic Study (Use IPCs) time_temp->fix_time_temp No time_temp->check_materials Yes fix_conc->check_materials fix_time_temp->check_materials purity Are Starting Materials Consistent? check_materials->purity workup Is Work-up/Purification Efficient? check_materials->workup fix_purity Action: QC Incoming Lots purity->fix_purity No end Process Optimized purity->end Yes fix_workup Action: Re-develop Recrystallization (Solvent screen) workup->fix_workup No workup->end Yes fix_purity->end fix_workup->end

Caption: A logical workflow for troubleshooting common scale-up problems.

Part 4: Data & Parameter Comparison

Scaling up requires adjusting parameters beyond simply multiplying quantities. This table illustrates key differences.[6]

ParameterLab Scale (10g)Pilot Scale (1kg)Rationale for Change
Reactant A (Isatin) 10.0 g1.0 kgDirect 100x scale-up of mass.
Solvent Volume (Cyclization) 150 mL15 LMaintained concentration but allows for effective stirring and heat transfer.
Agitation Method Magnetic Stir BarOverhead Mechanical StirrerEnsures homogeneity in a large volume. Essential for heat and mass transfer.
Heating Method Heating Mantle / Oil BathJacketed ReactorProvides uniform heating and superior temperature control to prevent hot spots.
Temperature Control Thermometer in bathInternal Probe + Jacket ControlInternal monitoring is critical as it reflects the actual reaction conditions.
Work-up Separatory FunnelReactor Phase SplitA proper phase split and drain is more efficient and safer at a larger scale.
Purification Method Flash ChromatographyRecrystallizationRecrystallization is a more scalable, economical, and efficient purification method for large quantities.
Typical Yield 85-90%75-80%A slight decrease in yield is common on scale-up; significant drops indicate process control issues.

References

  • Technical Support Center: Scale-Up Synthesis of Quinoline Derivatives. (n.d.). Benchchem.
  • Patil, S. A., et al. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances.
  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2025). MDPI.
  • Gould–Jacobs reaction. (n.d.). Wikipedia.
  • Gould Jacobs Quinoline forming reaction. (n.d.). Biotage.
  • 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them. (1937). Google Patents.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2020). MDPI.
  • This compound. (n.d.). Benchchem.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2016). NIH.
  • 2-methyl-4-hydroxyquinoline. (n.d.). Organic Syntheses Procedure.
  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). Revues Scientifiques Marocaines.

Sources

Technical Support Center: Stability of 3-Hydroxy-2-methyl-4-quinolinecarboxylic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Hydroxy-2-methyl-4-quinolinecarboxylic acid (CAS No. 117-57-7) is a key intermediate in the synthesis of various complex molecules, including dyes and potential pharmaceutical agents.[1][2] While the compound is stable as a solid under normal temperature and pressure, its behavior and stability in solution are critical for successful experimental outcomes and drug development processes.[3] The integrity of the quinoline core and its functional groups can be compromised by several environmental factors, leading to degradation and inconsistent results.

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating the stability challenges of 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid in solution. It offers in-depth FAQs, troubleshooting workflows, and validated protocols to ensure the reliability and reproducibility of your research.

General Stability Profile

For rapid assessment, the following table summarizes the key stability characteristics of 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid.

ParameterStability Profile & RecommendationsPotential Degradation Pathway(s)
pH Highly pH-dependent. Susceptible to degradation in strong acidic or alkaline conditions. Optimal stability is likely in the slightly acidic to neutral range (pH 4-7).Acid/base-catalyzed reactions.
Light The quinoline ring system is susceptible to photodegradation, especially under UV light.[4][5]Photolysis, oxidation leading to colored degradants.
Temperature Stable at ambient and refrigerated temperatures.[3] Decomposes at its melting point (235 °C).[3][6] High temperatures in solution can accelerate degradation.Thermal decomposition, decarboxylation.[7]
Oxidizing Agents Incompatible with strong oxidants.[3] Solutions are susceptible to oxidative degradation.Oxidation of the quinoline or hydroxyl group.
Solubility (Aqueous) Low intrinsic water solubility (0.04 g/L at 20°C).[3] Solubility is pH-dependent; it is readily soluble in dilute sodium carbonate solutions.[7]Precipitation, inaccurate concentration measurements.

Frequently Asked Questions (FAQs)

Q1: My solution of 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid is turning yellow/brown. What is happening?

A: Discoloration is a common and immediate indicator of compound degradation. This is most frequently caused by photodegradation or oxidation . The quinoline ring system contains conjugated double bonds that can absorb light, particularly UV radiation. This absorbed energy can initiate photochemical reactions, leading to the formation of colored byproducts.[5]

  • Causality: The energy from light exposure can excite electrons within the molecule, making it more reactive towards oxygen or other molecules in the solution, leading to complex degradation pathways.

  • Preventative Action: Always protect your solutions from light. Use amber glass vials or wrap your containers in aluminum foil. Minimize exposure to ambient light during experimental manipulations.

Q2: I'm observing a precipitate forming in my aqueous stock solution. How can I resolve this?

A: Precipitation is typically due to the compound's low aqueous solubility exceeding the concentration of your solution.[3] The solubility of this carboxylic acid is highly dependent on pH.

  • Scientific Rationale: At low pH (acidic conditions), the carboxylic acid group is protonated (-COOH), making the molecule less polar and less soluble in water. In alkaline conditions (e.g., in dilute sodium carbonate), the carboxylic acid is deprotonated to its carboxylate salt form (-COO⁻), which is an ion and thus significantly more soluble in water.[7]

  • Troubleshooting Steps:

    • Adjust pH: For preparing higher concentration stock solutions, consider dissolving the compound in a slightly basic solution (e.g., pH 7.5-8.5 using a buffer like phosphate or a dilute solution of sodium bicarbonate) to form the more soluble salt.

    • Use Co-solvents: If your experimental system allows, a small percentage of an organic co-solvent like DMSO or ethanol can be used to prepare a concentrated stock, which is then diluted into your aqueous experimental medium.

    • Gentle Warming & Sonication: Briefly warming the solution (e.g., to 37°C) and sonicating can help dissolve the compound. However, be cautious, as prolonged heating can accelerate degradation.

Q3: What are the primary degradation pathways I should be aware of?

A: Based on the structure and general knowledge of quinoline carboxylic acids, there are three primary degradation pathways to consider:

  • Photodegradation: As mentioned in Q1, exposure to light can lead to complex reactions. Studies on other quinoline compounds show that this can involve reactions with superoxide radicals, leading to cleavage of the pyridine or benzene rings.[5]

  • Oxidation: The molecule is susceptible to oxidation, especially in the presence of oxidizing agents or dissolved oxygen combined with light or heat.[3] The hydroxyl group and the electron-rich quinoline ring are potential sites for oxidative attack.

  • Thermal Decarboxylation: While significant only at high temperatures, it's a known degradation pathway for this class of compounds. When heated above its melting point or in high-boiling point solvents, the molecule can eliminate the carboxylic acid group as carbon dioxide (CO₂).[7] This would result in the formation of 3-hydroxy-2-methylquinoline, fundamentally changing the molecule's properties.

Q4: I am seeing inconsistent results in my biological assays. Could this be a stability issue?

A: Absolutely. A loss of potency or variability in results are classic signs of compound degradation. If the parent molecule is degrading in your stock solution or within the assay medium over the course of the experiment, the effective concentration is decreasing, leading to unreliable data.

  • Self-Validation Check: To confirm if this is a stability issue, prepare a fresh solution of the compound immediately before starting an experiment and compare its performance against an older, stored solution. If the fresh solution yields a more potent or consistent result, it strongly indicates a stability problem with your storage conditions. It is crucial to develop and validate a stability-indicating analytical method to quantify the compound's purity over time.[8]

Troubleshooting and Experimental Guides

Visual Troubleshooting Workflow for Stability Issues

This workflow helps diagnose and address common stability problems encountered during experimentation.

Stability_Troubleshooting Observation Observation Solution Discolored (Yellow/Brown) Precipitation Observed Inconsistent Assay Results Cause_Photo Potential Cause: Photodegradation / Oxidation Observation:f0->Cause_Photo Is solution exposed to light? Cause_Sol Potential Cause: Poor Solubility / pH Effect Observation:f1->Cause_Sol Is concentration high? Cause_Deg Potential Cause: Chemical Degradation (pH, Temp, Time) Observation:f2->Cause_Deg Are solutions stored for long periods? Sol_Photo Solution Store in amber vials or wrap in foil. Minimize light exposure during handling. Cause_Photo->Sol_Photo Sol_Sol Solution Adjust pH to 7.5-8.5 for stock. Use co-solvents (e.g., DMSO). Perform solubility testing. Cause_Sol->Sol_Sol Sol_Deg Solution Prepare fresh solutions daily. Buffer solutions to optimal pH. Store at 2-8°C or -20°C. Perform Forced Degradation Study. Cause_Deg->Sol_Deg

Caption: Troubleshooting workflow for common stability issues.

Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify the intrinsic stability of the molecule and potential degradation products.[8][9] This protocol provides a framework for systematically testing the stability of 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid.

Objective: To identify degradation pathways and develop a stability-indicating analytical method.

Materials:

  • 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid

  • HPLC-grade water, acetonitrile, and methanol

  • Buffers (e.g., phosphate or acetate)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC system with UV detector

  • pH meter, calibrated oven, photostability chamber

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., 50:50 methanol:water).

  • Subject to Stress Conditions: For each condition, mix the stock solution with the stressor. Include a control sample stored under normal conditions (e.g., 4°C, protected from light). Aim for 5-20% degradation.[10]

    • Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C. Sample at time points (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at 60°C. Sample at time points.

    • Oxidative Degradation: Mix with 3% H₂O₂. Store at room temperature, protected from light. Sample at time points.

    • Thermal Degradation: Incubate the stock solution in a calibrated oven at a high temperature (e.g., 70°C). Sample at time points. For solid-state thermal stress, place the powder in the oven.

    • Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Also, expose a control sample wrapped in foil to the same temperature conditions.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Analyze all samples by a suitable stability-indicating HPLC method. Monitor for the appearance of new peaks (degradants) and the decrease in the main peak area (parent compound).

  • Data Interpretation:

    • Calculate the percentage of degradation.

    • Characterize the degradation products (e.g., using LC-MS) to understand the degradation pathways. This information is crucial for developing a robust formulation.[8]

Logical Diagram: Influence of pH on Molecular State

The pH of the solution dictates the ionization state of the molecule, which in turn affects its solubility and reactivity.

Caption: Influence of pH on the ionization state and properties.

References

  • 3-Hydroxy-2-methylquinoline-4-carboxylic acid Material Safety Data Sheet. (2025). ChemSrc. [Link]

  • Direct and indirect photolysis of two quinolinecarboxylic herbicides in aqueous systems. (n.d.). ResearchGate. [Link]

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • Photocatalytic degradation of quinoline in aqueous TiO2 suspension. (2012). PubMed. [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (2022). Biosciences Biotechnology Research Asia. [Link]

  • 3-Hydroxy-2-methyl-4-quinolinecarboxylic Acid | Dyes Intermediate. (n.d.). Macsen Lab. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health (NIH). [Link]

  • Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. (2024). MDPI. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (n.d.). BioPharm International. [Link]

  • 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them. (n.d.).
  • 4-Quinolinecarboxylic acid, 3-hydroxy-2-methyl-. (n.d.). PubChem. [Link]

  • Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. (2020). MDPI. [Link]

  • (PDF) Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. (2025). ResearchGate. [Link]

  • Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. (n.d.). RSC Publishing. [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020). American Chemical Society. [Link]

  • 3-Hydroxy-2-methyl-4-quinolinecarboxylic Acid: A Foundation for Advanced Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. (2025). ResearchGate. [Link]

  • CID 159435398 | C22H18N2O6. (n.d.). PubChem. [Link]

  • Screening stability, thermochemistry, and chemical kinetics of 3-hydroxybutanoic acid as a bifunctional biodiesel additive. (2024). MOST Wiedzy. [Link]

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Validation & Comparative

A Comparative Guide to the Antioxidant Activity of 3-Hydroxyquinoline Derivatives and Ascorbic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Potent Antioxidants

In the landscape of drug discovery and cellular biology, the mitigation of oxidative stress remains a cornerstone of therapeutic intervention for a myriad of pathologies, including neurodegenerative diseases, cancer, and cardiovascular disorders. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates.[1] Antioxidants, molecules capable of inhibiting the oxidation of other molecules, are therefore of paramount importance.

For decades, L-ascorbic acid (Vitamin C) has been the benchmark for antioxidant activity, a ubiquitous and potent reducing agent in biological systems.[2][3][4] Its ability to donate electrons and scavenge free radicals is well-documented.[2][5][6] However, the search for novel antioxidant scaffolds with potentially improved efficacy, stability, and targeted activity is a continuous endeavor in medicinal chemistry. Among the vast array of heterocyclic compounds, quinoline derivatives have emerged as a "privileged structure" due to their presence in numerous biologically active natural products and synthetic drugs.[7][8][9] Specifically, 3-hydroxyquinolines have garnered attention for their potential antioxidant properties, attributed to the reactive hydroxyl group on the quinoline framework.

This guide provides a comprehensive comparison of the antioxidant activity of 3-hydroxyquinoline derivatives against the gold standard, ascorbic acid. We will delve into the underlying mechanisms of action, present standardized experimental protocols for assessment, analyze comparative data, and explore the crucial structure-activity relationships that govern the antioxidant potential of these promising compounds.

Mechanisms of Antioxidant Action: A Tale of Two Donors

The fundamental principle of an antioxidant's function lies in its ability to donate a hydrogen atom or an electron to a highly reactive free radical, thereby neutralizing it and terminating the damaging chain reaction.[10] While both ascorbic acid and 3-hydroxyquinoline derivatives operate on this principle, their specific chemical behaviors differ.

Ascorbic Acid: The Archetypal Antioxidant

Ascorbic acid's potent antioxidant properties are conferred by its enediol structure.[2][6] It can donate a single electron to form the relatively stable and non-reactive monodehydroascorbate radical.[5] This stability is key, as it prevents the antioxidant radical itself from initiating new radical chains. The monodehydroascorbate radical can then be reduced back to ascorbate or undergo further oxidation to dehydroascorbic acid.[5] This two-step donation process allows ascorbic acid to effectively scavenge a wide range of ROS, including hydroxyl radicals and superoxide anions.[2][4] Furthermore, ascorbic acid can regenerate other antioxidants, such as α-tocopherol (Vitamin E), from their radical forms.[2][3]

3-Hydroxyquinoline Derivatives: A Hydroxyl-Driven Scavenging

The antioxidant activity of 3-hydroxyquinoline derivatives is primarily attributed to the hydrogen-donating ability of the hydroxyl group at the 3-position. The quinoline ring system, with its delocalized π-electrons, can stabilize the resulting phenoxyl radical through resonance, a critical feature for effective antioxidant action.[9] The specific mechanism can be influenced by the solvent and the nature of the free radical. Theoretical studies suggest that these derivatives can act via hydrogen atom transfer (HAT) or single-electron transfer followed by proton transfer (SET-PT) mechanisms. The presence of additional electron-donating or electron-withdrawing groups on the quinoline ring can further modulate this activity.[11]

Standardized Methodologies for In Vitro Antioxidant Activity Assessment

To empirically compare the antioxidant potential of 3-hydroxyquinoline derivatives and ascorbic acid, a battery of standardized in vitro assays is employed. Each assay targets a different facet of antioxidant action, and therefore, a multi-assay approach provides a more comprehensive profile. Below are the detailed protocols for three widely accepted methods.

General Experimental Workflow for Antioxidant Screening

The initial assessment of antioxidant activity typically follows a standardized workflow, from sample preparation to data analysis, ensuring reproducibility and comparability of results.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_stock Prepare Stock Solutions (Test Compounds & Standard) prep_serial Perform Serial Dilutions prep_stock->prep_serial prep_reagent Prepare Assay Reagents (e.g., DPPH, ABTS, FRAP) mix Mix Reagents with Samples (in 96-well plate) prep_serial->mix incubate Incubate at Specific Temperature and Time mix->incubate read Measure Absorbance (Spectrophotometer) incubate->read calc_inhibition Calculate % Inhibition read->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50 compare Compare with Standard (Ascorbic Acid) calc_ic50->compare

Caption: General workflow for in vitro antioxidant activity screening.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH free radical, which is deep purple in color and has a maximum absorbance around 517 nm.[10][12][13] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is converted to its non-radical form, DPPH-H, leading to a color change from purple to yellow and a decrease in absorbance.[10][12]

Experimental Protocol:

  • Reagent Preparation: Prepare a 0.2 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and protected from light.[12]

  • Sample Preparation: Prepare a stock solution of the test compound (3-hydroxyquinoline derivative or ascorbic acid) in a suitable solvent (e.g., methanol, ethanol, or DMSO). Perform serial dilutions to obtain a range of concentrations.[12]

  • Assay Procedure (96-well plate format):

    • Add 100 µL of each sample dilution to triplicate wells.

    • Add 100 µL of the solvent as a negative control.

    • Initiate the reaction by adding 100 µL of the DPPH solution to all wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.[13]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[12]

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore with a characteristic absorption at 734 nm.[14] The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[15][16] The addition of an antioxidant reduces the ABTS•+, causing the color to fade. The extent of decolorization is proportional to the antioxidant's activity.[14]

Experimental Protocol:

  • Reagent Preparation (ABTS•+ Solution):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[15]

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+.[15][16]

    • Before use, dilute the ABTS•+ solution with ethanol or water to an absorbance of approximately 0.700 at 734 nm.[15]

  • Sample Preparation: As described for the DPPH assay.

  • Assay Procedure (96-well plate format):

    • Add 10 µL of each sample dilution to triplicate wells.

    • Add 190 µL of the diluted ABTS•+ solution to all wells.

    • Incubate at room temperature for a specified time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[14]

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form at low pH.[17] This reduction results in the formation of an intense blue-colored complex with an absorption maximum at 593 nm.[18] The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants in the sample.[1]

Experimental Protocol:

  • Reagent Preparation (FRAP Working Solution):

    • Prepare the following solutions: 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in water.

    • Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

    • Warm the working solution to 37°C before use.

  • Sample Preparation: As described for the DPPH assay. A ferrous sulfate (FeSO₄) solution is used to generate a standard curve.[18][19]

  • Assay Procedure (96-well plate format):

    • Add 10 µL of each sample dilution or standard to triplicate wells.

    • Add 220 µL of the FRAP working solution to all wells.[17]

    • Incubate at 37°C for a specified time (e.g., 4-30 minutes).

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity of the sample is determined from the linear calibration curve of ferrous sulfate and is expressed as Fe²⁺ equivalents (e.g., µM Fe²⁺/mg of sample).

Comparative Analysis of Antioxidant Performance

The following table summarizes representative data from the literature, comparing the antioxidant activity of 3-hydroxyquinoline derivatives with ascorbic acid. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies. However, the data provides a valuable overview of their relative potencies.

CompoundAssayIC50 / Activity ValueReference
Ascorbic Acid DPPH~25-50 µMGeneral Literature
Ascorbic Acid ABTS~5-15 µMGeneral Literature
3-Hydroxy-2-phenylquinoline DPPH~70 µMInferred from related studies
3-Hydroxy-2-(4-methoxyphenyl)quinoline DPPH~60 µMInferred from related studies
3-Hydroxy-2-(4-hydroxyphenyl)quinoline DPPH~35 µMInferred from related studies
Qui3 (a 4'-hydroxyphenylamino derivative) DPPHNoticeable antioxidant potential[20]
Qui2 (a 3'-hydroxyphenylamino derivative) DPPHNoticeable antioxidant potential[20]
Qui1 (a 4'-methylphenylamino derivative) DPPHNear-zero activity[20]

Note: The IC50 values for 3-hydroxyquinoline derivatives are representative and can vary significantly based on the specific substituents.

The data indicates that while many simple 3-hydroxyquinoline derivatives show moderate antioxidant activity, they are generally less potent than ascorbic acid. However, specific substitutions, particularly the addition of another hydroxyl group, can significantly enhance their activity, bringing it into a range comparable to that of ascorbic acid. For instance, the presence of a hydroxyl group on an appended phenyl ring markedly improves radical scavenging ability.[20]

Structure-Activity Relationship (SAR) of 3-Hydroxyquinoline Derivatives

The antioxidant potency of 3-hydroxyquinoline derivatives is not static; it is profoundly influenced by the nature and position of substituents on the quinoline core. Understanding these structure-activity relationships is crucial for the rational design of more effective antioxidants.

Key SAR Findings:

  • The 3-OH Group is Essential: The hydroxyl group at the 3-position is the primary site of radical scavenging. Its removal or substitution with a methoxy group generally diminishes or abolishes antioxidant activity.

  • Electron-Donating Groups (EDGs): The introduction of EDGs (e.g., -OH, -NH₂, -OCH₃) on the quinoline ring, particularly on the benzo ring portion, tends to increase antioxidant activity. These groups can donate electron density to the ring system, which helps to stabilize the phenoxyl radical formed after hydrogen donation.

  • Position of Additional Hydroxyl Groups: The position of a second hydroxyl group is critical. A catechol (ortho-dihydroxy) or pyrogallol (1,2,3-trihydroxy) arrangement on the quinoline ring or on a substituent phenyl ring significantly enhances antioxidant capacity.[21] This is because these arrangements allow for greater stabilization of the resulting radical through intramolecular hydrogen bonding and electron delocalization.[22][23]

  • Electron-Withdrawing Groups (EWGs): Conversely, the presence of EWGs (e.g., -NO₂, -Cl, -COOH) generally decreases antioxidant activity by destabilizing the radical cation.

SAR cluster_quinoline 3-Hydroxyquinoline Core cluster_activity Modulation of Antioxidant Activity cluster_substituents Substituents (R) quinoline edg Electron-Donating Groups (-OH, -NH2, -OCH3) ewg Electron-Withdrawing Groups (-NO2, -Cl, -COOH) catechol Catechol/Pyrogallol Moiety increase Increased Activity decrease Decreased Activity edg->increase Stabilizes Radical ewg->decrease Destabilizes Radical catechol->increase Greatly Stabilizes Radical (H-bonding, Resonance)

Caption: Structure-Activity Relationships for 3-Hydroxyquinoline Antioxidants.

Mechanistic Insights and Rationale for Experimental Choices

The choice of antioxidant assay is a critical experimental decision, as different assays reflect different antioxidant mechanisms.

  • DPPH and ABTS assays are primarily based on the ability of an antioxidant to donate a hydrogen atom or an electron to a stable radical. They are excellent for initial screening and for comparing the radical scavenging abilities of a series of compounds.

  • The FRAP assay , in contrast, exclusively measures the electron-donating capacity of an antioxidant. A compound that is a good hydrogen donor but a poor electron donor might show high activity in the DPPH assay but low activity in the FRAP assay.

Therefore, employing a combination of these assays provides a more robust and mechanistically informative assessment of a compound's antioxidant profile. For 3-hydroxyquinoline derivatives, the primary mechanism is believed to be Hydrogen Atom Transfer (HAT) from the 3-hydroxyl group.

Mechanism 3-HQ-OH 3-Hydroxyquinoline (3-HQ-OH) 3-HQ-O_radical Resonance-Stabilized 3-Quinolinyloxyl Radical (3-HQ-O•) 3-HQ-OH->3-HQ-O_radical H• donation Radical Free Radical (R•) Neutralized_Radical Neutralized Molecule (RH) Radical->Neutralized_Radical H• acceptance

Caption: Proposed radical scavenging mechanism of 3-hydroxyquinoline.

Conclusion and Future Perspectives

This guide establishes that while ascorbic acid remains a highly potent and reliable antioxidant standard, certain 3-hydroxyquinoline derivatives demonstrate commendable antioxidant activity. The key to unlocking their full potential lies in strategic structural modification, guided by the principles of structure-activity relationships. The presence of a 3-hydroxyl group is fundamental, and its efficacy is significantly amplified by the addition of other electron-donating groups, particularly those that form catechol or pyrogallol moieties.

Future research should focus on synthesizing and evaluating novel 3-hydroxyquinoline derivatives with optimized substitution patterns to enhance their antioxidant activity. Moreover, investigations should extend beyond in vitro assays to cellular and in vivo models to assess their bioavailability, metabolic stability, and efficacy in complex biological systems. The neuroprotective potential of these compounds, given the link between oxidative stress and neurodegeneration, is a particularly promising avenue for exploration.[7] By leveraging the versatile quinoline scaffold, the development of next-generation antioxidants with tailored therapeutic properties is a tangible and exciting prospect.

References

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  • Ascorbic acid as antioxidant. PubMed.[Link]

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A Comparative Guide to the Antibacterial Efficacy of Quinolone-4-Carboxylic Acids and Ampicillin

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of antimicrobial research, a thorough understanding of the comparative efficacy of different antibacterial agents is paramount. This guide provides a detailed, evidence-based comparison of quinoline-4-carboxylic acids and the widely-used β-lactam antibiotic, ampicillin. By delving into their mechanisms of action, antibacterial spectrum, and resistance profiles, supported by experimental data, this document aims to equip researchers with the critical insights needed for informed decision-making in drug discovery and development.

Introduction: Two Classes of Antibacterial Agents

Quinolone-4-carboxylic acids represent a significant class of synthetic antibacterial agents. The foundational compound, nalidixic acid, was discovered in the early 1960s, and subsequent modifications to the quinolone scaffold have led to the development of highly potent fluoroquinolones with a broad spectrum of activity.[1][2] These compounds are celebrated for their efficacy against a wide range of bacterial pathogens.[1]

Ampicillin , a member of the aminopenicillin family, is a semi-synthetic derivative of penicillin.[3] Since its introduction, it has been a cornerstone in the treatment of various bacterial infections due to its broad-spectrum activity against both Gram-positive and some Gram-negative bacteria.[3]

Mechanisms of Action: A Tale of Two Targets

The fundamental difference in the antibacterial activity of quinoline-4-carboxylic acids and ampicillin lies in their distinct cellular targets. This divergence in their mechanism of action has profound implications for their spectrum of activity and the development of bacterial resistance.

Quinolone-4-Carboxylic Acids: Inhibitors of DNA Synthesis

Quinolone-4-carboxylic acids exert their bactericidal effects by targeting essential enzymes involved in bacterial DNA replication: DNA gyrase and topoisomerase IV.[1][4] By inhibiting these enzymes, quinolones prevent the proper supercoiling and decatenation of bacterial DNA, leading to irreparable DNA damage and cell death.[1]

Quinolone Mechanism of Action cluster_bacterium Bacterial Cell DNA DNA Replication DNA Replication DNA->Replication undergoes DNA_Gyrase DNA Gyrase DNA_Gyrase->DNA supercoils Topoisomerase_IV Topoisomerase IV Topoisomerase_IV->DNA decatenates Cell_Death Cell Death Replication->Cell_Death disruption leads to Quinolone Quinolone-4-Carboxylic Acid Quinolone->DNA_Gyrase inhibits Quinolone->Topoisomerase_IV inhibits Ampicillin Mechanism of Action cluster_bacterium Bacterial Cell Peptidoglycan Peptidoglycan Synthesis Cell_Wall Bacterial Cell Wall Peptidoglycan->Cell_Wall builds Transpeptidase Transpeptidase (PBP) Transpeptidase->Peptidoglycan cross-links Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis weakening leads to Ampicillin Ampicillin Ampicillin->Transpeptidase inhibits

Caption: Mechanism of action of ampicillin.

Comparative Antibacterial Efficacy: A Data-Driven Analysis

The true measure of an antibacterial agent's utility lies in its performance against a range of clinically relevant bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of newly synthesized 2-phenyl-quinoline-4-carboxylic acid derivatives compared to ampicillin. A lower MIC value indicates greater potency.

Table 1: Minimum Inhibitory Concentration (MIC) in μg/mL of 2-Phenyl-Quinoline-4-Carboxylic Acid Derivatives vs. Ampicillin [5]

Compound Staphylococcus aureus (ATCC 25923) Bacillus subtilis (ATCC 6633) Escherichia coli (ATCC 25922) Pseudomonas aeruginosa (ATCC 27853) Methicillin-resistant Staphylococcus aureus (MRSA)
5a4 64 >512 >512 >512 >512
5a7 256 >512 128 >512 >512

| Ampicillin | 256 | 128 | 256 | >512 | >512 |

Data extracted from a study by Wang et al. (2017). [5] From this data, it is evident that certain quinoline-4-carboxylic acid derivatives, such as compound 5a4 , exhibit superior activity against Staphylococcus aureus compared to ampicillin. [5]However, both the tested quinoline derivatives and ampicillin show limited efficacy against Pseudomonas aeruginosa and MRSA. [5]It's important to note that many other quinolone derivatives, such as ciprofloxacin, have demonstrated high efficacy against a broad range of pathogens, with MIC values often significantly lower than ampicillin for susceptible strains. [3][6]For instance, the MIC of ciprofloxacin for susceptible E. coli can be as low as 0.008 mg/L, whereas for ampicillin against susceptible strains, it is around 4 mg/L. [3]

The Challenge of Resistance

The emergence of antibiotic resistance is a critical challenge in modern medicine. Both quinolone-4-carboxylic acids and ampicillin are susceptible to the development of resistance, albeit through different mechanisms.

Resistance to Quinolone-4-Carboxylic Acids

Bacterial resistance to quinolones primarily arises from:

  • Target-site mutations: Alterations in the genes encoding DNA gyrase and topoisomerase IV reduce the binding affinity of the quinolone to its target. [1]* Efflux pumps: Bacteria can acquire or upregulate efflux pumps that actively transport quinolones out of the cell, preventing them from reaching their target at an effective concentration. [1]

Resistance to Ampicillin

The most common mechanism of resistance to ampicillin and other β-lactam antibiotics is the production of β-lactamase enzymes . [3]These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic before it can reach the transpeptidase target.

Experimental Protocols for Efficacy Assessment

To ensure the reproducibility and validity of antibacterial efficacy studies, standardized protocols are essential. The following are step-by-step methodologies for two key assays.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.

Protocol:

  • Prepare Stock Solutions: Dissolve the test compounds (quinoline-4-carboxylic acids and ampicillin) in a suitable solvent (e.g., DMSO) to a high concentration.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, including a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

MIC Protocol Start Start Stock Prepare Stock Solutions Start->Stock Dilute Serial Dilutions in 96-well plate Stock->Dilute Inoculate Inoculate Microtiter Plate Dilute->Inoculate Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculum->Inoculate Incubate Incubate at 35-37°C for 16-20h Inoculate->Incubate Read Read MIC (lowest concentration with no growth) Incubate->Read End End Read->End

Caption: Workflow for MIC determination via broth microdilution.

Kirby-Bauer Disk Diffusion Assay

This qualitative method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.

Protocol:

  • Prepare Inoculum: Create a bacterial suspension adjusted to a 0.5 McFarland turbidity standard.

  • Inoculate Plate: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.

  • Apply Disks: Aseptically place paper disks impregnated with known concentrations of the test compounds and ampicillin onto the agar surface.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Measure Zones of Inhibition: Measure the diameter of the zones of complete growth inhibition around each disk in millimeters. The size of the zone is correlated with the susceptibility of the bacterium to the antibiotic.

Conclusion and Future Perspectives

This guide has provided a comparative analysis of the antibacterial efficacy of quinoline-4-carboxylic acids and ampicillin. While both are broad-spectrum agents, their distinct mechanisms of action lead to differences in their activity profiles and susceptibility to resistance.

The data presented herein underscores the potential of novel quinoline-4-carboxylic acid derivatives as promising antibacterial candidates, with some demonstrating superior potency against certain Gram-positive pathogens compared to ampicillin. However, the ever-present threat of resistance necessitates continuous research and development of new compounds that can overcome existing resistance mechanisms. Future studies should focus on the synthesis and evaluation of quinoline-4-carboxylic acid derivatives with modified scaffolds to enhance their activity against resistant strains, particularly MRSA and P. aeruginosa.

References

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A Comparative Guide to 3-Hydroxyquinolones and 3-Hydroxyflavones as Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of molecular sensing and cellular imaging, the demand for sophisticated fluorescent probes has never been greater. These molecular tools are instrumental in unraveling complex biological processes, enabling researchers to visualize and quantify specific analytes with high precision. Among the various classes of fluorescent dyes, those exhibiting Excited-State Intramolecular Proton Transfer (ESIPT) have garnered significant attention due to their unique photophysical properties, including large Stokes shifts and high sensitivity to the local microenvironment. This guide provides an in-depth comparison of two prominent classes of ESIPT-based fluorescent probes: 3-hydroxyquinolones and 3-hydroxyflavones. Our objective is to furnish researchers, scientists, and drug development professionals with the critical insights and experimental data necessary to select the most suitable probe for their specific application.

The Principle of Excited-State Intramolecular Proton Transfer (ESIPT)

At the heart of the functionality of both 3-hydroxyquinolones and 3-hydroxyflavones lies the ESIPT mechanism. This process involves the transfer of a proton within the same molecule upon photoexcitation. In the ground state, the molecule exists in its enol (E) form. Upon absorbing light, it transitions to an excited enol state (E). In this excited state, the acidity and basicity of the proton donor and acceptor groups, respectively, are significantly increased, facilitating an ultrafast proton transfer to form a keto-tautomer (K). This excited keto-tautomer then relaxes to the ground keto state (K) via fluorescence emission. The ground state keto form is unstable and rapidly reverts to the more stable enol form, completing the cycle.

The hallmark of ESIPT-based probes is their dual emission and large Stokes shift, which is the difference between the maximum absorption and emission wavelengths. This large separation between excitation and emission spectra is highly advantageous as it minimizes self-absorption and reduces background interference, thereby enhancing the signal-to-noise ratio in fluorescence measurements.

ESIPT_Mechanism cluster_GroundState Ground State cluster_ExcitedState Excited State E Enol (E) E_star Enol* (E) E->E_star Absorption K Keto (K) K->E Tautomerization E_star->E Fluorescence (minor) K_star Keto (K*) E_star->K_star ESIPT K_star->K Fluorescence

Caption: The Jablonski diagram illustrating the Excited-State Intramolecular Proton Transfer (ESIPT) process.

3-Hydroxyflavones: The Archetypal ESIPT Probe

3-Hydroxyflavones (3-HFs) have long been the subject of extensive research and are considered the archetypal ESIPT fluorescent probes. Their rigid, planar structure and inherent photophysical properties make them excellent candidates for a wide range of applications.

Mechanism and Photophysical Properties: The fluorescence of 3-HFs is characterized by a dual emission spectrum, corresponding to the enol* and keto* forms. The ratio of the intensities of these two emission bands is highly sensitive to the polarity and hydrogen-bonding capacity of the surrounding environment. In nonpolar solvents, the keto* emission is typically dominant, while in polar, protic solvents, the enol* emission is enhanced due to the disruption of the intramolecular hydrogen bond by intermolecular interactions with the solvent molecules.

Advantages:

  • High Quantum Yields: Many 3-HF derivatives exhibit high fluorescence quantum yields, making them bright and sensitive probes.

  • Environmental Sensitivity: Their dual emission provides a ratiometric readout, which is a significant advantage as it allows for self-calibration and reduces the impact of external factors such as probe concentration and instrumental settings.

  • Well-Established Chemistry: The synthesis and modification of the flavone scaffold are well-documented, allowing for the straightforward development of derivatives with tailored properties.

Limitations:

  • Limited Water Solubility: The hydrophobic nature of the flavone core can lead to poor solubility in aqueous media, which can be a limitation for biological applications.

  • Potential for Photobleaching: Like many organic fluorophores, 3-HFs can be susceptible to photobleaching under prolonged or intense irradiation.

3-Hydroxyquinolones: A Promising Alternative

3-Hydroxyquinolones (3-HQs) have emerged as a promising class of ESIPT fluorescent probes, offering several advantages over their flavone counterparts. The replacement of the oxygen atom in the flavone ring system with a nitrogen atom in the quinolone scaffold leads to significant alterations in their electronic and photophysical properties.

Mechanism and Photophysical Properties: Similar to 3-HFs, 3-HQs also exhibit ESIPT, resulting in a large Stokes shift. However, the presence of the nitrogen atom in the quinolone ring can lead to enhanced electron-donating or -accepting character, depending on the substitution pattern. This can be leveraged to fine-tune the photophysical properties of the probe, such as its emission wavelength and quantum yield.

Advantages:

  • Tunable Photophysical Properties: The quinolone scaffold offers greater opportunities for synthetic modification, allowing for the development of probes with a wide range of emission colors and sensitivities.

  • Improved Photostability: Some 3-HQ derivatives have been reported to exhibit superior photostability compared to 3-HFs, which is a critical attribute for long-term imaging experiments.

  • Potential for Enhanced Water Solubility: The nitrogen atom in the quinolone ring can be protonated or quaternized, providing a handle for improving the water solubility of the probes.

Limitations:

  • Less Explored: The chemistry and applications of 3-HQs as fluorescent probes are not as extensively documented as those of 3-HFs.

  • Synthetic Challenges: The synthesis of some 3-HQ derivatives can be more complex compared to the well-established routes for 3-HFs.

Head-to-Head Comparison: 3-Hydroxyquinolones vs. 3-Hydroxyflavones

To provide a clear and objective comparison, the key photophysical parameters of representative 3-HQ and 3-HF probes are summarized in the table below.

Property3-Hydroxyflavone (in Cyclohexane)3-Hydroxy-2-phenyl-4(1H)-quinolone (in Dichloromethane)
Absorption Max (λ_abs) ~350 nm~340 nm
Emission Max (λ_em) ~530 nm (Keto)~500 nm (Keto)
Stokes Shift ~180 nm~160 nm
Quantum Yield (Φ_f) ~0.24~0.40
Excited State Lifetime (τ) ~1-5 ns~2-8 ns

Data Interpretation: The data presented above highlights the key differences and similarities between these two classes of probes. While both exhibit large Stokes shifts characteristic of the ESIPT process, the 3-hydroxyquinolone derivative shows a significantly higher quantum yield, indicating that it is a more efficient fluorophore. The tunability of the quinolone scaffold allows for the optimization of these properties for specific applications.

Applications in Research and Drug Development

Both 3-HQs and 3-HFs have found applications in various fields, including:

  • Cellular Imaging: Their sensitivity to the local environment makes them excellent probes for visualizing cellular structures and monitoring changes in cellular processes.

  • Sensing of Metal Ions and Anions: The hydroxyl and carbonyl groups in their structures can act as chelating sites for metal ions, leading to changes in their fluorescence properties upon binding.

  • Monitoring Protein-Ligand Interactions: Changes in the fluorescence of these probes upon binding to proteins can be used to study binding affinities and kinetics.

Experimental Protocols

Synthesis of a Representative 3-Hydroxyflavone

A common method for the synthesis of 3-hydroxyflavones is the Algar-Flynn-Oyamada (AFO) reaction.

Step 1: Chalcone Formation

  • Dissolve 2'-hydroxyacetophenone (1 eq.) and benzaldehyde (1.1 eq.) in ethanol.

  • Add a catalytic amount of a strong base (e.g., NaOH or KOH) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

  • Filter, wash with water, and dry the solid product.

Step 2: Oxidative Cyclization (AFO Reaction)

  • Dissolve the chalcone (1 eq.) in a mixture of methanol and aqueous NaOH.

  • Add hydrogen peroxide (30% solution, excess) dropwise while maintaining the temperature below 20°C.

  • Stir the reaction mixture at room temperature for several hours.

  • Acidify the mixture with dilute acid to precipitate the 3-hydroxyflavone.

  • Filter, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

AFO_Reaction_Workflow cluster_Step1 Step 1: Chalcone Formation cluster_Step2 Step 2: Oxidative Cyclization Reactants1 2'-hydroxyacetophenone + Benzaldehyde Reaction1 Base Catalyst (NaOH/KOH) Reactants1->Reaction1 Product1 Chalcone Reaction1->Product1 Reactants2 Chalcone + H2O2 Product1->Reactants2 Purification Reaction2 NaOH Reactants2->Reaction2 Product2 3-Hydroxyflavone Reaction2->Product2

Caption: A simplified workflow for the synthesis of 3-hydroxyflavone via the Algar-Flynn-Oyamada reaction.

Spectroscopic Characterization

Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorometer

Procedure:

  • Prepare stock solutions of the synthesized probe in a suitable solvent (e.g., DMSO).

  • Prepare a series of dilutions in the solvent of interest (e.g., cyclohexane, methanol, water).

  • Record the absorption spectrum to determine the maximum absorption wavelength (λ_abs).

  • Record the emission spectrum by exciting the sample at λ_abs.

  • To determine the quantum yield, use a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).

Conclusion and Future Outlook

Both 3-hydroxyquinolones and 3-hydroxyflavones are powerful classes of fluorescent probes with unique advantages and limitations. The choice between them will ultimately depend on the specific requirements of the application. 3-Hydroxyflavones, with their well-established chemistry and sensitive ratiometric response, remain a popular choice for many applications. However, the superior photostability and tunable properties of 3-hydroxyquinolones make them a highly attractive alternative, particularly for demanding applications such as long-term live-cell imaging and the development of next-generation biosensors.

Future research in this area will likely focus on the development of novel 3-HQ and 3-HF derivatives with further improved properties, such as near-infrared (NIR) emission for deep-tissue imaging and enhanced two-photon absorption cross-sections for high-resolution microscopy. The continued exploration of these versatile fluorophores promises to open up new avenues for scientific discovery and technological innovation.

References

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A Comparative Guide to the Inhibitory Activity of Methyl 3-hydroxyquinoline-4-carboxylate Derivatives on Bacterial Strains

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-escalating battle against antimicrobial resistance, the exploration of novel chemical scaffolds with potent antibacterial activity is a paramount objective for the scientific community. Among the myriad of heterocyclic compounds, the quinoline core has emerged as a privileged structure, forming the backbone of numerous clinically significant antibacterial agents. This guide provides an in-depth comparative analysis of the inhibitory activity of methyl 3-hydroxyquinoline-4-carboxylate derivatives against key bacterial strains. Drawing upon experimental data and established scientific principles, we will delve into their mechanism of action, structure-activity relationships, and a direct comparison with alternative antibacterial agents, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Quinoline Scaffold: A Foundation for Antibacterial Innovation

The quinoline ring system, a fusion of a benzene ring and a pyridine ring, has a rich history in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimalarial, anticancer, and, most notably, antibacterial effects.[1] The well-known fluoroquinolone antibiotics, such as ciprofloxacin and levofloxacin, underscore the therapeutic potential of this chemical class.[2] The focus of this guide, the this compound scaffold, represents a versatile platform for the development of novel antibacterial agents. The presence of the hydroxyl and carboxylate groups at positions 3 and 4, respectively, offers key points for chemical modification, allowing for the fine-tuning of their biological activity.

Mechanism of Action: Targeting Bacterial DNA Replication

The primary mechanism of action for many quinolone-based antibacterial agents is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair.[3] DNA gyrase is responsible for introducing negative supercoils into the bacterial DNA, a process essential for relieving the torsional stress that arises during DNA unwinding. Topoisomerase IV, on the other hand, is primarily involved in the decatenation of daughter chromosomes following replication.

By binding to the enzyme-DNA complex, quinolone derivatives stabilize the transient double-strand breaks generated by these enzymes, leading to the accumulation of these cleavage complexes. This ultimately results in the fragmentation of the bacterial chromosome and triggers a cascade of events leading to bacterial cell death.

cluster_0 Bacterial Cell Quinolone Derivative Quinolone Derivative DNA_Gyrase_Topo_IV DNA Gyrase / Topoisomerase IV Quinolone Derivative->DNA_Gyrase_Topo_IV Inhibition DNA_Replication_Fork DNA Replication Fork DNA_Gyrase_Topo_IV->DNA_Replication_Fork Relieves Supercoiling Cleavage_Complex Stabilized Enzyme-DNA Cleavage Complex DNA_Gyrase_Topo_IV->Cleavage_Complex Forms Chromosome_Fragmentation Chromosome Fragmentation Cleavage_Complex->Chromosome_Fragmentation Leads to Cell_Death Bacterial Cell Death Chromosome_Fragmentation->Cell_Death

Caption: Key structure-activity relationships of quinoline derivatives.

Experimental Protocols: Determining Antibacterial Potency

The evaluation of the antibacterial activity of novel compounds is a critical step in the drug discovery process. The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol: Broth Microdilution Method for MIC Determination

This protocol is a generalized procedure and may require optimization based on the specific bacterial strains and compounds being tested.

Materials:

  • Test compounds (this compound derivatives)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35 ± 2°C)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

Workflow:

cluster_0 Experimental Workflow Prepare_Inoculum 1. Prepare Bacterial Inoculum (0.5 McFarland) Serial_Dilution 2. Perform Serial Dilution of Test Compounds in Plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate 3. Inoculate Microtiter Plate Serial_Dilution->Inoculate_Plate Incubate 4. Incubate Plate (16-20h at 35°C) Inoculate_Plate->Incubate Read_Results 5. Read and Interpret Results (Determine MIC) Incubate->Read_Results

Caption: Workflow for the broth microdilution MIC assay.

Procedure:

  • Preparation of Test Compound Stock Solutions:

    • Accurately weigh the test compounds and dissolve them in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Further dilute the stock solution in CAMHB to achieve the desired starting concentration for the assay.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on an agar plate, select several isolated colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Microtiter Plate Setup:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the appropriate concentration of the test compound to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 50 µL from the last well containing the compound.

    • Each row will now contain a gradient of compound concentrations.

    • Include a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).

  • Inoculation:

    • Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial inoculum.

  • Incubation:

    • Seal the plates to prevent evaporation.

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Conclusion and Future Directions

The this compound scaffold holds considerable promise as a template for the design of novel antibacterial agents. While comprehensive comparative data for a wide range of its derivatives are still emerging, insights from related quinoline classes provide a strong rationale for their continued investigation. The inherent versatility of this scaffold, coupled with a well-understood mechanism of action targeting essential bacterial enzymes, makes it an attractive starting point for medicinal chemistry campaigns.

Future research should focus on the systematic synthesis and antibacterial evaluation of a diverse library of this compound derivatives. By exploring a wide range of substituents at various positions on the quinoline ring, it will be possible to delineate more precise structure-activity relationships and identify lead compounds with enhanced potency and a broader spectrum of activity. Such efforts, guided by the principles outlined in this guide, will be instrumental in the development of the next generation of quinolone-based antibiotics to combat the growing threat of antimicrobial resistance.

References

  • Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. (2025). ResearchGate. [Link]

  • 8‐Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis. (2019). National Institutes of Health. [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). National Institutes of Health. [Link]

  • Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives. (2015). ResearchGate. [Link]

  • Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives. (2013). Semantic Scholar. [Link]

  • (PDF) 8‐Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis. (2019). ResearchGate. [Link]

  • Synthesis and structural-activity relationships of 3-hydroxyquinazoline-2,4-dione antibacterial agents. (2004). PubMed. [Link]

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). MDPI. [Link]

  • Antibiofilm properties of 4-hydroxy-3-methyl-2-alkenylquinoline, a novel Burkholderia-derived alkaloid. (2025). National Institutes of Health. [Link]

  • Synthesis and the antimicrobial activity of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acids. (2015). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. (2014). PubMed. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2021). National Institutes of Health. [Link]

  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. (2025). ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. (2012). National Institutes of Health. [Link]

  • synthesis, characterization and antimicrobial activity studies of quinazolin-4-one -8 hydroxy quinoline merged molecules and their transition metal chelates. (2025). ResearchGate. [Link]

  • 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers. (2001).
  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (2017). MDPI. [Link]

  • Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. (2020). ScienceOpen. [Link]

  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. (2022). National Institutes of Health. [Link]

Sources

"structure-activity relationship of 2-phenyl-quinoline-4-carboxylic acid derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationship of 2-Phenyl-Quinoline-4-Carboxylic Acid Derivatives

This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) for 2-phenyl-quinoline-4-carboxylic acid derivatives, a scaffold of significant interest in modern medicinal chemistry. We will dissect the nuanced structural modifications that tailor the biological activity of these compounds, offering a valuable resource for researchers, medicinal chemists, and professionals in drug development. Our focus will be on comparing the SAR for two distinct and well-documented therapeutic applications: antibacterial and anticancer activities.

The 2-Phenyl-Quinoline-4-Carboxylic Acid Scaffold: A Privileged Core

The quinoline ring system is a cornerstone of many therapeutic agents, prized for its rigid structure and versatile synthetic accessibility.[1] The 2-phenyl-quinoline-4-carboxylic acid framework, specifically, offers multiple vectors for chemical modification, allowing for the fine-tuning of physicochemical properties and target engagement.[2] Understanding how substitutions at these key positions dictate the ultimate biological effect is fundamental to leveraging this scaffold for novel drug discovery.

SAR_Scaffold cluster_quinoline Core Scaffold C2 C2 C4 C4 C6 C6 C7 C7 scaffold R1_label R1: Phenyl Ring Substituents R1_label->C2 R2_label R2: Carboxylic Acid Modification R2_label->C4 R3_label R3: Quinoline Core Substituents R3_label->C6 R3_label->C7

Caption: Key regions for chemical modification on the core scaffold.

The primary points for derivatization include:

  • R1 (C2-Phenyl Ring): Substitutions here directly influence steric and electronic interactions with the target protein's binding pocket.

  • R2 (C4-Carboxylic Acid): This acidic group is often a critical pharmacophore for target binding but can be modified to a bioisostere (e.g., tetrazole) or an amide/ester to act as a prodrug or engage in different interactions.[1]

  • R3 (Quinoline Core): Modifications on the fused benzene ring can alter the molecule's overall electronics, solubility, and metabolic stability.

Comparative SAR Analysis: Antibacterial vs. Anticancer Activity

The versatility of the scaffold is evident in its ability to be tailored for vastly different biological targets. We will compare the SAR for antibacterial agents, which typically target bacterial enzymes like DNA gyrase, and anticancer agents designed as Histone Deacetylase (HDAC) inhibitors.

Antibacterial Activity

Derivatives of this scaffold have shown promising activity against both Gram-positive and Gram-negative bacteria.[3] The presence of the aryl ring at the C2 position is considered a key feature for developing new antibacterial agents based on this core structure.[2]

Key SAR Insights:

  • C4-Carboxamide Moiety: Conversion of the C4-carboxylic acid to various carboxamides is a common and effective strategy. The nature of the amine used for amidation significantly impacts potency.

  • Basic Groups: The introduction of basic functional groups, such as piperazine or other amino substituents, can improve physicochemical properties and enhance antibacterial activity, potentially by increasing bacterial cell wall penetration or affinity for the target enzyme.[2]

  • C2-Phenyl Ring Substitution: Modifications on the pendant phenyl ring at C2 are crucial. Often, an unsubstituted or minimally substituted ring is preferred, but specific substitutions can tune the activity spectrum.

Comparative Data for Antibacterial Activity (MIC, µg/mL):

Compound IDC4-Amide SubstituentActivity vs. S. aureusActivity vs. E. coliReference
A1 -NH-(CH₂)₃-N(CH₃)₂>256>256[2]
A2 -NH-(CH₂)₂-N(C₂H₅)₂128256[2]
A3 -NH-(CH₂)₂-(piperidine)64128[2]
A4 -NH-(CH₂)₂-(morpholine)64128[2]

Interpretation: The data demonstrates that modifying the C4-carboxylic acid to a carboxamide containing a terminal basic amine is critical for activity. While a simple dimethylamino group (A1) is ineffective, incorporating a more complex cyclic amine like piperidine (A3) or morpholine (A4) leads to a significant increase in potency against S. aureus. This highlights the importance of the size, shape, and basicity of the C4-substituent in driving antibacterial effects.[2][3]

Anticancer Activity: Histone Deacetylase (HDAC) Inhibition

More recently, the 2-phenyl-quinoline-4-carboxylic acid moiety has been cleverly employed as a novel "cap" group in the design of HDAC inhibitors.[4][5] In this context, the scaffold interacts with the outer rim of the enzyme's active site, while a linker connects it to a crucial zinc-binding group (ZBG).

Key SAR Insights:

  • Role of the Scaffold: The 2-substituted phenylquinoline-4-carboxylic acid group serves as the cap, forming hydrophobic interactions with residues at the entrance of the HDAC active site.[4]

  • Zinc-Binding Group (ZBG) is Crucial: The choice of ZBG (e.g., hydroxamic acid vs. hydrazide) dramatically affects potency and isoform selectivity.[4][6]

  • C2-Phenyl Ring Substituents: In contrast to antibacterial activity, substitutions on the C2-phenyl ring are well-tolerated and can significantly enhance HDAC inhibitory potency. Electron-withdrawing groups like fluorine can be beneficial.[5]

Comparative Data for HDAC Inhibition:

Compound IDC2-Phenyl SubstituentZinc-Binding Group (ZBG)HDAC3 IC₅₀ (µM)K562 Cell Antiproliferative IC₅₀ (µM)Reference
B1 2,4-difluoroHydroxamic Acid24.451.02[4][6]
B2 2,4-difluoroHydrazide0.477>10[6]
B3 4-chloroHydroxamic Acid>505.66[4][6]
B4 4-phenylHydroxamic Acid-1.11[4]

Interpretation: This dataset reveals a completely different SAR profile. The ZBG is a primary driver of enzymatic potency, with the hydrazide (B2) being significantly more potent against HDAC3 than the hydroxamic acid (B1).[6] However, this enzymatic potency does not translate directly to cellular antiproliferative activity, where the hydroxamic acid-containing compounds (B1, B4) are superior. Substitutions on the C2-phenyl ring are critical; the 2,4-difluoro substitution (B1) is clearly more effective than the 4-chloro substitution (B3) for both enzymatic and cellular activity.[4][5]

Essential Experimental Protocols

Reproducible and well-defined protocols are the bedrock of trustworthy SAR studies. The following sections detail the synthesis of the core scaffold and a standard method for evaluating antibacterial activity.

Synthesis of the Core Scaffold: The Doebner Reaction

The Doebner reaction is a reliable and versatile method for constructing the 2-phenyl-quinoline-4-carboxylic acid core from readily available starting materials.[2][7]

Doebner_Reaction_Workflow Reactants 1. Mix Aniline, Benzaldehyde, & Pyruvic Acid in Ethanol Reflux 2. Heat to Reflux (4-8 hours) Reactants->Reflux Initiates Condensation Precipitation 3. Cool to Room Temp to Induce Precipitation Reflux->Precipitation Reaction Completion Filtration 4. Isolate Crude Product by Vacuum Filtration Precipitation->Filtration Purification 5. Recrystallize from Ethanol or Acetic Acid Filtration->Purification Removes Soluble Impurities Product Pure 2-Phenyl-Quinoline- 4-Carboxylic Acid Purification->Product

Caption: General workflow for the Doebner synthesis protocol.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of aniline (1.0 eq) in absolute ethanol, add the desired benzaldehyde derivative (1.0 eq) followed by the slow addition of pyruvic acid (1.1 eq). The use of ethanol as a solvent facilitates the dissolution of reactants and provides a suitable boiling point for the reaction.

  • Thermal Conditions: Heat the mixture to reflux (approximately 78°C) and maintain for 4-8 hours. The elevated temperature is necessary to overcome the activation energy for the cyclization and dehydration steps. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: Upon completion, allow the reaction vessel to cool to ambient temperature. The desired product, being less soluble in cold ethanol, will typically precipitate out of the solution.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual starting materials and soluble byproducts.

  • Purification: For optimal purity, recrystallize the crude solid from a suitable solvent system, such as ethanol or glacial acetic acid. This process of dissolving the solid in a hot solvent and allowing it to slowly cool yields a highly purified crystalline product.

Evaluation of Antibacterial Activity: Broth Microdilution Assay (MIC Determination)

This assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3]

MIC_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_readout Readout & Analysis Compound_Dilution 1. Prepare 2-fold serial dilutions of test compounds in a 96-well plate Inoculation 4. Inoculate wells with bacterial suspension Compound_Dilution->Inoculation Bacterial_Culture 2. Grow bacterial strain to log phase (e.g., OD₆₀₀ ≈ 0.5) Inoculum_Prep 3. Dilute culture to final concentration of 5x10⁵ CFU/mL Inoculum_Prep->Inoculation Controls Include Positive (no drug) & Negative (no bacteria) controls Inoculation->Controls Incubate_Plate 5. Incubate at 37°C for 18-24 hours Inoculation->Incubate_Plate Visual_Inspection 6. Visually inspect for turbidity (bacterial growth) Incubate_Plate->Visual_Inspection MIC_Determination 7. MIC is the lowest concentration with no visible growth Visual_Inspection->MIC_Determination

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Culture the test bacterium (e.g., S. aureus ATCC 25923) in broth until it reaches the logarithmic phase of growth. Dilute the culture to achieve a final standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compounds. Include a positive control well (broth + inoculum, no compound) to validate bacterial viability and a negative control well (broth only) to ensure medium sterility.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.

  • MIC Determination: Following incubation, determine the MIC by visual inspection. The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (i.e., no turbidity) is observed.

Conclusion and Future Outlook

The 2-phenyl-quinoline-4-carboxylic acid scaffold demonstrates remarkable adaptability. The SAR is highly dependent on the therapeutic target; structural modifications beneficial for antibacterial activity, such as introducing basic carboxamides at C4, are distinct from those required for HDAC inhibition, where substitutions on the C2-phenyl ring and the nature of a distal zinc-binding group are paramount.

Future research should continue to explore this privileged scaffold by:

  • Expanding Chemical Diversity: Synthesizing novel derivatives with a wider array of substituents at all three key positions to build more comprehensive SAR models.

  • Bioisosteric Replacement: Investigating tetrazoles or other carboxylic acid bioisosteres at the C4 position to potentially improve oral bioavailability and cell permeability.[1]

  • Mechanism of Action Studies: Elucidating the precise molecular targets for compounds with promising activity to confirm their mechanism and guide further optimization.

By applying the comparative SAR principles and robust experimental methodologies outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this versatile chemical class.

References

  • Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives - ResearchGate. [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC - NIH. [Link]

  • Synthesis of 2-phenyl- and 2,3-diphenyl-quinolin-4-carboxylic acid derivatives - INIS-IAEA. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC - NIH. [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - ResearchGate. [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - Semantic Scholar. [Link]

  • facile Synthesis of 2-phenylquinoline-4-carboxamide derivatives with variant structural features - Semantic Scholar. [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PubMed. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - Frontiers. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - Frontiers. [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed. [Link]

Sources

"comparative study of different synthetic routes to 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthetic Routes of 3-Hydroxy-2-methyl-4-quinolinecarboxylic Acid

Introduction: The Significance of a Versatile Quinoline Core

3-Hydroxy-2-methyl-4-quinolinecarboxylic acid (CAS No. 117-57-7) is a pivotal chemical intermediate, forming the foundational structure for a range of complex organic molecules. Its unique arrangement of functional groups—a hydroxyl, a methyl, and a carboxylic acid on the quinoline framework—makes it a highly versatile precursor in diverse fields. In the pharmaceutical industry, the quinoline scaffold is a well-established pharmacophore present in numerous drugs, and this specific derivative is explored for developing new antimicrobial and antiprotozoal agents.[1][2] Furthermore, its reactivity is harnessed in the dye industry, where it serves as a key building block for high-performance disperse and solvent dyes.[1][3]

Given its industrial and research significance, the efficient and scalable synthesis of 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid is of paramount importance. This guide provides a comparative analysis of the primary synthetic methodologies, with a focus on reaction efficiency, mechanistic integrity, and experimental practicality. We will delve into the classic Pfitzinger reaction, which stands out as a superior method for this specific target, and contrast it with other notable quinoline syntheses such as the Doebner, Conrad-Limpach, and Gould-Jacobs reactions.

Primary Synthetic Pathway: The Pfitzinger Reaction

The Pfitzinger reaction, first reported by Wilhelm Pfitzinger in 1886, is a robust method for producing substituted quinoline-4-carboxylic acids from the condensation of isatin (or its derivatives) with a carbonyl compound in the presence of a base.[4] For the synthesis of 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid, this reaction has proven to be exceptionally effective, offering high yields in a direct, one-pot procedure.

Mechanistic Rationale and Causality

The reaction's success hinges on a sequence of well-defined steps, initiated by the base-catalyzed hydrolysis of the amide bond within the isatin ring. This ring-opening yields the salt of isatic acid, which contains a reactive ketone and an aniline moiety.

  • Isatin Ring Opening : A strong base (e.g., KOH, Ca(OH)₂) attacks the C2-carbonyl of isatin, leading to the hydrolytic cleavage of the N1-C2 bond to form a keto-acid intermediate (isatic acid).

  • Condensation and Imine Formation : The aniline nitrogen of the opened isatin condenses with a suitable carbonyl compound—in this case, a haloacetone like chloroacetone or bromoacetone—to form an imine.

  • Intramolecular Cyclization : The enolate generated from the haloacetone component then attacks the ketone of the isatic acid backbone in an intramolecular aldol-type condensation.

  • Dehydration and Aromatization : Subsequent dehydration of the cyclized intermediate leads to the formation of the stable, aromatic quinoline ring system.

A significant improvement to the classical Pfitzinger synthesis involves the use of alkaline-earth hydroxides, such as calcium hydroxide or strontium hydroxide.[5] This modification has been shown to produce consistently high yields (90-99%) in shorter reaction times compared to earlier methods that used alkali carbonates.[5] The rationale behind this enhancement lies in the ability of the divalent cations (Ca²⁺, Sr²⁺) to act as Lewis acids, coordinating with the carbonyl oxygens to facilitate both the initial condensation and the crucial cyclization step, thereby driving the reaction equilibrium towards the desired product.

Workflow Diagram: Pfitzinger Synthesis

Pfitzinger_Reaction Isatin Isatin + Haloacetone Base Base (e.g., Ca(OH)₂) High Temperature (80-90°C) Isatin->Base Step 1: Reactants IsaticAcid Isatin Ring Opening (Isatic Acid Salt Formation) Base->IsaticAcid Step 2: Hydrolysis Condensation Condensation & Intramolecular Cyclization IsaticAcid->Condensation Step 3: Annulation Precipitation Acidification (HCl) Precipitation Condensation->Precipitation Step 4: Workup Product 3-Hydroxy-2-methyl-4- quinolinecarboxylic Acid Precipitation->Product Final Product

Caption: Workflow for the Pfitzinger synthesis of the target molecule.

Detailed Experimental Protocol (Adapted from U.S. Patent 2,082,358)[5]

Materials:

  • Isatin (49 parts by weight)

  • Quicklime (Calcium Oxide, 56 parts by weight)

  • Water (2000 parts by weight)

  • Bromoacetone (35 parts by weight)

  • Dilute Hydrochloric Acid

Procedure:

  • Prepare a thin milk of lime by stirring 56 parts of quicklime with 2000 parts of water in a suitable reaction vessel equipped with a mechanical stirrer and heating mantle.

  • To this suspension, add 49 parts of isatin. Heat the mixture with stirring. The formation of the calcium salt of isatic acid is observed as the reaction proceeds.

  • Once the calcium salt has formed, slowly add 35 parts of bromoacetone dropwise to the reaction mixture while maintaining the temperature.

  • Continue stirring the mixture for several hours at an elevated temperature (e.g., 80-90°C) to ensure the completion of the condensation and cyclization.

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mass by adding dilute hydrochloric acid until the solution is acidic. The target compound, 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid, will precipitate as a light-yellow solid.

  • Collect the precipitate by filtration, wash with water to remove inorganic salts, and dry. This method reports a yield of approximately 99% of the theoretical amount.[5]

Alternative Synthetic Routes: A Comparative Overview

While the Pfitzinger reaction is highly optimized for this specific target, other classical quinoline syntheses are important to consider for context and for the synthesis of related analogues.

The Doebner Reaction

The Doebner reaction is a three-component condensation of an aniline, an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid.[6]

  • Mechanism : The reaction typically proceeds through the formation of an imine from the aniline and aldehyde, followed by a Michael addition of the enolate from pyruvic acid, and subsequent cyclization and oxidation.

  • Applicability : While versatile, this route is less direct for the target molecule. It would require an aniline precursor that already contains a hydroxyl group or a protected equivalent, and the reaction does not inherently install the 2-methyl group in the required position without specific starting materials. Furthermore, traditional Doebner reactions can suffer from low yields, especially with anilines bearing electron-withdrawing groups, although modern variations like the Doebner hydrogen-transfer reaction have been developed to address this.[6]

The Conrad-Limpach Synthesis

This method involves the reaction of anilines with β-ketoesters. It proceeds in two stages: an initial condensation to form an enamine followed by a high-temperature thermal cyclization (around 250°C) to yield a 4-hydroxyquinoline (4-quinolone).[7][8][9]

  • Mechanism : The key step is the thermal electrocyclization of the enamine intermediate. The high energy barrier for this ring-closing step, which temporarily disrupts the aromaticity of the aniline ring, necessitates the use of high-boiling solvents like Dowtherm or mineral oil.[8][10]

  • Applicability : This route is primarily used for synthesizing 4-quinolones. It does not directly yield a 4-carboxylic acid and would require a multi-step sequence to introduce this functionality. It is therefore considered an indirect and less efficient pathway to the target molecule compared to the Pfitzinger reaction.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is another powerful method for creating the 4-hydroxyquinoline core structure. It begins with the condensation of an aniline with an ethoxymethylenemalonate ester, followed by thermal cyclization and subsequent saponification and decarboxylation.[11][12]

  • Mechanism : Similar to the Conrad-Limpach synthesis, it involves a thermal cyclization step, though often at slightly lower temperatures. The resulting product is an ethyl 4-hydroxyquinoline-3-carboxylate.

  • Applicability : This route furnishes a 3-carboxylate, not the desired 4-carboxylic acid. To obtain the target molecule, one would need to start with different materials and likely perform additional functional group manipulations, making it a non-ideal choice. Microwave-assisted protocols have been shown to reduce reaction times significantly.[13]

Quantitative Comparison of Synthetic Routes

The following table summarizes the key performance indicators for the discussed synthetic strategies, highlighting the clear advantages of the Pfitzinger approach for the target molecule.

FeaturePfitzinger ReactionDoebner ReactionConrad-Limpach SynthesisGould-Jacobs Reaction
Directness to Target Excellent (One-pot) Poor (Requires specific precursors)Poor (Indirect, wrong functional groups)Poor (Indirect, wrong functional groups)
Starting Materials Isatin, HaloacetoneAniline, Aldehyde, Pyruvic AcidAniline, β-KetoesterAniline, Malonic Ester Derivative
Key Intermediate Isatic Acid SaltIminium Ionβ-AnilinoacrylateAnilidomethylenemalonate
Typical Yield Very High (90-99%) [5]Moderate to Good (Variable)Good (85-95% for 4-quinolones)[8][10]Good (for 4-hydroxyquinolines)
Reaction Conditions Moderate (80-100°C, Base)Moderate (Reflux)Harsh (High Temp, ~250°C)Harsh (High Temp, ~250°C)
Scalability Demonstrated[5]Possible, can be large scale[6]PossiblePossible

Conclusion and Scientific Recommendation

Based on a thorough review of established synthetic methodologies, the Pfitzinger reaction stands as the most scientifically sound and efficient route for the synthesis of 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid . Its primary advantages are its direct, one-pot nature, the use of readily accessible starting materials, and exceptionally high reported yields under optimized conditions. The use of alkaline-earth hydroxides as the base is a key procedural choice that significantly enhances reaction efficiency.[5]

While other classical methods like the Doebner, Conrad-Limpach, and Gould-Jacobs reactions are cornerstones of quinoline chemistry, they are less suited for this specific target molecule. They either fail to install the required functional groups in the correct positions directly or necessitate harsh reaction conditions and multi-step modifications, rendering them less practical and economical for both laboratory and industrial-scale production. Therefore, for any research or development effort requiring 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid, the Pfitzinger synthesis is the recommended and authoritative method.

References

  • SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]

  • Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. Retrieved from [Link]

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis of Quinoline Derivatives Using 3-Hydroxy-2-methyl-4-quinolinecarboxylic Acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-hydroxyquinoline. Org. Synth. 1966, 46, 51. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Hydroxy-2-methyl-4-quinolinecarboxylic Acid: A Foundation for Advanced Chemical Synthesis. Retrieved from [Link]

  • Kracker, O. V., & Gofferje, A. (1937). U.S. Patent No. 2,082,358. Washington, DC: U.S. Patent and Trademark Office.
  • Yoshimura, T., et al. (2018). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 83(15), 8038-8050. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline. Org. Synth. 1949, 29, 63. Retrieved from [Link]

  • Massoud, M. A., et al. (2014). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Central European Journal of Chemistry, 12(1), 81-90. Retrieved from [Link]

  • Zhang, G., et al. (2013). CN Patent No. 102924374B.
  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. Retrieved from [Link]

  • Fritz, C., et al. (2016). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 59(20), 9350-9367. Retrieved from [Link]

  • Asian Journal of Chemistry. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(11), 4051-4054. Retrieved from [Link]

  • SIELC Technologies. (2018). 4-Quinolinecarboxylic acid, 3-hydroxy-2-methyl. Retrieved from [Link]

  • Dyes Intermediate. (n.d.). 3-Hydroxy-2-methyl-4-quinolinecarboxylic Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Mphahamele, M. J. (2008). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Molecules, 13(9), 2213-2220. Retrieved from [Link]

  • Stefańska, K., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(2), 300. Retrieved from [Link]

  • Gate Chemistry. (2018, July 15). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines [Video]. YouTube. Retrieved from [Link]

  • Wang, H., et al. (2021). Construction of a quinoline-4-carboxylic ester linked covalent organic framework via Doebner–von Miller reaction. New Journal of Chemistry, 45(39), 18275-18279. Retrieved from [Link]

Sources

A Researcher's Guide to Evaluating the Photostability of Methyl 3-Hydroxyquinoline-4-carboxylate Based Dyes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and cellular imaging, the selection of a fluorescent probe is a critical decision that profoundly impacts experimental outcomes. Among the myriad of available fluorophores, those built upon the methyl 3-hydroxyquinoline-4-carboxylate scaffold have emerged as a promising class due to their synthetic accessibility and tunable photophysical properties.[1] However, a comprehensive understanding of their photostability—a crucial parameter for any imaging application—remains a key consideration.

This guide provides a framework for evaluating the photostability of this compound based dyes. It is designed to equip researchers with the foundational knowledge, experimental protocols, and comparative data necessary to make informed decisions about the suitability of these dyes for their specific research needs. We will delve into the causality behind experimental choices, ensuring that the described protocols are self-validating, and ground our discussion in authoritative references.

The Importance of Photostability in Fluorescence Applications

Photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to light, is a significant limiting factor in fluorescence microscopy and other fluorescence-based techniques.[2] Highly photostable dyes are essential for applications requiring long-term imaging, such as tracking cellular processes, or high-intensity illumination, as in super-resolution microscopy. The photostability of a dye is quantifiable by its photobleaching quantum yield (Φb), which represents the probability of a molecule being photobleached per absorbed photon. A lower Φb value indicates higher photostability.

The this compound Scaffold: A Profile

Experimental Evaluation of Photostability

A rigorous evaluation of a dye's photostability is paramount. The following section outlines a detailed protocol for determining the photobleaching quantum yield (Φb) of a this compound based dye, allowing for direct comparison with other fluorophores.

Protocol: Determination of Photobleaching Quantum Yield (Φb)

This protocol is adapted from established methods for quantifying dye photostability.

1. Principle:

The photobleaching quantum yield is determined by exposing a solution of the dye to a constant and known light intensity and monitoring the decay of its fluorescence emission over time. This decay is then compared to that of a well-characterized standard with a known Φb.

2. Materials:

  • Fluorometer or Fluorescence Microscope: Equipped with a stable, high-intensity light source (e.g., Xenon arc lamp, laser) and a sensitive detector.

  • Spectrophotometer: For measuring absorbance.

  • Quartz Cuvettes or Microscope Slides: For sample containment.

  • Reference Standard: A dye with a known and well-documented Φb in the same solvent (e.g., Fluorescein, Rhodamine 6G).

  • Test Compound: this compound based dye of interest.

  • Solvent: High-purity, spectroscopy-grade solvent (e.g., ethanol, DMSO, or an aqueous buffer relevant to the intended application).

  • Actinometer (Optional): For absolute measurement of photon flux. A chemical actinometer, such as a potassium ferrioxalate solution, can be used.

3. Experimental Workflow:

Photostability_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep_Dye Prepare stock solutions of test dye and reference standard Prep_Dilute Prepare optically dilute working solutions (Abs < 0.1) Prep_Dye->Prep_Dilute Measure_Abs Measure absorbance spectra of all solutions Measure_Fluo_Initial Record initial fluorescence spectra (t=0) Measure_Abs->Measure_Fluo_Initial Irradiate Continuously irradiate the sample with a defined light source Measure_Fluo_Initial->Irradiate Measure_Fluo_Time Record fluorescence spectra at regular time intervals Irradiate->Measure_Fluo_Time Plot_Decay Plot fluorescence intensity vs. time Fit_Data Fit the decay curve to an exponential function to obtain the photobleaching rate constant (k_b) Plot_Decay->Fit_Data Calc_Qb Calculate the photobleaching quantum yield (Φb) relative to the standard Fit_Data->Calc_Qb cluster_prep cluster_prep cluster_measurement cluster_measurement cluster_prep->cluster_measurement Proceed to measurement cluster_analysis cluster_analysis cluster_measurement->cluster_analysis Proceed to analysis

Caption: Experimental workflow for determining the photobleaching quantum yield.

4. Step-by-Step Procedure:

  • Solution Preparation:

    • Prepare stock solutions of the this compound dye and the reference standard in the chosen solvent.

    • From the stock solutions, prepare working solutions that are optically dilute, with an absorbance of less than 0.1 at the excitation wavelength to minimize inner filter effects.

  • Spectroscopic Measurements:

    • Measure the absorbance spectrum of each working solution using a spectrophotometer to determine the exact absorbance at the excitation wavelength.

    • Using a fluorometer, measure the initial fluorescence emission spectrum of each solution before significant photobleaching occurs.

  • Photobleaching Experiment:

    • Place the cuvette containing the sample solution in the fluorometer.

    • Continuously illuminate the sample with a stable, monochromatic light source at the dye's absorption maximum. The intensity of the light source should be kept constant throughout the experiment.

    • Record the fluorescence intensity at the emission maximum at regular time intervals until the fluorescence has significantly decreased (e.g., to 10-20% of the initial intensity).

    • Repeat the experiment for the reference standard under identical conditions (light intensity, solvent, temperature).

5. Data Analysis and Calculation:

The photobleaching quantum yield (Φb) of the sample can be calculated relative to the standard using the following equation:

Φb,sample = Φb,std * (kb,sample / kb,std) * (Astd / Asample)

Where:

  • Φb,sample and Φb,std are the photobleaching quantum yields of the sample and standard, respectively.

  • kb,sample and kb,std are the first-order photobleaching rate constants of the sample and standard, obtained by fitting the fluorescence decay curves to a single exponential decay function (I(t) = I0 * e-kbt).

  • Asample and Astd are the absorbances of the sample and standard at the excitation wavelength.

Comparative Photostability Data

To provide a practical context for the experimental evaluation of this compound based dyes, the following table summarizes the photobleaching quantum yields of several commonly used fluorescent dyes. Researchers can use this data as a benchmark for their own experimental results.

Fluorescent DyePhotobleaching Quantum Yield (Φb)Reference
Fluorescein~3 x 10-5[6]
Rhodamine 6G~2 x 10-6[6]
Alexa Fluor 488~1.5 x 10-6[7]
This compound derivative To be determined experimentally

Note: Φb values can vary depending on the experimental conditions (e.g., solvent, pH, presence of oxygen, excitation intensity).

Factors Influencing Photostability and Mitigation Strategies

The photostability of a fluorophore is not an intrinsic, immutable property but is influenced by a variety of environmental factors. Understanding these factors is crucial for both accurate photostability measurements and for optimizing imaging experiments.

Factors_Influencing_Photostability cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors Photostability Photostability Structure Molecular Structure (e.g., rigidity, electron-donating/withdrawing groups) Structure->Photostability Excitation Excitation Light (Intensity, Wavelength) Excitation->Photostability Oxygen Molecular Oxygen (Reactive Oxygen Species) Oxygen->Photostability Solvent Solvent Environment (Polarity, Viscosity, pH) Solvent->Photostability Temp Temperature Temp->Photostability

Caption: Key factors influencing the photostability of a fluorescent dye.

Strategies for Minimizing Photobleaching:

  • Reduce Excitation Intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio.

  • Minimize Exposure Time: Use sensitive detectors and efficient optical pathways to reduce the required illumination time.

  • Use Antifade Reagents: Commercially available antifade mounting media can significantly reduce photobleaching, particularly in fixed-cell imaging. These reagents often contain free-radical scavengers.

  • Control the Chemical Environment: Deoxygenating the sample buffer can sometimes improve photostability, although this is not always practical for live-cell imaging. Maintaining an optimal pH is also crucial.

Conclusion and Future Directions

The this compound scaffold represents a valuable platform for the development of novel fluorescent probes. While their photostability is a critical parameter that requires careful evaluation, the experimental framework provided in this guide offers a robust methodology for this assessment. By determining the photobleaching quantum yield and comparing it to established standards, researchers can objectively assess the suitability of these dyes for their specific applications.

Future research should focus on the systematic investigation of the structure-photostability relationships within this class of dyes. By understanding how modifications to the quinoline core and its substituents affect photobleaching pathways, it will be possible to rationally design and synthesize next-generation probes with enhanced photostability, further expanding their utility in demanding imaging applications.

References

  • Zheng, et al. (2020). Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations. Molecules, 25(10), 2345. [Link]

  • Rahman, M. M., & Islam, M. S. (2021). Photobleaching and Its Kinetics of Fluorescein Dyes in PVA Polymer Matrices: A Review. Journal of Fluorescence, 31(5), 1289–1301. [Link]

  • Rocha, I. O., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 2969–2980. [Link]

  • Bauer, W., & Kühner, S. (1937). 2-methyl-3-hydroxyquinoline-4-carboxylic acids and a process of preparing them. U.S.
  • Rocha, I. O., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. [Link]

  • Sherin, P. S., Gritsan, N. P., & Tsentalovich, Y. P. (2009). Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. Photochemical & Photobiological Sciences, 8(11), 1550–1557. [Link]

  • Mahmoudian, J., et al. (2015). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Cell Journal, 17(1), 151–158. [Link]

  • National Center for Biotechnology Information (n.d.). 3-Hydroxyquinoline. PubChem. Retrieved from [Link]

  • Kim, S., et al. (2015). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. Scientific Reports, 5, 14335. [Link]

  • Mahmoudian, J., et al. (2015). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Cell Journal (Yakhteh), 17(1), 151-158. [Link]

  • Widengren, J., et al. (2001). Comparative Photostability Studies of BODIPY and Fluorescein Dyes by Using Fluorescence Correlation Spectroscopy. The Journal of Physical Chemistry A, 105(34), 8019–8028. [Link]

Sources

A Comparative Guide to the In Vitro Cytotoxicity of 8-Hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the 8-Hydroxyquinoline Scaffold

The 8-hydroxyquinoline (8-HQ) nucleus is a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including antimicrobial, antifungal, and notably, anticancer effects.[1][2][3][4] Its significance in oncology stems from its metal-chelating properties and its ability to induce apoptosis, disrupt cell migration, and inhibit angiogenesis.[1] The core mechanism often involves the chelation of essential metal ions like copper, zinc, and iron, thereby disrupting their physiological roles.[5] Furthermore, many 8-HQ derivatives can act as ionophores, transporting these ions across cellular membranes and inducing cytotoxicity.[5][6] This guide provides a comparative analysis of the in vitro cytotoxic effects of various 8-hydroxyquinoline derivatives against different cancer cell lines, supported by experimental data and detailed methodologies.

Structure-Activity Relationship: How Chemical Modifications Influence Cytotoxicity

The cytotoxic potency of 8-hydroxyquinoline derivatives can be significantly modulated by chemical modifications to the core scaffold.[7] Understanding these structure-activity relationships (SAR) is crucial for the rational design of novel anticancer agents.

  • Substitution at Position 2: Aromatic amide substitutions at the R2 position have been shown to increase lipophilicity and antiviral activity.[7] The introduction of a carbaldehyde group at this position, as in 8-hydroxy-2-quinolinecarbaldehyde, has demonstrated significant in vitro cytotoxicity against a range of human cancer cell lines.[8]

  • Substitution at Position 5: Electron-withdrawing substituents at the R5 position can enhance anticancer activity.[7] For instance, the 5-chloro derivative of 8-HQ shows improved cytotoxicity.[7] Conversely, the addition of a sulfonic acid group, as in sulfoxine, tends to decrease cytotoxicity, likely due to reduced cell permeability.[7] The non-halogenated 5-nitro derivative of 8-hydroxyquinoline (Nitroxoline) has been reported to be more cytotoxic than its halogenated counterparts like clioquinol.[9]

  • Substitution at Position 7: The introduction of Mannich bases at the R7 position has yielded compounds with high potency against human cancer cells.[10][11][12] Derivatives with morpholine or piperidine moieties have shown significant activity against melanoma cells.[13]

  • Halogenation: Halogenated derivatives, such as clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), have been extensively studied for their anticancer properties.[6][14][15][16]

  • Hybrid Molecules: Creating hybrid molecules by linking the 8-hydroxyquinoline moiety to other pharmacologically active scaffolds, such as 1,4-naphthoquinone, can enhance anticancer activity.[17]

Comparative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potency of a compound. A lower IC50 value indicates greater potency. The following tables summarize the IC50 values of various 8-hydroxyquinoline derivatives against a panel of human cancer cell lines, providing a basis for comparison.

Table 1: IC50 Values of Clioquinol in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
RajiBurkitt's Lymphoma~5
A2780Ovarian Carcinoma~10
JurkatT-cell Leukemia~7
HL-60Promyelocytic Leukemia~8
K562Chronic Myelogenous Leukemia~9
U937Histiocytic Lymphoma~6
MCF-7Breast Adenocarcinoma~15
MDA-MB-231Breast Adenocarcinoma~12

Data compiled from multiple sources for illustrative purposes.[18]

Table 2: Comparative IC50 Values (µg/mL) of Various 8-Hydroxyquinoline Derivatives

DerivativeMCF-7 (Breast)A549 (Lung)HeLa (Cervical)Hep3B (Hepatocellular)
8-Hydroxy-2-quinolinecarbaldehyde12.5-25--6.25±0.034
Tris(8-hydroxyquinoline)iron (Feq₃)--Induces apoptosis-

Data compiled from multiple sources for illustrative purposes.[8][18]

Mechanisms of Action: Inducing Cancer Cell Death

8-Hydroxyquinoline derivatives exert their cytotoxic effects through multiple mechanisms, often culminating in apoptosis (programmed cell death).

  • Induction of Apoptosis: Many 8-HQ derivatives trigger caspase-dependent apoptosis.[1][15] This process can be initiated by the generation of reactive oxygen species (ROS), leading to DNA damage and mitochondrial dysfunction.[13] Some derivatives have also been shown to interfere with key cellular signaling pathways like the PI3K-Akt-mTOR pathway.[13] Clioquinol, for instance, has been shown to induce apoptosis in cancer cells through caspase-dependent pathways.[6][15]

  • Metal Ion Chelation and Transport: The ability to chelate and transport metal ions is a central aspect of the cytotoxicity of many 8-HQ derivatives.[5][7] Clioquinol acts as a zinc ionophore, elevating intracellular zinc levels.[6][15] The co-administration of copper can enhance the cytotoxic effects of these ligands.[19]

  • Interaction with Specific Enzymes: Some derivatives exhibit their anticancer activity by interacting with specific enzymes. For example, hybrids of 1,4-naphthoquinone with an 8-hydroxyquinoline moiety can activate the mitochondrial apoptosis pathway by interacting with the NAD(P)H quinone dehydrogenase 1 (NQO1) enzyme.[17]

  • Macrophage-Mediated Toxicity: Clioquinol can induce cancer cell toxicity indirectly by promoting the release of tumor necrosis factor-alpha (TNF-α) from macrophages in a copper-dependent manner.[14]

Experimental Protocols for Assessing Cytotoxicity

The following are detailed methodologies for commonly employed in vitro assays to determine the cytotoxic effects of 8-hydroxyquinoline derivatives.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability.[1]

Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals.[1] The amount of formazan produced is directly proportional to the number of viable cells.[1]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for attachment.[20]

  • Compound Treatment: Treat the cells with various concentrations of the 8-hydroxyquinoline derivative (and controls like Doxorubicin or Cisplatin) and incubate for a specified period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: After incubation, remove the culture medium and add 10 µL of MTT reagent (typically 0.5 mg/mL) to each well.[1][20] Incubate for another 2-4 hours at 37°C until a purple precipitate is visible.[1][20]

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.[1][20]

  • Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.[1]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.

Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt to a colored formazan product. The amount of color formed is proportional to the number of lysed cells.[1]

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Similar to the MTT assay, seed and treat cells with the test compounds in a 96-well plate.[1]

  • Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the cell culture supernatant.[1]

  • LDH Reaction: Transfer the collected supernatant to a new 96-well plate. Add an LDH reaction mixture containing a substrate (lactate) and a tetrazolium salt to each well.[1]

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for approximately 30 minutes. Measure the absorbance at a wavelength of around 490 nm.[1]

  • Data Analysis: Calculate cytotoxicity as the percentage of LDH release compared to a maximum LDH release control (cells treated with a lysis buffer).[1]

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for clearly communicating complex experimental procedures and biological mechanisms.

G cluster_workflow Cytotoxicity Assay Workflow A Cell Seeding in 96-well plate B Treatment with 8-HQ Derivatives A->B C Incubation (24-72h) B->C D MTT or LDH Assay C->D E Data Acquisition (Plate Reader) D->E F IC50 Determination E->F

Caption: A typical experimental workflow for evaluating the cytotoxicity of 8-hydroxyquinoline derivatives.

G cluster_pathway Apoptotic Pathway Induced by 8-HQ Derivatives HQ 8-Hydroxyquinoline Derivative ROS ↑ Reactive Oxygen Species (ROS) HQ->ROS DNA_Damage DNA Damage ROS->DNA_Damage Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Caspase Caspase Activation DNA_Damage->Caspase Mito_Dys->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Sources

A Comparative Analysis of Antifungal Efficacy: 8-Hydroxyquinoline Derivatives versus Carbendazim

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Mycology and Drug Development

This guide provides a detailed comparison of the antifungal properties of 8-hydroxyquinoline (8HQ) derivatives and the widely-used benzimidazole fungicide, carbendazim. By examining their distinct mechanisms of action, spectrum of activity, and potency supported by experimental data, this document serves as a technical resource for researchers exploring novel antifungal agents.

Introduction: Two Classes of Antifungal Compounds

The rise of invasive fungal infections and the emergence of drug-resistant strains necessitates the exploration of new antifungal scaffolds.[1][2][3] 8-hydroxyquinoline and its derivatives have garnered significant attention for their broad-spectrum biological activities, including potent antifungal effects.[1][4] Their chemical versatility makes them a promising foundation for the development of new therapeutic agents.[1][3]

Carbendazim, a systemic benzimidazole fungicide, has been a mainstay in agriculture since the 1970s for controlling a wide array of phytopathogenic fungi.[5][6] Its well-defined mechanism and broad-spectrum efficacy have made it a benchmark for antifungal performance.[7][8][9] This guide will dissect the key differences between these two classes, offering insights into their potential applications and limitations.

Divergent Mechanisms of Fungal Inhibition

The fundamental difference between 8-hydroxyquinoline derivatives and carbendazim lies in their molecular targets within the fungal cell. This distinction is critical, influencing their spectrum of activity and the potential for resistance development.

8-Hydroxyquinoline Derivatives: A Multi-Target Approach

The antifungal action of 8HQ derivatives is not attributed to a single, specific target. Instead, evidence suggests they disrupt fungal homeostasis through multiple mechanisms. Depending on the specific derivative, their actions can include:

  • Cell Wall Disruption: Several studies indicate that 8HQ derivatives, such as clioquinol and various sulfonamide-derivatives (PH151, PH153), damage the fungal cell wall.[10][11][12][13] This is a crucial mode of action, as the cell wall is essential for fungal viability and is a target not present in mammalian cells.

  • Membrane Integrity Compromise: Certain derivatives, particularly those containing sulfonic acid, have been shown to compromise the functional integrity of the cytoplasmic membrane, leading to the leakage of essential cellular components.[10][11]

  • Metal Chelation and Ionophore Activity: 8-hydroxyquinoline is a potent chelating agent.[4] This ability to bind metal ions can disrupt essential enzymatic processes within the fungus. Some derivatives may also act as ionophores, altering the electrochemical gradients across fungal membranes.

Carbendazim: A Specific Inhibitor of Cell Division

In contrast, carbendazim has a highly specific mode of action. It functions by interfering with the synthesis of β-tubulin, a protein subunit of microtubules.[7][14][15] This disruption has a singular, catastrophic consequence for the fungus:

  • Inhibition of Mitosis: Microtubules are essential components of the mitotic spindle, the apparatus that segregates chromosomes during cell division. By preventing microtubule formation, carbendazim blocks nuclear division, thereby halting fungal cell proliferation and growth.[5][6][16]

This specific mechanism, while effective, is also its Achilles' heel, as point mutations in the β-tubulin gene can lead to high levels of resistance.[14]

Antifungal_Mechanisms cluster_8HQ 8-Hydroxyquinoline Derivatives cluster_CBD Carbendazim cluster_outcome HQ 8-HQ Derivative CW Cell Wall Damage HQ->CW Targets CM Membrane Disruption HQ->CM Targets IC Intracellular Havoc (Chelation, Ionophore) HQ->IC Targets Death Fungal Cell Death CW->Death CM->Death IC->Death CBD Carbendazim BT Binds to β-Tubulin CBD->BT MT Inhibits Microtubule Assembly BT->MT Mitosis Blocks Mitosis (Cell Division) MT->Mitosis Mitosis->Death

Figure 1: Comparative Mechanisms of Action.

Quantifying Antifungal Potency: The Broth Microdilution Method

To objectively compare the antifungal activity of different compounds, a standardized methodology is essential. The broth microdilution assay, as specified by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[3][13] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution Assay (Adapted from CLSI M27/M38)

This protocol outlines the causal logic behind generating the comparative data presented in this guide.

1. Preparation of Antifungal Stock Solutions:

  • Action: Accurately weigh and dissolve the test compounds (e.g., 8HQ derivatives, carbendazim) in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock.
  • Rationale (Causality): DMSO is used to solubilize compounds that have poor aqueous solubility, ensuring they can be effectively diluted in the test medium. A high-concentration stock allows for precise serial dilutions.

2. Preparation of Fungal Inoculum:

  • Action: Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). Harvest the cells (or spores) and suspend them in sterile saline. Adjust the suspension turbidity using a spectrophotometer to a standardized concentration (e.g., 0.5 McFarland standard), which corresponds to a specific number of cells/mL. Further dilute this suspension into the test medium (RPMI 1640).
  • Rationale (Causality): Standardizing the inoculum size is critical for reproducibility. Too many fungal cells can overwhelm the drug, leading to falsely high MICs, while too few can result in falsely low MICs. RPMI 1640 medium is a buffered, defined medium that supports the growth of most clinically relevant fungi and does not antagonize the test compounds.

3. Serial Dilution in Microtiter Plates:

  • Action: In a 96-well microtiter plate, perform a two-fold serial dilution of each antifungal compound in RPMI 1640 medium. This creates a gradient of drug concentrations.
  • Rationale (Causality): Serial dilution allows for the precise determination of the MIC value across a clinically and biologically relevant concentration range.

4. Inoculation and Incubation:

  • Action: Add the standardized fungal inoculum to each well of the microtiter plate. Include a positive control (no drug) and a negative control (no fungus). Seal the plate and incubate at a specific temperature (e.g., 35°C for Candida spp.) for a defined period (24-48 hours).
  • Rationale (Causality): Incubation provides the necessary conditions for fungal growth. The positive control ensures the fungus is viable, while the negative control confirms the sterility of the medium.

5. Determination of MIC:

  • Action: After incubation, visually inspect the plate or use a plate reader to determine the lowest concentration of the drug that shows no visible fungal growth. This concentration is the MIC.
  • Rationale (Causality): The absence of turbidity (growth) directly indicates the inhibitory effect of the compound at that specific concentration.

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_stock [label="Prepare Antifungal\nStock Solutions (in DMSO)"]; prep_inoculum [label="Prepare Standardized\nFungal Inoculum\n(0.5 McFarland)"]; serial_dilute [label="Perform 2-fold Serial Dilutions\nin 96-Well Plate with RPMI 1640"]; inoculate [label="Inoculate Wells with\nStandardized Fungal Suspension"]; incubate [label="Incubate Plate\n(e.g., 35°C, 24-48h)"]; read_mic [label="Visually or Spectrophotometrically\nDetermine MIC"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> prep_stock; start -> prep_inoculum; prep_stock -> serial_dilute; prep_inoculum -> inoculate; serial_dilute -> inoculate; inoculate -> incubate; incubate -> read_mic; read_mic -> end; }

Figure 2: Workflow for MIC Determination.

Comparative In Vitro Antifungal Activity

The following table summarizes the reported MIC values for various 8-hydroxyquinoline derivatives and carbendazim against a range of fungal pathogens. It is important to note that these values are compiled from different studies and direct, side-by-side comparisons in a single study are rare. However, the data provides a strong indication of the relative potency and spectrum of each compound class.

Fungal Species8-Hydroxyquinoline DerivativesCarbendazim
Compound (MIC Range in µg/mL) (MIC Range in µg/mL)
Yeasts
Candida albicansClioquinol (0.031-2)[17][18], PH151/PH153 (1-16)[17], PH265/PH276 (0.5-8)[1][3], Compound 10 (0.5-4)[13]Generally less effective; primarily used in agriculture.
Candida aurisPH265 (0.5-1), PH276 (2-8)[1][3]Data not widely available for this pathogen.
Candida haemuloniiPH265 (1), PH276 (8)[1][3]Data not widely available for this pathogen.
Cryptococcus neoformansPH265 (0.5), PH276 (0.5-1)[1][3]Data not widely available for this pathogen.
Filamentous Fungi
Dermatophytes (e.g., T. rubrum)Clioquinol (0.031-2)[17][18], Sulfonic Acids (1-1024)[18], Compound 5h (4)[19]Data not widely available for dermatophytes.
Fusarium spp.Compound 10 (0.5-4)[13]Effective; complete inhibition of F. proliferatum at 0.5
Sclerotinia sclerotiorumData not widely available.Highly effective; used for control in crops.[9]
Rhizoctonia solaniData not widely available.Effective; activity enhanced in microemulsion form.[20]

Interpretation and Comparative Insights

The experimental data reveals significant differences in the antifungal profiles of 8-hydroxyquinoline derivatives and carbendazim.

Spectrum of Activity
  • 8-Hydroxyquinoline Derivatives: Exhibit a remarkably broad spectrum of activity, demonstrating high potency against clinically relevant yeasts (Candida spp., Cryptococcus spp.) and dermatophytes.[1][17][19] Their efficacy against emerging multidrug-resistant pathogens like Candida auris makes them particularly valuable candidates for new drug development.[1][3]

  • Carbendazim: Possesses a broad spectrum primarily directed against phytopathogenic fungi, including various species of Fusarium, Sclerotinia, and those causing powdery mildew and leaf spots.[8][21][22] While it is a powerful agricultural tool, its application against human fungal pathogens is not established.

Potency

Several 8HQ derivatives, such as clioquinol, PH265, and PH276, display exceptionally low MIC values, often below 1 µg/mL.[1][3][17] This indicates a very high intrinsic potency against susceptible fungi, which is a critical characteristic for a successful therapeutic agent. Carbendazim also shows high potency against its target pathogens, with some studies reporting complete inhibition at concentrations as low as 0.5 µg/mL.

Implications for Drug Development

The multi-target mechanism of 8HQ derivatives is a significant advantage from a drug development perspective.[17] Pathogens are less likely to develop resistance to a compound that disrupts multiple cellular processes simultaneously compared to a drug with a single, specific target like carbendazim, where a single gene mutation can confer resistance.[14] Furthermore, the demonstrated low toxicity of some 8HQ derivatives in invertebrate models enhances their profile as potential therapeutic candidates.[1][2][23]

Comparison_Logic cluster_agents cluster_properties cluster_conclusions HQ 8-Hydroxyquinoline Derivatives Mech Mechanism of Action HQ->Mech Analyzed for CBD Carbendazim CBD->Mech Analyzed for Spect Spectrum of Activity Mech->Spect Potency Potency (MIC) Spect->Potency HQ_Conc Multi-target, Broad Spectrum (Clinical & Agricultural Potential), Lower Resistance Risk Potency->HQ_Conc CBD_Conc Single-target, Broad Spectrum (Primarily Agricultural), Known Resistance Issues Potency->CBD_Conc

Figure 3: Logical Framework for Comparison.

Conclusion

While carbendazim remains an effective and important fungicide for agricultural applications, its utility is defined by its specific mechanism targeting fungal cell division. In contrast, the 8-hydroxyquinoline class represents a highly promising and versatile scaffold for the development of new antifungal drugs. Their multi-target mechanisms, broad-spectrum activity against clinically important and drug-resistant pathogens, and high potency position them as superior candidates for addressing the urgent, unmet needs in the treatment of human fungal infections. Further research into optimizing the efficacy and safety profiles of 8HQ derivatives is strongly warranted.

References

  • Krummenauer, M. E., et al. (2023). Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. MDPI. [Link]

  • Pippi, B., et al. (2019). New insights into the mechanism of antifungal action of 8-hydroxyquinolines. Saudi Pharmaceutical Journal. [Link]

  • Pippi, B., et al. (2017). Evaluation of 8-Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design. Medical Mycology. [Link]

  • Joaquim, A. R., et al. (2019). New 8-hydroxyquinoline derivatives highlight the potential of this class for treatment of fungal infections. RSC Publishing. [Link]

  • Pippi, B., et al. (2021). Antifungal activity and toxicological parameters of 8-hydroxyquinoline-5-sulfonamides using alternative animal models. Journal of Applied Microbiology. [Link]

  • Pippi, B., et al. (2019). New insights into the mechanism of antifungal action of 8-hydroxyquinolines. Saudi Pharmaceutical Journal. [Link]

  • World Health Organization. (1995). Carbendazim (Pesticide residues in food: 1995 evaluations Part II Toxicological & Environmental). Inchem.org. [Link]

  • Gupta, S., et al. (2014). Carbendazim inhibits cancer cell proliferation by suppressing microtubule dynamics. PubMed. [Link]

  • Agrogreat. (2024). Carbendazim: Understanding its Uses and Benefits in Agriculture. Agrogreat. [Link]

  • Pippi, B., et al. (2021). Antifungal activity and toxicological parameters of 8-hydroxyquinoline-5-sulfonamides using alternative animal models. PubMed. [Link]

  • Qiu, J., et al. (2016). Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule. Phytopathology. [Link]

  • National Center for Biotechnology Information. (n.d.). Carbendazim. PubChem. [Link]

  • Yassin, M. A., et al. (2023). Antifungal efficacy of carbendazim fungicide against different fungal phytopathogens of sorghum. ResearchGate. [Link]

  • Silva, L. F., et al. (2020). 8-Hydroxyquinoline-5-sulfonamides are promising antifungal candidates for the topical treatment of dermatomycosis. PubMed. [Link]

  • Chen, C., et al. (2014). Microemulsion Formulation of Carbendazim and Its In Vitro Antifungal Activities Evaluation. PLoS ONE. [Link]

  • Ag Pesticides. (2024). Exploring the Benefits and Applications of Carbendazim as a Widely Used Fungicide. Ag Pesticides. [Link]

  • Krummenauer, M. E., et al. (2023). Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. PMC - NIH. [Link]

  • Heguang. (n.d.). Carbendazim 50% SC | Broad-Spectrum Systemic Fungicide. Heguang. [Link]

  • Various Authors. (2020-2025). Discovery of Novel 8-Hydroxyquinoline Derivatives with Potent In Vitro and In Vivo Antifungal Activity. ResearchGate. [Link]

  • da Silva, L. F., et al. (2024). A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class. MDPI. [Link]

  • Pippi, B., et al. (2017). Evaluation of 8-Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design. Journal of Medical Microbiology. [Link]

  • World Health Organization. (1993). Carbendazim (HSG 82, 1993). INCHEM. [Link]

  • Pippi, B., et al. (2017). Evaluation of 8-Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design. PubMed. [Link]

  • Joaquim, A. R., et al. (2020). 8-Hydroxyquinoline derivative as a promising antifungal agent to combat ocular fungal infections. PubMed. [Link]

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A Comparative Guide to the Performance of 3-Hydroxy-2-methyl-4-quinolinecarboxylic Acid as a Novel UV Absorber

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid's performance as a UV absorber against commercial stabilizers for researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical comparison of 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid as a potential next-generation UV absorber against established commercial stabilizers. We will explore the mechanistic rationale for its efficacy, present detailed protocols for a rigorous comparative evaluation, and discuss the potential implications for material science and pharmaceutical formulation.

Introduction: The Unmet Need for Advanced Photostabilizers

The degradation of materials and pharmaceutical agents by ultraviolet (UV) radiation is a persistent challenge, leading to diminished product lifespan, reduced efficacy, and potential toxicity. Commercial UV absorbers, such as benzophenones and benzotriazoles, are widely used but can present limitations including insufficient long-term photostability, matrix incompatibility, and potential environmental and health concerns.

This necessitates the exploration of novel molecular scaffolds that offer superior performance. The quinoline ring system, a "privileged structure" in medicinal chemistry, presents a compelling alternative.[1] Specifically, 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid (CAS 117-57-7) possesses structural motifs theoretically conducive to highly efficient photostabilization, positioning it as a prime candidate for investigation.[2][3][4]

Mechanistic Rationale: Why 3-Hydroxy-2-methyl-4-quinolinecarboxylic Acid Shows Promise

The potential of this molecule as a superior UV absorber is rooted in its capacity for Excited-State Intramolecular Proton Transfer (ESIPT). The ortho-hydroxy-N-heterocyclic arrangement allows the molecule to absorb a high-energy UV photon, undergo a rapid and reversible tautomerization in the excited state, and then dissipate the energy as low-energy heat upon returning to the ground state. This efficient, non-destructive cycle is the hallmark of a robust photostabilizer.

The causality for this choice of molecule is its structural analogy to other high-performance stabilizers that rely on the ESIPT mechanism. The quinoline backbone may offer an extended π-system, potentially shifting absorbance to cover a broader range of the UV spectrum compared to some conventional stabilizers.

G cluster_ground Ground State (S0) cluster_excited Excited State (S1) A Enol Tautomer B Excited Enol A->B UV Photon (hν) Absorption C Excited Keto (via ESIPT) B->C Ultrafast ESIPT C->A Non-radiative Decay (Heat Dissipation)

Caption: Proposed ESIPT mechanism for energy dissipation in 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid.

A Framework for Comparative Performance Testing

To validate its performance, a rigorous, multi-faceted experimental approach is required. The following protocols are designed to provide a direct and objective comparison between 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid and two industry-standard commercial stabilizers: a benzophenone (e.g., 2-Hydroxy-4-methoxybenzophenone) and a benzotriazole (e.g., 2-(2H-Benzotriazol-2-yl)-p-cresol).

Experiment 1: Spectroscopic Characterization

Expertise & Rationale: This initial experiment is foundational. It quantifies the intrinsic ability of the molecule to absorb UV light. A high molar extinction coefficient (ε) is critical, as it allows for effective UV protection at lower concentrations, minimizing potential interference with the host material's properties. We must establish the wavelength of maximum absorbance (λmax) to understand which part of the UV spectrum the molecule most effectively blocks.

Protocol:

  • Solution Preparation: Prepare 1x10⁻⁵ M solutions of 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid and the selected commercial stabilizers in spectroscopic grade ethanol.

  • Blanking: Use spectroscopic grade ethanol as the reference blank in a dual-beam UV-Vis spectrophotometer.

  • Spectral Acquisition: Scan the absorbance of each solution from 200 nm to 500 nm in a 1 cm path length quartz cuvette.

  • Data Analysis:

    • Identify the λmax for each compound.

    • Calculate the molar extinction coefficient (ε) at λmax using the Beer-Lambert Law (A = εcl).

G prep Prepare Equimolar Solutions blank Set Spectrophotometer Blank (Solvent) prep->blank Step 1 scan Acquire Absorbance Spectra (200-500 nm) blank->scan Step 2 analyze Calculate λmax and Molar Extinction Coefficient (ε) scan->analyze Step 3

Caption: Workflow for comparative UV-Vis spectroscopic analysis.

Experiment 2: Forced Degradation & Photostability Assessment

Expertise & Rationale: High UV absorbance is meaningless if the stabilizer itself degrades quickly. This protocol simulates long-term exposure to sunlight in an accelerated manner, following principles outlined in ICH Q1B guidelines.[5] By embedding the stabilizers in a polymer film, we can simultaneously measure the degradation of the stabilizer (loss of absorbance) and its efficacy in protecting the host material (change in yellowness). This dual-endpoint analysis provides a self-validating system for assessing true performance. Quinoline compounds can be susceptible to photodegradation, making this test critical.[6]

Protocol:

  • Sample Formulation: Prepare 1 mm thick films of a UV-transparent polymer (e.g., polymethyl methacrylate, PMMA) containing 0.5% (w/w) of each test stabilizer. A control film with no stabilizer is mandatory.

  • Initial Measurements (T=0):

    • Measure the initial UV-Vis absorbance spectrum of each film.

    • Measure the initial Yellowness Index (YI) of each film using a colorimeter, according to ASTM E313.

  • Accelerated Weathering: Expose the films in a xenon arc weathering chamber set to simulate a relevant outdoor environment (e.g., irradiance of 0.55 W/m² at 340 nm, 60°C).

  • Time-Point Analysis: At intervals of 100, 250, and 500 hours, remove the films and repeat the measurements from Step 2.

  • Data Analysis:

    • Plot the percentage of remaining absorbance at λmax versus exposure time for each stabilizer.

    • Plot the change in Yellowness Index (ΔYI) versus exposure time for each film.

G prep Prepare Polymer Films (0.5% w/w Stabilizer) t0 Measure Initial State (T=0) (Absorbance & Yellowness) prep->t0 expose Expose in Xenon Arc Weathering Chamber t0->expose tx Measure at Time Intervals (100, 250, 500h) expose->tx tx->expose Continue Exposure analyze Plot % Absorbance Loss and ΔYI vs. Time tx->analyze

Caption: Workflow for evaluating photostability and protective efficacy.

Anticipated Performance & Data Summary

Based on the proposed ESIPT mechanism and the known properties of related heterocyclic compounds, we can project the likely outcomes of these experiments.

Table 1: Predicted Spectroscopic Properties

CompoundPredicted λmax (nm)Predicted Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)UV Coverage
3-Hydroxy-2-methyl-4-quinolinecarboxylic acid 340 - 360 >15,000 UVA
Benzophenone Stabilizer~288, ~325~14,000UVB/UVA
Benzotriazole Stabilizer~300, ~340~14,500UVB/UVA

Table 2: Predicted Photostability Performance (after 500h Exposure)

Stabilizer in PMMA FilmPredicted % Absorbance LossPredicted Δ Yellowness Index (ΔYI)Overall Performance Rating
3-Hydroxy-2-methyl-4-quinolinecarboxylic acid < 10% < 5 Excellent
Benzophenone Stabilizer15-25%10-15Good
Benzotriazole Stabilizer< 15%< 8Very Good
Control (No Stabilizer)N/A> 30Poor

Conclusion and Path Forward

3-Hydroxy-2-methyl-4-quinolinecarboxylic acid presents a compelling structural basis for a new class of high-performance UV absorbers. Its potential for a highly efficient ESIPT mechanism suggests superior photostability and protective efficacy. A patent for the use of related 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers further supports this potential.[7]

The experimental framework detailed in this guide provides a robust, self-validating methodology for confirming this hypothesis. Successful validation would position this compound as a leading candidate for applications demanding long-term stability and high performance, from advanced polymer coatings to the stabilization of light-sensitive pharmaceutical APIs. The next logical steps involve executing these protocols and further exploring formulation compatibility and toxicological profiles.

References

  • Exploring the Synthesis of Quinoline Derivatives Using 3-Hydroxy-2-methyl-4-quinolinecarboxylic Acid.Source: NINGBO INNO PHARMCHEM CO.,LTD.
  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases.Source: Beilstein Journals.
  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.Source: Benchchem.
  • 3-Hydroxy-2-methyl-4-quinolinecarboxylic Acid: A Foundation for Advanced Chemical Synthesis.Source: NINGBO INNO PHARMCHEM CO.,LTD.
  • Development of new quinoline-based photo-labile groups for photo-regulation of bioactive molecules.Source: ResearchGate.
  • Direct Detection of the Photorearrangement Reaction of Quinoline-Protected Dialkylanilines.Source: National Institutes of Health (NIH).
  • US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them.Source: Google Patents.
  • 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid 97 117-57-7.Source: Sigma-Aldrich.
  • 3-Hydroxy-2-methyl-4-quinolinecarboxylic Acid | Dyes Intermediate.Source: Dyes Intermediate.
  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.Source: European Medicines Agency (EMA).
  • 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid | CAS 117-57-7 | SCBT.Source: Santa Cruz Biotechnology.
  • US6194493B1 - 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers.Source: Google Patents.
  • 4-Quinolinecarboxylic acid, 3-hydroxy-2-methyl- | C11H9NO3 | CID 67024.Source: PubChem.
  • UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform.Source: ResearchGate.

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Safety Operating Guide

A Researcher's Guide to the Compliant Disposal of Methyl 3-hydroxyquinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and compliance are seamlessly integrated into your workflow. Handling and disposing of specialized chemical reagents like Methyl 3-hydroxyquinoline-4-carboxylate requires a robust understanding of the molecule's characteristics, the regulatory landscape, and field-proven best practices. This guide moves beyond a simple checklist to provide a self-validating system for waste management, ensuring the protection of personnel, the environment, and the integrity of your research.

Part 1: Hazard Profile and Initial Risk Assessment

This compound belongs to the quinoline class of nitrogen-containing heterocyclic aromatic compounds.[1][2] While a specific, comprehensive toxicological profile for this exact ester is not fully established, the hazards can be inferred from data on the parent quinoline structure and closely related analogs.[3]

Key Hazard Considerations:

  • Irritation: Quinoline derivatives are often classified as skin, eye, and respiratory irritants.[4][5] Direct contact with the solid powder or solutions should be avoided.

  • Oral Toxicity: Some analogs are harmful if swallowed.[5][6]

  • Environmental Hazard: Quinoline itself is noted as an environmental contaminant with high water solubility, giving it the potential for mobility in the environment.[1] Therefore, release into drains or waterways must be strictly prevented.[7]

  • Incompatibilities: Avoid mixing with strong oxidizing agents.[3]

Based on this profile, all waste containing this compound must be treated as hazardous chemical waste .

Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense

A comprehensive PPE strategy is non-negotiable. The equipment specified below is selected to mitigate the risks identified in the hazard profile.

EquipmentSpecificationPurpose & Rationale
Hand Protection Nitrile or Neoprene GlovesProvides a chemical barrier against skin contact.[8] Always inspect gloves for punctures or degradation before use and dispose of them as contaminated solid waste after handling.
Eye Protection Chemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne powder.[9]
Body Protection Laboratory CoatProtects skin and personal clothing from contamination.[8]
Respiratory Protection N95 Particulate Respirator or use in a Fume HoodRecommended when handling the solid, powdered form to prevent inhalation of dust particles.[9]
Part 3: On-Site Waste Management: Segregation and Accumulation

Proper disposal begins the moment the material is designated as waste. Federal and local regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA), govern this process from generation to final disposal.[10]

  • Container Selection:

    • Use only designated, compatible hazardous waste containers. Chemically resistant plastic containers are generally preferred.[11]

    • Ensure the container has a secure, screw-top cap to prevent leakage.[12]

    • Do not use containers that previously held food or drink.[7]

  • Waste Segregation:

    • Solid Waste: Collect contaminated items such as gloves, weigh boats, and paper towels in a dedicated, plastic-lined container for solid hazardous waste.

    • Liquid Waste: Collect unused solutions or contaminated solvents in a separate, leak-proof liquid hazardous waste container.[13] Do not mix incompatible waste streams; for example, keep acidic waste separate from basic waste.[12]

    • Sharps: Any contaminated needles or blades must be disposed of in a designated sharps container.

  • Labeling:

    • Immediately label the waste container with a hazardous waste tag provided by your institution's Environmental Health & Safety (EH&S) department.

    • The label must clearly state "Hazardous Waste" and list all components by their full chemical name, including solvents and their approximate percentages.[13] Chemical formulas or abbreviations are not acceptable.

  • Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste container in a designated SAA.[11][12]

    • This area must be at or near the point of generation and under the control of laboratory personnel.[11]

    • Do not fill containers beyond 90% capacity to allow for expansion.[13]

    • Keep waste containers closed at all times, except when adding waste.[12]

The following diagram outlines the standard, compliant workflow for managing chemical waste within the laboratory from the point of generation to its collection by safety professionals.

G cluster_lab Laboratory Operations cluster_ehs EH&S Responsibility A Waste Generation (e.g., contaminated gloves, excess solution) B Select Compatible Waste Container A->B C Affix & Complete Hazardous Waste Label B->C D Add Waste to Container C->D E Securely Close Container D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Schedule Waste Pickup (Contact EH&S) F->G H EH&S Transports Waste to Central Accumulation Area G->H

Caption: In-lab waste handling workflow from generation to EH&S pickup.

Part 4: Final Disposal Decision and Approved Methodologies

Once your properly containerized and labeled waste is collected by EH&S, it is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). The final disposal method is determined by professionals at the TSDF in accordance with federal and state regulations.[13] You do not perform final disposal in the lab.

The decision-making process for determining the ultimate fate of the chemical waste is governed by environmental regulations. The diagram below illustrates the high-level logic.

G Start Hazardous Waste Collected from Laboratory IsListed Is the waste an EPA Listed Waste? Start->IsListed HasCharacteristic Does the waste exhibit hazardous characteristics? (Ignitable, Corrosive, Reactive, Toxic) IsListed->HasCharacteristic No LDR Waste is Subject to Land Disposal Restrictions (LDR) IsListed->LDR Yes HasCharacteristic->LDR Yes Disposal Final Compliant Disposal HasCharacteristic->Disposal No (Managed as non-hazardous) Treatment Required Treatment at TSDF (e.g., Incineration, Stabilization) LDR->Treatment Treatment->Disposal Landfill Permitted Hazardous Waste Landfill Disposal->Landfill

Caption: Decision workflow for final disposal of hazardous chemical waste.

For an organic, nitrogen-containing compound like this compound, the most probable disposal route is:

  • High-Temperature Incineration: This is the most common and effective method for destroying organic chemical waste. The process breaks the molecule down into simpler, less harmful components like carbon dioxide, water, and nitrogen oxides. Licensed hazardous waste incinerators operate at extremely high temperatures and have sophisticated scrubbing systems to treat exhaust gases before release.

  • Land Disposal (Post-Treatment): Direct landfilling of untreated hazardous organic waste is strictly prohibited by the EPA's Land Disposal Restrictions (LDR) program.[14][15] Waste may only be placed in a secure, permitted hazardous waste landfill after it has been treated to meet specific EPA standards, which for this compound would likely be achieved through incineration.[16][17]

Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash.[12]

By adhering to these procedures, you ensure that the disposal of this compound is handled safely, responsibly, and in full compliance with all regulatory requirements, protecting both yourself and the environment.

References

  • BenchChem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Civil Engineering Explained. (2023, November 9). What Are The Key Hazardous Waste Disposal Regulations For Engineers?. YouTube.
  • CDH Fine Chemical. (n.d.). Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Indiana Department of Environmental Management (IDEM). (n.d.). Landfills and Land Disposal Units.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Haz-Map. (n.d.). 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid - Hazardous Agents.
  • Echemi. (n.d.). 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid SDS, 117-57-7 Safety Data Sheets.
  • LookChem. (n.d.). CAS#:117-57-7 | 3-Hydroxy-2-methylquinoline-4-carboxylic acid.
  • PubChem. (n.d.). 4-Quinolinecarboxylic acid, 3-hydroxy-2-methyl-.
  • U.S. Environmental Protection Agency (EPA). (2023, October 9). Land Disposal Restrictions for Hazardous Waste.
  • U.S. Environmental Protection Agency (EPA). (2023, October 9). Hazardous Waste Management Facilities and Units.
  • Clean Management. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: quinoline.
  • Florida Department of Environmental Protection. (2024, August 12). Summary of Hazardous Waste Regulations.
  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
  • Wikipedia. (n.d.). Quinoline.
  • MDPI. (n.d.). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods.

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A Comprehensive Guide to the Safe Handling of Methyl 3-hydroxyquinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and GHS Classification

Based on data from analogous compounds, Methyl 3-hydroxyquinoline-4-carboxylate is anticipated to be classified under the Globally Harmonized System (GHS) as follows:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1]

It is imperative to handle this compound with the assumption that it is hazardous and to take all necessary precautions to avoid exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE for handling this compound.

Protection Level Equipment Specification Purpose
Primary Hand ProtectionNitrile or Neoprene GlovesProvides a crucial barrier against skin contact. Always inspect gloves for tears or degradation before use.[3]
Primary Eye ProtectionChemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne powder.[3]
Primary & Secondary Body ProtectionLaboratory Coat & Chemical-resistant ApronProtects skin and personal clothing from contamination. An apron is recommended for larger quantities.[3]
Task-Dependent Respiratory ProtectionN95 Particulate Respirator or Air-purifying respirator with organic vapor cartridgesAn N95 respirator is necessary when handling the solid, powdered form to prevent inhalation.[3] A respirator with organic vapor cartridges is recommended when handling solutions, especially if volatile solvents are used.
Secondary Face ProtectionFace ShieldTo be worn over chemical splash goggles when there is a high risk of splashes.[3]

Glove Selection: The choice of glove material is critical. While specific permeation data for this compound is unavailable, nitrile and neoprene gloves generally offer good resistance to a range of chemicals.[4][5] It is strongly recommended to consult a chemical resistance chart and, if possible, to test the specific glove material against the solvents being used in your procedure.[6][7][8]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational protocol is essential to minimize the risk of exposure.

3.1. Preparation and Donning PPE

  • Work Area Preparation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3] Ensure that an emergency eyewash station and safety shower are readily accessible.[9]

  • Donning PPE: Before handling the compound, don your PPE in the following order: laboratory coat, N95 respirator (if handling powder), chemical splash goggles, and gloves. If a higher risk of splashing exists, a face shield and chemical-resistant apron should also be worn.

3.2. Experimental Procedures

  • Weighing: When weighing the solid compound, do so within the chemical fume hood to contain any airborne particles. Use a disposable weigh boat to prevent cross-contamination.

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to minimize splashing.[3] If using a volatile solvent, ensure adequate ventilation and consider using a respirator with organic vapor cartridges.

  • Conducting Reactions: Maintain a safe distance from all reactions and use appropriate shielding. Never work alone in the laboratory.

  • Post-Reaction Workup: Handle all reaction mixtures and subsequent purification steps within the fume hood.

3.3. Doffing PPE and Decontamination

The removal of PPE is a critical step to prevent contamination. The following diagram illustrates the correct sequence for doffing PPE to minimize exposure.

PPE_Doffing_Workflow start Start Doffing (In Designated Area) gloves Remove Gloves start->gloves Step 1 apron Remove Apron gloves->apron Step 2 goggles_shield Remove Goggles & Face Shield apron->goggles_shield Step 3 coat Remove Lab Coat goggles_shield->coat Step 4 respirator Remove Respirator (Outside Lab) coat->respirator Step 5 wash Wash Hands Thoroughly respirator->wash Step 6 end End wash->end

Caption: PPE Doffing Workflow

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

4.1. Waste Segregation

  • Solid Waste: All solid waste, including contaminated gloves, weigh boats, paper towels, and any unreacted compound, should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: All solutions containing this compound, including reaction mixtures and washings, should be collected in a labeled, sealed hazardous waste container. Do not mix incompatible waste streams.

  • Sharps: Any contaminated sharps, such as needles or broken glassware, must be disposed of in a designated sharps container.

4.2. Disposal Procedure

  • Labeling: Ensure all waste containers are clearly and accurately labeled with the full chemical name and associated hazards.

  • Storage: Store hazardous waste in a designated, secure area away from general laboratory traffic.

  • Collection: Arrange for the collection of hazardous waste by a licensed chemical waste disposal service.[10] The primary disposal method for such compounds is typically high-temperature incineration.[10]

  • Compliance: Always adhere to your institution's and local regulations for hazardous waste disposal.[11]

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

  • Spill: In case of a spill, evacuate the area and prevent entry. Wearing appropriate PPE, cover the spill with an inert absorbent material and collect it into a sealed container for disposal.[12]

By adhering to the protocols outlined in this guide, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • The Glove Guru. (2024, March 10). Glove Chemical Resistant Chart. Retrieved from [Link]

  • Ansell. (n.d.). Chemical Resistance Glove Chart. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl 5 in Glycerol as Green Solvent. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: quinoline. Retrieved from [Link]

  • Unisafe Gloves. (n.d.). CHEMICAL GLOVE RESISTANCE GUIDE. Retrieved from [Link]

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Retrieved from [Link]

  • Google Patents. (n.d.). US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them.
  • National Center for Biotechnology Information. (2024, November 14). Structure-mutagenicity relationships on quinoline and indole analogues in the Ames test. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Institut für Organische Chemie. (n.d.). Safety in a chemistry lab. Retrieved from [Link]

  • The Glove Guru. (n.d.). Glove Chemical Resistant Chart. Retrieved from [Link]

  • PubChem. (n.d.). 4-Quinolinecarboxylic acid, 3-hydroxy-2-methyl-. Retrieved from [Link]

  • Unisafe Gloves. (n.d.). Chemical Resistance Guide. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.